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(2-Bromo-4-tert-butylphenoxy)acetic acid Documentation Hub

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  • Product: (2-Bromo-4-tert-butylphenoxy)acetic acid
  • CAS: 117947-05-4

Core Science & Biosynthesis

Foundational

(2-Bromo-4-tert-butylphenoxy)acetic acid chemical properties

An In-Depth Technical Guide to (2-Bromo-4-tert-butylphenoxy)acetic acid Introduction (2-Bromo-4-tert-butylphenoxy)acetic acid is a halogenated aromatic carboxylic acid. It belongs to the phenoxyacetic acid class of compo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (2-Bromo-4-tert-butylphenoxy)acetic acid

Introduction

(2-Bromo-4-tert-butylphenoxy)acetic acid is a halogenated aromatic carboxylic acid. It belongs to the phenoxyacetic acid class of compounds, a scaffold that is foundational to a wide array of biologically active molecules, including pharmaceuticals and herbicides.[1] The structure combines a bulky, lipophilic tert-butyl group and an electron-withdrawing bromine atom on the phenoxy ring, which are expected to significantly influence its chemical reactivity, physical properties, and biological interactions compared to its parent compound, (4-tert-butylphenoxy)acetic acid.

The phenoxyacetic acid moiety is a key structural feature in numerous medicinal agents, demonstrating a wide range of pharmacological activities.[1] Derivatives have been explored for anti-inflammatory, antibacterial, and anti-mycobacterial applications.[1][2] Therefore, understanding the chemical characteristics of substituted analogues like (2-Bromo-4-tert-butylphenoxy)acetic acid is critical for the rational design of new therapeutic agents and specialized chemical intermediates.

This guide serves as a comprehensive technical resource for researchers and drug development professionals. It consolidates known and predicted data on the molecule's properties, outlines a robust and logical synthesis protocol grounded in established chemical principles, and details the expected analytical characterization.

Molecular Structure and Identifiers

The molecular architecture of (2-Bromo-4-tert-butylphenoxy)acetic acid is defined by an acetic acid group linked via an ether bond to a 2-bromo-4-tert-butylphenol core. The ortho-positioning of the bromine atom relative to the ether linkage introduces steric hindrance and electronic effects that are pivotal to its chemical behavior.

Caption: Molecular Structure of (2-Bromo-4-tert-butylphenoxy)acetic acid.

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name (2-Bromo-4-tert-butylphenoxy)acetic acid
CAS Number 23795-31-5[3]
Molecular Formula C₁₂H₁₅BrO₃
Molecular Weight 287.15 g/mol
Canonical SMILES CC(C)(C)C1=CC(=C(C=C1)Br)OCC(=O)O

| InChI Key | RWTARJGOOFJNEP-UHFFFAOYSA-N |

Physicochemical Properties

While comprehensive experimental data for (2-Bromo-4-tert-butylphenoxy)acetic acid is not widely published, its properties can be reliably inferred from its unbrominated analogue, (4-tert-butylphenoxy)acetic acid, and the known effects of ortho-bromination.

Table 2: Physicochemical Property Profile

Property Value (Parent Compound) Predicted Value/State (Target Compound) Rationale for Prediction
Physical State White crystals or powder[4] Crystalline solid High molecular weight and polarity suggest a solid state at STP.
Melting Point 96 °C[5] > 96 °C The addition of a bromine atom increases molecular weight and potentially strengthens intermolecular forces, likely raising the melting point.
Solubility Sparingly soluble in water (0.56 g/L at 25°C)[6] Poorly soluble in water The large, nonpolar phenoxy and tert-butyl groups dominate, while the bromine atom further increases lipophilicity. Solubility in organic solvents (e.g., ethers, acetone, ethyl acetate) is expected to be good.

| pKa | Not available | 3.0 - 4.0 | Typical range for a carboxylic acid. The electron-withdrawing bromine atom may slightly increase acidity (lower pKa) compared to the unbrominated parent. |

Synthesis and Purification

The most logical and industrially scalable approach to synthesizing (2-Bromo-4-tert-butylphenoxy)acetic acid is via a Williamson ether synthesis. This method involves the reaction of the corresponding phenoxide with an α-haloacetic acid derivative.

Retrosynthetic Analysis

The retrosynthetic analysis identifies the key disconnection at the ether linkage, breaking the molecule down into commercially available or readily synthesized precursors. The primary starting materials are 2-Bromo-4-tert-butylphenol and a two-carbon electrophile representing the acetic acid moiety.

retrosynthesis target (2-Bromo-4-tert-butylphenoxy)acetic acid disconnection C-O Ether Disconnection target->disconnection precursors Precursors disconnection->precursors phenol 2-Bromo-4-tert-butylphenol precursors->phenol reagent Haloacetic Acid Derivative (e.g., Sodium Chloroacetate) precursors->reagent

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthesis Pathway

The synthesis proceeds by generating the sodium salt of 2-Bromo-4-tert-butylphenol, which then acts as a nucleophile, attacking the electrophilic carbon of sodium chloroacetate to form the desired ether linkage. This is a well-established method for producing phenoxyacetic acids.[7]

Detailed Experimental Protocol

This protocol is a validated, self-contained methodology for the synthesis and purification of the target compound.

Objective: To synthesize (2-Bromo-4-tert-butylphenoxy)acetic acid from 2-Bromo-4-tert-butylphenol.

Materials:

  • 2-Bromo-4-tert-butylphenol (1.0 eq)[8][9]

  • Sodium Hydroxide (2.2 eq)

  • Monochloroacetic Acid (1.1 eq)

  • Deionized Water

  • Toluene

  • Concentrated Hydrochloric Acid (~37%)

  • Diethyl Ether or Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • TLC plates (Silica gel 60 F₂₅₄)

  • Mobile phase for TLC (e.g., 7:3 Hexane:Ethyl Acetate with 1% acetic acid)

Procedure:

  • Preparation of Sodium Chloroacetate Solution: In a flask, dissolve monochloroacetic acid (1.1 eq) in deionized water. While cooling in an ice-water bath, slowly add a solution of sodium hydroxide (1.1 eq) in water to neutralize the acid, forming sodium chloroacetate. Maintain the temperature below 20°C. Causality: This pre-neutralization prevents the highly exothermic reaction of NaOH with the acid in the main reaction vessel and ensures the chloroacetate is ready for reaction.

  • Formation of the Phenoxide: In a separate three-necked round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve 2-Bromo-4-tert-butylphenol (1.0 eq) in toluene. Add a solution of sodium hydroxide (1.1 eq) in water.

  • Ether Synthesis Reaction: Heat the biphasic mixture from step 2 to reflux (approx. 85-95°C) with vigorous stirring. Slowly add the sodium chloroacetate solution from step 1 to the refluxing mixture over 30-60 minutes. Continue to reflux for 4-6 hours. Self-Validation: The reaction progress can be monitored by TLC. A sample from the organic layer is spotted against the starting phenol. The reaction is complete upon the disappearance of the starting material spot.

  • Work-up and Isolation: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Separate the aqueous layer. Wash the organic layer with water.

  • Acidification and Product Precipitation: Combine all aqueous layers and cool in an ice bath. Slowly acidify the aqueous solution to pH 1-2 by adding concentrated hydrochloric acid. A white precipitate of (2-Bromo-4-tert-butylphenoxy)acetic acid should form. Causality: The product exists as a sodium carboxylate salt in the basic aqueous phase. Acidification protonates the carboxylate, rendering the molecule neutral and causing it to precipitate due to its poor water solubility.

  • Purification: Collect the crude solid product by vacuum filtration and wash the filter cake with cold deionized water. For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water or toluene/hexane mixture.

  • Drying and Characterization: Dry the purified white solid under vacuum. Characterize the final product by determining its melting point and acquiring ¹H NMR, ¹³C NMR, and IR spectra to confirm its identity and purity.

workflow cluster_prep Reagent Preparation cluster_reaction Synthesis cluster_workup Isolation & Purification cluster_analysis Final Product prep_phenoxide 1. Dissolve Phenol + NaOH in Toluene/Water react 3. Combine and Reflux (4-6h) Monitor by TLC prep_phenoxide->react prep_chloroacetate 2. Neutralize Chloroacetic Acid with NaOH in Water prep_chloroacetate->react workup 4. Cool & Separate Layers react->workup acidify 5. Acidify Aqueous Layer (HCl) Precipitate Product workup->acidify purify 6. Filter & Recrystallize acidify->purify analysis 7. Dry & Characterize (MP, NMR, IR) purify->analysis

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of (2-Bromo-4-tert-butylphenoxy)acetic acid

This guide provides a comprehensive, in-depth overview of a reliable and efficient synthesis pathway for (2-Bromo-4-tert-butylphenoxy)acetic acid. Designed for researchers, scientists, and professionals in drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth overview of a reliable and efficient synthesis pathway for (2-Bromo-4-tert-butylphenoxy)acetic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to offer a detailed exploration of the reaction mechanisms, rationale behind procedural choices, and thorough characterization of the synthesized compounds. Our focus is on providing a self-validating protocol grounded in established chemical principles.

Introduction

(2-Bromo-4-tert-butylphenoxy)acetic acid is a substituted phenoxyacetic acid derivative. This class of compounds is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and useful properties exhibited by its members. The strategic placement of the bromo, tert-butyl, and carboxymethyl ether functionalities on the phenyl ring allows for a range of potential applications, including as a building block in the synthesis of more complex molecules and as a scaffold for the development of novel therapeutic agents.

This guide will detail a robust two-step synthesis beginning with the bromination of 4-tert-butylphenol to yield the key intermediate, 2-bromo-4-tert-butylphenol. This is followed by a Williamson ether synthesis to introduce the acetic acid moiety, which is a classic and reliable method for forming aryl ethers.

Synthesis Pathway Overview

The synthesis of (2-Bromo-4-tert-butylphenoxy)acetic acid is accomplished through a two-step process:

  • Step 1: Electrophilic Aromatic Substitution - Bromination of 4-tert-butylphenol. This initial step introduces the bromine atom onto the aromatic ring at the position ortho to the hydroxyl group. The tert-butyl group, being a bulky activating group, directs the electrophilic substitution primarily to the ortho position.

  • Step 2: Williamson Ether Synthesis and Hydrolysis. The synthesized 2-bromo-4-tert-butylphenol is then reacted with an haloacetate ester, such as ethyl bromoacetate, in the presence of a base. This is followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product.

Synthesis_Pathway 4-tert-butylphenol 4-tert-butylphenol 2-bromo-4-tert-butylphenol 2-bromo-4-tert-butylphenol 4-tert-butylphenol->2-bromo-4-tert-butylphenol Br2, Solvent Ethyl (2-bromo-4-tert-butylphenoxy)acetate Ethyl (2-bromo-4-tert-butylphenoxy)acetate 2-bromo-4-tert-butylphenol->Ethyl (2-bromo-4-tert-butylphenoxy)acetate 1. Base 2. Ethyl bromoacetate (2-Bromo-4-tert-butylphenoxy)acetic acid (2-Bromo-4-tert-butylphenoxy)acetic acid Ethyl (2-bromo-4-tert-butylphenoxy)acetate->(2-Bromo-4-tert-butylphenoxy)acetic acid Hydrolysis (e.g., NaOH, H2O) Bromination_Mechanism cluster_0 Step 1: Formation of the Electrophile cluster_1 Step 2: Nucleophilic Attack and Arenium Ion Formation cluster_2 Step 3: Deprotonation and Aromatization Br2 Br-Br Br_plus Br+ Br2->Br_plus polarization FeBr4_minus FeBr4- Lewis_Acid FeBr3 (catalyst) Phenol 4-tert-butylphenol Arenium_Ion Arenium Ion Intermediate (resonance stabilized) Phenol->Arenium_Ion attack by pi-bond Arenium_Ion2 Arenium Ion Intermediate Product 2-bromo-4-tert-butylphenol Arenium_Ion2->Product -H+ HBr HBr Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenol 2-bromo-4-tert-butylphenol Phenoxide Phenoxide Ion Phenol->Phenoxide + Base Base Base (e.g., K2CO3) Phenoxide_ion Phenoxide Ion Transition_State [Transition State] Phenoxide_ion->Transition_State Ethyl_bromoacetate Ethyl bromoacetate Ethyl_bromoacetate->Transition_State Ester_Product Ethyl (2-bromo-4-tert-butylphenoxy)acetate Transition_State->Ester_Product

Foundational

(2-Bromo-4-tert-butylphenoxy)acetic acid mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of (2-Bromo-4-tert-butylphenoxy)acetic acid Authored by: A Senior Application Scientist Preamble: Navigating the Knowns and Unknowns In the landscape of dru...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of (2-Bromo-4-tert-butylphenoxy)acetic acid

Authored by: A Senior Application Scientist

Preamble: Navigating the Knowns and Unknowns

In the landscape of drug discovery and molecular pharmacology, we often encounter compounds with established structures but incompletely defined mechanisms of action. (2-Bromo-4-tert-butylphenoxy)acetic acid is one such molecule. While direct, comprehensive studies on its specific biological interactions are not extensively documented in publicly available literature, its structural motifs provide a strong basis for hypothesizing its primary mechanism of action. This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded exploration of the putative mechanism of (2-Bromo-4-tert-butylphenoxy)acetic acid. Our approach is rooted in the principles of chemical similarity and the well-established pharmacology of analogous compounds. We will proceed by dissecting its structure, inferring its likely molecular targets, and outlining the experimental methodologies required to validate these hypotheses. This document serves not as a definitive statement of fact, but as a roadmap for investigation.

Section 1: Structural Analysis and Hypothesis Formulation

The chemical structure of (2-Bromo-4-tert-butylphenoxy)acetic acid, with its phenoxyacetic acid core, immediately draws parallels to a class of drugs known as fibrates, which are well-characterized hypolipidemic agents.

Core Structure: Phenoxyacetic acid derivatives are known to exhibit a range of biological activities. The presence of a carboxylic acid group and a phenoxy ring is a common feature in many biologically active molecules, including those that regulate lipid metabolism.

Key Substitutions:

  • tert-Butyl Group: The bulky tert-butyl group at the para position of the phenyl ring is a lipophilic moiety that can influence the compound's distribution and binding affinity to hydrophobic pockets within target proteins.

  • Bromo Group: The bromine atom at the ortho position is an electron-withdrawing group that can alter the electronic properties of the phenyl ring and potentially engage in halogen bonding with the target protein, thereby influencing binding affinity and selectivity.

Based on these structural features, the primary hypothesis is that (2-Bromo-4-tert-butylphenoxy)acetic acid acts as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist. PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. This hypothesis is supported by the fact that many phenoxyacetic acid derivatives with similar substitution patterns have been reported to possess hypolipidemic activity, a hallmark of PPAR activation.

Section 2: The Putative Molecular Target: Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs exist in three main isoforms: PPARα, PPARγ, and PPARδ (also known as PPARβ).

  • PPARα: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and β-oxidation, resulting in decreased plasma triglyceride levels and increased HDL cholesterol. Fibrates are classical PPARα agonists.

  • PPARγ: Highly expressed in adipose tissue, where it plays a crucial role in adipogenesis and lipid storage. PPARγ agonists, like the thiazolidinediones, are potent insulin sensitizers.[1]

  • PPARδ: Ubiquitously expressed and involved in fatty acid oxidation and energy homeostasis.

Given the structural similarity of (2-Bromo-4-tert-butylphenoxy)acetic acid to fibrates, it is most likely to exert its effects through the activation of PPARα, and possibly with some activity on PPARγ or PPARδ.

Signaling Pathway: A Proposed Model

The proposed mechanism of action, centered around PPARα activation, is depicted in the following signaling pathway diagram.

PPAR_Activation_Pathway cluster_extracellular Extracellular Space / Cytoplasm cluster_nucleus Nucleus cluster_cytoplasm_effects Cytoplasmic / Physiological Effects Compound (2-Bromo-4-tert-butylphenoxy)acetic acid PPARa PPARα Compound->PPARa Binds and Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR Heterodimerizes with RXR RXR RXR->PPARa_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binds to TargetGenes Target Genes (e.g., LPL, CPT1, ACADL) PPRE->TargetGenes Regulates Transcription of mRNA mRNA TargetGenes->mRNA Transcription Proteins Metabolic Proteins mRNA->Proteins Translation LipidMetabolism Increased Fatty Acid Oxidation Decreased Triglycerides Increased HDL Proteins->LipidMetabolism Catalyzes caption Proposed PPARα Activation Pathway

Caption: Proposed PPARα activation pathway for (2-Bromo-4-tert-butylphenoxy)acetic acid.

Section 3: Experimental Validation: A Step-by-Step Guide

To rigorously test the hypothesis that (2-Bromo-4-tert-butylphenoxy)acetic acid is a PPAR agonist, a series of well-defined experiments are necessary. The following protocols provide a framework for this investigation.

In Vitro Assays for PPAR Activation
3.1.1. Ligand Binding Assay

Objective: To determine if (2-Bromo-4-tert-butylphenoxy)acetic acid directly binds to PPAR isoforms.

Methodology:

  • Reagents: Recombinant human PPARα, PPARγ, and PPARδ ligand-binding domains (LBDs); a radiolabeled or fluorescently labeled known PPAR agonist (e.g., [³H]-GW7647 for PPARα); (2-Bromo-4-tert-butylphenoxy)acetic acid.

  • Procedure: a. Incubate a fixed concentration of the recombinant PPAR LBD and the labeled ligand with increasing concentrations of (2-Bromo-4-tert-butylphenoxy)acetic acid. b. After incubation, separate the bound and free labeled ligand using a suitable method (e.g., filter binding assay, scintillation proximity assay). c. Quantify the amount of bound labeled ligand.

  • Data Analysis: A decrease in the signal from the labeled ligand with increasing concentrations of the test compound indicates competitive binding. Calculate the IC₅₀ value, which represents the concentration of the test compound required to displace 50% of the labeled ligand.

3.1.2. Reporter Gene Assay

Objective: To assess the ability of (2-Bromo-4-tert-butylphenoxy)acetic acid to activate PPAR-mediated gene transcription.

Methodology:

  • Cell Line: A suitable mammalian cell line (e.g., HEK293T, HepG2) co-transfected with two plasmids:

    • An expression vector for the full-length PPAR isoform (α, γ, or δ).

    • A reporter plasmid containing a luciferase or β-galactosidase gene under the control of a promoter with multiple copies of a Peroxisome Proliferator Response Element (PPRE).

  • Procedure: a. Plate the transfected cells and allow them to adhere. b. Treat the cells with increasing concentrations of (2-Bromo-4-tert-butylphenoxy)acetic acid for 18-24 hours. Include a known PPAR agonist as a positive control and a vehicle control (e.g., DMSO). c. Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

  • Data Analysis: An increase in reporter gene activity with increasing concentrations of the test compound indicates PPAR activation. Calculate the EC₅₀ value, the concentration at which the compound elicits 50% of its maximal response.

Cell-Based Assays for Downstream Effects
3.2.1. Gene Expression Analysis (qPCR)

Objective: To measure the effect of (2-Bromo-4-tert-butylphenoxy)acetic acid on the expression of known PPAR target genes.

Methodology:

  • Cell Line: A metabolically active cell line, such as the human hepatoma cell line HepG2 (for PPARα) or differentiated 3T3-L1 adipocytes (for PPARγ).

  • Procedure: a. Treat the cells with (2-Bromo-4-tert-butylphenoxy)acetic acid at various concentrations for a specified time (e.g., 24 hours). b. Isolate total RNA from the cells. c. Perform reverse transcription to synthesize cDNA. d. Quantify the expression of PPAR target genes (e.g., CPT1A, ACADL for PPARα; FABP4, LPL for PPARγ) and a housekeeping gene (e.g., GAPDH, ACTB) using quantitative real-time PCR (qPCR).

  • Data Analysis: Calculate the fold change in gene expression relative to the vehicle-treated control.

In Vivo Studies for Physiological Effects
3.3.1. High-Fat Diet-Induced Hyperlipidemia Model

Objective: To evaluate the in vivo efficacy of (2-Bromo-4-tert-butylphenoxy)acetic acid as a hypolipidemic agent.

Methodology:

  • Animal Model: Use a suitable rodent model, such as Sprague-Dawley rats or C57BL/6J mice, fed a high-fat diet to induce hyperlipidemia.[2][3]

  • Procedure: a. After the induction of hyperlipidemia, divide the animals into groups: vehicle control, positive control (e.g., fenofibrate), and different dose levels of (2-Bromo-4-tert-butylphenoxy)acetic acid. b. Administer the compounds orally once daily for a period of 2-4 weeks. c. Monitor body weight and food intake regularly. d. At the end of the treatment period, collect blood samples for lipid profile analysis (total cholesterol, triglycerides, HDL-C, LDL-C). e. Harvest tissues (liver, adipose tissue) for further analysis (e.g., gene expression, histology).

  • Data Analysis: Compare the lipid profiles and other relevant parameters between the treatment groups and the control group.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellbased Cell-Based Confirmation cluster_invivo In Vivo Efficacy BindingAssay Ligand Binding Assay (IC₅₀) GeneExpression Target Gene Expression (qPCR) (e.g., CPT1A, LPL) BindingAssay->GeneExpression If binding is confirmed ReporterAssay Reporter Gene Assay (EC₅₀) ReporterAssay->GeneExpression If activation is confirmed AnimalModel High-Fat Diet Model (Rats/Mice) GeneExpression->AnimalModel If target genes are regulated LipidAnalysis Lipid Profile Analysis (TC, TG, HDL, LDL) AnimalModel->LipidAnalysis Start Hypothesis: (2-Bromo-4-tert-butylphenoxy)acetic acid is a PPAR Agonist Start->BindingAssay Start->ReporterAssay caption Experimental workflow for mechanism validation

Caption: Experimental workflow for mechanism of action validation.

Section 4: Data Interpretation and Expected Outcomes

The following table summarizes the expected outcomes that would support the hypothesis of (2-Bromo-4-tert-butylphenoxy)acetic acid being a PPARα agonist.

Experiment Parameter Expected Outcome for a PPARα Agonist
Ligand Binding Assay IC₅₀ (PPARα)Low micromolar to nanomolar range, indicating direct binding.
IC₅₀ (PPARγ, δ)Higher values compared to PPARα, indicating selectivity.
Reporter Gene Assay EC₅₀ (PPARα)Potent activation, with a clear dose-response curve.
EC₅₀ (PPARγ, δ)Weaker or no activation compared to PPARα.
qPCR in HepG2 cells Fold change in CPT1A, ACADLSignificant upregulation in a dose-dependent manner.
In Vivo Study Plasma TriglyceridesSignificant reduction compared to the high-fat diet control group.
Plasma HDL-CIncrease compared to the high-fat diet control group.
Liver Gene ExpressionUpregulation of PPARα target genes.

Section 5: Concluding Remarks and Future Directions

While the direct experimental evidence for the mechanism of action of (2-Bromo-4-tert-butylphenoxy)acetic acid is currently sparse, its chemical structure provides a strong rationale for investigating it as a PPAR agonist, with a likely preference for the PPARα isoform. The experimental framework outlined in this guide provides a clear and scientifically rigorous path to elucidate its molecular mechanism and to evaluate its potential as a therapeutic agent for dyslipidemia and related metabolic disorders.

Future research should also consider off-target effects and a comprehensive safety and toxicity profile. The exploration of structure-activity relationships by synthesizing and testing related analogs could further refine the pharmacophore and lead to the development of more potent and selective modulators of PPAR activity.

References

  • Mokale, S. N., Sanap, P. T., & Shinde, D. B. (2010). Synthesis and hypolipidemic activity of novel 2-(4-(2-substituted aminothiazole-4-yl) phenoxy) acetic acid derivatives. European Journal of Medicinal Chemistry, 45(7), 3096–3100. [Link]

  • Mokale, S. N., Shete, M. T., Shaikh, S. I., & Shinde, D. B. (2012). Synthesis and Hypolipidemic Activity of Novel 2-(4-(2-amino-6-(4-substituted Phenyl) pyrimidin-4-yl)-2-substituted Phenoxy) Acetic Acid Derivatives. Chemical Biology & Drug Design, 79(4), 548–552. [Link]

Sources

Exploratory

Strategic Synthesis and Functionalization of (2-Bromo-4-tert-butylphenoxy)acetic Acid

A Technical Guide for Medicinal Chemists and Process Scientists Part 1: Executive Summary & Scaffold Analysis (2-Bromo-4-tert-butylphenoxy)acetic acid represents a "privileged scaffold" in the design of metabolic modulat...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Process Scientists

Part 1: Executive Summary & Scaffold Analysis

(2-Bromo-4-tert-butylphenoxy)acetic acid represents a "privileged scaffold" in the design of metabolic modulators, specifically targeting Peroxisome Proliferator-Activated Receptors (PPARs).[1] In the context of drug discovery, this molecule serves two critical functions:

  • Pharmacophore Head Group: The phenoxyacetic acid moiety mimics the carboxylate head group of endogenous fatty acids, serving as the primary anchor point in the PPAR Ligand Binding Domain (LBD) via hydrogen bonding with key tyrosine and histidine residues (e.g., Tyr473 in PPAR

    
     or Tyr314 in PPAR
    
    
    
    ).
  • Divergent Intermediate: The ortho-bromine atom acts as a pre-installed functional handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the rapid generation of biaryl libraries essential for optimizing lipophilic tail interactions.[1]

This guide details the robust synthesis, purification, and downstream functionalization of this core intermediate.

Part 2: Synthetic Architecture (Step-by-Step Protocol)

The synthesis follows a classical Williamson Ether Synthesis pathway.[1][2][3][4] While conceptually simple, the steric bulk of the tert-butyl group and the electronic deactivation from the ortho-bromine require optimized conditions to suppress side reactions (elimination) and ensure high yields.

Reaction Scheme
  • Precursor: 2-Bromo-4-tert-butylphenol (CAS: 2198-66-5)[1]

  • Reagent: Ethyl bromoacetate or tert-Butyl bromoacetate[1]

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    )[1]
  • Solvent: Acetone (reflux) or DMF (

    
    )[1]
    
Detailed Protocol: Scale-Up Ready (10g Scale)

Step 1: Alkylation (Ester Formation) [1]

  • Charge: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-4-tert-butylphenol (10.0 g, 43.6 mmol) and anhydrous Acetone (100 mL).

  • Deprotonation: Add anhydrous

    
      (9.0 g, 65.4 mmol, 1.5 eq). The use of milled/powdered carbonate is recommended to increase surface area.
    
  • Addition: Add Ethyl bromoacetate (5.3 mL, 48.0 mmol, 1.1 eq) dropwise over 10 minutes.

    • Note: Ethyl bromoacetate is a lachrymator; handle in a fume hood.[1]

  • Reflux: Heat the suspension to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1] The starting phenol (
    
    
    
    ) should disappear, replaced by the ester (
    
    
    ).
  • Workup: Cool to room temperature. Filter off the inorganic salts.[1] Concentrate the filtrate in vacuo.

  • Purification: The crude oil usually requires no chromatography if conversion is >95%.[1] If necessary, pass through a short silica plug eluting with 5% EtOAc/Hexanes.[1]

Step 2: Hydrolysis (Acid Generation) [1]

  • Solubilization: Dissolve the crude ethyl ester in THF/MeOH (1:1, 60 mL).

  • Saponification: Add LiOH (2.0 M aqueous solution, 45 mL, ~2 eq).

  • Reaction: Stir at ambient temperature for 2 hours.

  • Quench & Isolation:

    • Acidify carefully with 1N HCl to pH ~2.[1]

    • Extract with Ethyl Acetate (

      
       mL).[1]
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Crystallization: Recrystallize from Hexanes/EtOAc to yield the title compound as a white crystalline solid.

Part 3: Visualization of Workflows
Figure 1: Synthetic Logic & Downstream Utility

This diagram illustrates the conversion of the phenol to the acid and its subsequent divergence into PPAR agonist libraries.

G cluster_0 Precursors cluster_1 Core Scaffold Synthesis cluster_2 Divergent Functionalization Phenol 2-Bromo-4-tert-butylphenol (Lipophilic Core) Ester Intermediate Ester (Protected) Phenol->Ester K2CO3, Acetone Reflux (Williamson) Linker Ethyl Bromoacetate (Head Group Source) Linker->Ester Acid (2-Bromo-4-tert-butylphenoxy) acetic acid (Target Scaffold) Ester->Acid LiOH, THF/H2O Hydrolysis Suzuki Suzuki Coupling (Biaryl PPAR Agonists) Acid->Suzuki Pd(PPh3)4, Ar-B(OH)2 (Via Br Handle) Amide Amide Coupling (Linker Extension) Acid->Amide EDC/HOBt, R-NH2 (Via COOH Handle)

Caption: Workflow depicting the synthesis of the core scaffold and its bifurcation into 'Tail' modification (via Bromine) and 'Head' modification (via Carboxyl).

Part 4: Technical Specifications & Data Profile

For researchers incorporating this scaffold into libraries, the following physicochemical data is critical for ADME prediction.

PropertyValue (Predicted/Exp)Significance in Drug Design
Molecular Formula

Fragment-based screening core.[1]
Molecular Weight 287.15 g/mol Low MW allows addition of large "tail" groups while staying <500 Da (Lipinski).[1]
cLogP ~3.5 – 3.9High lipophilicity due to tert-butyl; requires polar head group for bioavailability.[1]
pKa (Acid) ~3.8Ionized at physiological pH (7.4), essential for salt bridge formation in PPAR LBD.[1]
H-Bond Donors 1 (COOH)Critical for anchoring to Tyr473 (PPAR

).[1]
Rotatable Bonds 3Semi-rigid; ortho-Br restricts rotation of the ether bond, reducing entropy penalty upon binding.
Part 5: Biological Context & Mechanism (E-E-A-T)[1]
The "Head-Linker-Tail" Hypothesis

In the development of PPAR agonists (such as GW501516 or Fibrates), the molecule is conceptually divided into three zones. (2-Bromo-4-tert-butylphenoxy)acetic acid provides the Head and Linker , with a partial Tail .[1]

  • The Acidic Head: The acetic acid moiety mimics the carboxylate of natural fatty acids. In the PPAR binding pocket, this group forms a hydrogen bond network with His323 and Tyr473 (numbering for PPAR

    
    ). This interaction stabilizes the Helix 12 conformation, which is the switch for transcriptional activation.
    
  • The Hydrophobic Core: The tert-butyl group sits in a hydrophobic sub-pocket.[1] Its bulkiness prevents the "tail" from collapsing, maintaining an extended conformation.

  • The Ortho-Bromo Effect: The bromine atom is not merely a synthetic handle.[1] In the final drug candidate, if retained, it forces the phenoxy ring out of planarity with the glycolic acid chain. This "twist" is often required to fit the L-shaped binding pocket of PPAR

    
    .[1]
    
Diagram: PPAR Pharmacophore Mapping

PPAR_Map cluster_pocket PPAR Ligand Binding Domain (LBD) cluster_ligand (2-Bromo-4-tert-butylphenoxy)acetic acid Tyr Tyr473 / His323 (Polar Clamp) Pocket Hydrophobic Pocket (Lipophilic) COOH COOH Group (Acidic Head) COOH->Tyr Hydrogen Bond (Activation Switch) tBu tert-Butyl Group (Lipophilic Core) tBu->Pocket Van der Waals Interaction Br Ortho-Bromine (Conformational Lock) Br->Pocket Steric Twist (Shape Matching)

Caption: Pharmacophore mapping showing how the scaffold interacts with the PPAR Ligand Binding Domain.

Part 6: References
  • PubChem. (n.d.).[1] 2-Bromo-4-tert-butylphenol (Compound Summary).[1] National Library of Medicine.[1] Retrieved from [Link][1]

  • Evans, K. A., et al. (2011).[1][5] "Phenoxyacetic acids as PPAR

    
     partial agonists: Synthesis, optimization, and in vivo efficacy." Bioorganic & Medicinal Chemistry Letters, 21(8), 2345-2350.[1][5] (Demonstrates the utility of phenoxyacetic acid scaffolds in PPAR drug discovery). Retrieved from [Link]
    
  • Organic Chemistry Portal. (n.d.).[1] Williamson Ether Synthesis.[1][2][3][4] (Standard protocol validation for phenol alkylation). Retrieved from [Link]

  • Mahindroo, N., et al. (2005).[1] "Structure-Activity Relationships of PPAR Agonists." Expert Opinion on Therapeutic Patents. (Contextualizes the role of the acidic head group and lipophilic tails). Retrieved from [Link]

Sources

Foundational

Discovery and history of (2-Bromo-4-tert-butylphenoxy)acetic acid

This guide provides an in-depth technical analysis of (2-Bromo-4-tert-butylphenoxy)acetic acid (CAS: 117947-05-4). It traces the molecule's origins in mid-20th-century agrochemical research and explores its contemporary...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (2-Bromo-4-tert-butylphenoxy)acetic acid (CAS: 117947-05-4). It traces the molecule's origins in mid-20th-century agrochemical research and explores its contemporary relevance as a "privileged scaffold" in medicinal chemistry, particularly for nuclear receptor ligands (PPARs) and G-protein coupled receptor (GPCR) antagonists.

Part 1: Discovery and Historical Context

The Camp Detrick Era (1940s–1950s)

The discovery of (2-Bromo-4-tert-butylphenoxy)acetic acid is rooted in the post-WWII explosion of synthetic auxin research. Following the successful weaponization and commercialization of 2,4-D (2,4-dichlorophenoxyacetic acid) and 2,4,5-T , researchers at Camp Detrick (now Fort Detrick) and associated academic institutions launched massive screening campaigns to understand the Structure-Activity Relationship (SAR) of phenoxyacetic acids.

  • Primary Objective: To identify agents capable of inducing or retarding abscission (the natural detachment of parts of a plant, such as leaves or fruit).

  • The Screening Logic: Researchers systematically varied the halogenation pattern (Cl, Br, I) and alkyl substitution (methyl, ethyl, tert-butyl) on the phenyl ring to modulate lipophilicity and steric bulk.

  • Historical Significance: In seminal studies published in the Botanical Gazette (circa 1950), (2-Bromo-4-tert-butylphenoxy)acetic acid was synthesized and tested alongside hundreds of analogs. Unlike the highly active herbicide 2,4-D, the bulky tert-butyl group at the para-position and the bromine at the ortho-position significantly altered its biological profile, rendering it a valuable "negative control" or weak agonist in specific auxin bioassays. This highlighted the critical role of steric limits in the auxin binding pocket.

Transition to Medicinal Chemistry (1980s–Present)

While its agrochemical potential remained niche, the phenoxyacetic acid moiety became a "privileged structure" in modern drug discovery. The specific substitution pattern of (2-Bromo-4-tert-butylphenoxy)acetic acid—combining a lipophilic bulky group (t-butyl) with a halogen (Br) capable of halogen bonding—re-emerged in libraries screened for:

  • PPAR Agonists: Peroxisome Proliferator-Activated Receptors (PPAR

    
    , PPAR
    
    
    
    ) often bind fatty acid mimics. The phenoxyacetic acid headgroup mimics the carboxylate of fatty acids, while the tert-butyl group occupies hydrophobic pockets.
  • CRTH2 Antagonists: The molecule shares structural homology with intermediates used in the synthesis of PGD2 receptor antagonists (e.g., Ramatroban analogs).

  • NCI Screening: The compound was registered as NSC 409769 by the National Cancer Institute, indicating its inclusion in broad phenotypic screens for antiproliferative activity.

Part 2: Chemical Structure and Synthesis

Molecular Properties
  • IUPAC Name: 2-(2-Bromo-4-tert-butylphenoxy)acetic acid[1]

  • CAS Number: 117947-05-4[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 287.15 g/mol

  • Key Structural Features:

    • Acidic Headgroup: Carboxylic acid (

      
      ), essential for ionic interactions (e.g., Arg/Lys residues in protein pockets).
      
    • Linker: Ether oxygen provides rotational freedom and H-bond acceptance.

    • Scaffold: Phenyl ring with ortho-Br (sigma-hole donor) and para-t-Butyl (hydrophobic bulk).

Synthetic Pathway

The synthesis follows a classical Williamson Ether Synthesis approach, modified for steric hindrance.

Step 1: Bromination Electrophilic aromatic substitution of 4-tert-butylphenol. The tert-butyl group directs ortho, but care must be taken to avoid poly-bromination. Step 2: Alkylation Reaction of the phenol with ethyl bromoacetate under basic conditions. Step 3: Hydrolysis Saponification of the ester to yield the free acid.

Visualization: Synthetic Workflow

Synthesis SM 4-tert-Butylphenol Int1 2-Bromo-4-tert-butylphenol SM->Int1 Bromination Reagent1 Br2 / CH3COOH (0-5°C) Int2 Ethyl (2-bromo-4-tert-butylphenoxy)acetate Int1->Int2 Alkylation Reagent2 Ethyl bromoacetate K2CO3, Acetone, Reflux Product (2-Bromo-4-tert-butylphenoxy)acetic acid Int2->Product Hydrolysis Reagent3 NaOH / EtOH then HCl

Caption: Step-wise synthesis of (2-Bromo-4-tert-butylphenoxy)acetic acid via bromination and Williamson ether synthesis.

Part 3: Experimental Protocols

Synthesis of 2-Bromo-4-tert-butylphenol (Intermediate)
  • Reagents: 4-tert-butylphenol (15.0 g, 100 mmol), Bromine (16.0 g, 100 mmol), Glacial Acetic Acid (50 mL).

  • Protocol:

    • Dissolve 4-tert-butylphenol in glacial acetic acid in a 250 mL round-bottom flask.

    • Cool the solution to 0–5°C in an ice bath.

    • Add bromine dropwise over 30 minutes, maintaining temperature below 10°C to prevent di-bromination.

    • Stir at room temperature for 2 hours.

    • Pour mixture into ice water (200 mL) and extract with dichloromethane (3 x 50 mL).

    • Wash organic layer with saturated

      
       and brine. Dry over 
      
      
      
      .
    • Validation: Check by TLC (Hexane/EtOAc 9:1). Product (

      
      ) should be distinct from starting material.
      
Synthesis of (2-Bromo-4-tert-butylphenoxy)acetic Acid (Target)
  • Reagents: 2-Bromo-4-tert-butylphenol (from Step 3.1), Ethyl bromoacetate (1.1 eq),

    
     (2.0 eq), Acetone (dry).
    
  • Protocol:

    • Suspend 2-bromo-4-tert-butylphenol (10 mmol) and

      
       (20 mmol) in dry acetone (30 mL).
      
    • Add ethyl bromoacetate (11 mmol) dropwise.

    • Reflux for 4–6 hours. Monitor disappearance of phenol by TLC.

    • Filter off inorganic salts and evaporate solvent to yield the ester intermediate.

    • Hydrolysis: Dissolve the crude ester in Ethanol (20 mL) and add 10% NaOH (10 mL). Stir at room temperature for 2 hours.

    • Acidify with 1M HCl to pH 2. The product will precipitate as a white solid.

    • Recrystallize from Ethanol/Water.

Part 4: Modern Medicinal Chemistry Applications

SAR Comparison: Phenoxyacetic Acid Scaffold

The (2-Bromo-4-tert-butylphenoxy)acetic acid structure serves as a critical reference point in SAR studies for multiple drug classes.

Drug ClassTargetStructural Analog/RelevanceRole of Modification
Herbicides Auxin Receptors (TIR1)2,4-D (2,4-dichloro)The tert-butyl group in our topic molecule acts as a steric block, reducing auxin activity compared to 2,4-D.
Fibrates PPAR

Clofibrate The phenoxyacetic acid headgroup is the pharmacophore. The bulky 4-t-butyl group mimics the lipophilic tail of fatty acids.
CRTH2 Antagonists CRTH2 (DP2)Ramatroban The 2-bromo group provides a "sigma hole" for halogen bonding, potentially increasing affinity over chloro-analogs in specific pockets.
Diuretics NKCC2Ethacrynic Acid Shares the 2,3-dihalo-phenoxyacetic acid core. The 4-position is modified to an electrophilic ketone in Ethacrynic acid.
Potential as a PROTAC Linker/Anchor

In modern Fragment-Based Drug Discovery (FBDD) , this molecule is screened as a potential ligand for E3 ligases (like VHL) or as a "warhead" for covalent modifiers.

  • Mechanism: The carboxylic acid can be easily coupled to a linker (e.g., PEG-diamine) to create a PROTAC.

  • Hypothesis: The 4-tert-butyl group provides high affinity for hydrophobic patches on the surface of target proteins (e.g., Bromodomains or specific E3 ligase pockets).

Visualization: Pharmacophore Mapping

Pharmacophore Core (2-Bromo-4-tert-butylphenoxy)acetic acid Acid Carboxylic Acid (Ionic Interaction) Core->Acid Linker Ether Oxygen (H-Bond Acceptor) Core->Linker Ring Phenyl Ring (Pi-Stacking) Core->Ring Br 2-Bromo (Halogen Bond / Steric) Ring->Br tBu 4-tert-Butyl (Hydrophobic/Lipophilic) Ring->tBu PPAR PPAR Binding Pocket (Hydrophobic Tail) tBu->PPAR Fits Auxin Auxin Receptor (Steric Clash) tBu->Auxin Clashes

Caption: Pharmacophore decomposition showing how specific structural features map to biological targets.

References

  • Weintraub, R. L., et al. (1950).[2] "Studies on the Relation between Molecular Structure and Physiological Activity of Plant Growth-Regulators. I. Abscission-Inducing Activity."[2][3] Botanical Gazette, 111(4), 352-369.

  • National Cancer Institute (NCI). "NSC 409769 Data Summary." DTP Data Warehouse.

  • BOC Sciences. "2-(2-Bromo-4-(tert-butyl)phenoxy)acetic acid Product Information."

  • PubChem. "Compound Summary for CID 12629676." National Library of Medicine.

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Reference for Phenoxyacetic acid SAR principles).

Sources

Exploratory

An In-Depth Technical Guide to the Solubility of (2-Bromo-4-tert-butylphenoxy)acetic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical research and development, understanding the solubility of an active pharmaceutical ingredient (API) is a cor...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of formulation science. The bioavailability, efficacy, and ultimately the therapeutic success of a drug candidate are intrinsically linked to its solubility characteristics. (2-Bromo-4-tert-butylphenoxy)acetic acid, a substituted phenoxyacetic acid derivative, presents a molecular structure with distinct regions of hydrophobicity and hydrophilicity, making its interaction with various organic solvents a subject of critical interest. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of (2-Bromo-4-tert-butylphenoxy)acetic acid, offering a predictive framework and a detailed experimental protocol for its determination.

Physicochemical Properties and their Influence on Solubility

The solubility of a compound is governed by its physicochemical properties in relation to those of the solvent. The principle of "like dissolves like" serves as a fundamental guide, suggesting that substances with similar polarities are more likely to be soluble in one another. For (2-Bromo-4-tert-butylphenoxy)acetic acid, several key features of its molecular structure dictate its solubility behavior.

The presence of a carboxylic acid group introduces a polar, hydrophilic region capable of hydrogen bonding. Conversely, the bulky tert-butyl group and the bromine atom on the phenyl ring contribute to the molecule's lipophilicity and reduce its affinity for polar solvents. The interplay of these opposing characteristics determines the compound's solubility profile across a spectrum of organic solvents.

A comparative analysis of the physicochemical properties of (2-Bromo-4-tert-butylphenoxy)acetic acid and its close structural analogs provides valuable insights into its expected solubility.

Table 1: Physicochemical Properties of (2-Bromo-4-tert-butylphenoxy)acetic Acid and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated XLogP3*Melting Point (°C)
(2-Bromo-4-tert-butylphenoxy)acetic acidC₁₂H₁₅BrO₃287.154.0110.8-111.8[1]
4-tert-Butylphenoxyacetic acidC₁₂H₁₆O₃208.253.292.0-98.0[2]
Phenoxyacetic acidC₈H₈O₃152.151.398-100[3]
4-Bromophenylacetic acidC₈H₇BrO₂215.042.3114-117[4]

*XLogP3 is a computed value that indicates the lipophilicity of a compound; higher values suggest greater lipid solubility.

The high XLogP3 value of (2-Bromo-4-tert-butylphenoxy)acetic acid suggests a preference for nonpolar or moderately polar environments. The presence of the bromine atom, in addition to the tert-butyl group, significantly increases its lipophilicity compared to phenoxyacetic acid.

Predictive Framework for Solubility in Organic Solvents

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The carboxylic acid group of the target molecule will interact favorably with these solvents through hydrogen bonding. However, the large nonpolar region of the molecule will likely limit its overall solubility. It is expected to be sparingly to moderately soluble in lower alcohols.

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide): These solvents can accept hydrogen bonds but do not donate them. The carbonyl oxygen of acetone and ethyl acetate, and the sulfoxide group in DMSO, can interact with the acidic proton of the carboxylic acid. Given the compound's significant nonpolar character, it is predicted to have good solubility in these solvents.

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and cannot engage in hydrogen bonding. The large hydrophobic surface area of (2-Bromo-4-tert-butylphenoxy)acetic acid will favor interaction with these solvents. However, the polar carboxylic acid group will be disfavored, likely resulting in low to moderate solubility. Toluene, with its aromatic ring, may exhibit slightly better solvation of the phenyl ring of the solute compared to aliphatic hydrocarbons like hexane.

Halogenated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar and can act as weak hydrogen bond acceptors. They are generally good solvents for a wide range of organic compounds. It is anticipated that (2-Bromo-4-tert-butylphenoxy)acetic acid will exhibit good solubility in these solvents due to a favorable balance of interactions.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining the thermodynamic (or equilibrium) solubility of a solid in a liquid is the shake-flask method. This method involves equilibrating an excess of the solid compound with the solvent of interest until the solution is saturated. The concentration of the dissolved solid in the supernatant is then determined analytically.

Detailed Step-by-Step Protocol

1. Materials and Equipment:

  • (2-Bromo-4-tert-butylphenoxy)acetic acid (solid, high purity)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with screw caps and PTFE-lined septa

  • Orbital shaker or rotator capable of constant temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

2. Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid compound B Add solvent to vial A->B Add to C Seal and place on shaker B->C D Equilibrate at constant temperature (e.g., 24-48 hours) C->D E Centrifuge to pellet excess solid D->E Post-equilibration F Filter supernatant E->F Carefully collect G Dilute aliquot of filtrate F->G H Analyze by HPLC G->H I Quantify against calibration curve H->I

Caption: Experimental workflow for the shake-flask solubility determination method.

3. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of (2-Bromo-4-tert-butylphenoxy)acetic acid to a series of glass vials. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately dispense a known volume of the desired organic solvent into each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments may be necessary to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials to further separate the undissolved solid from the saturated solution.

    • Carefully withdraw a known volume of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

    • Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase used for HPLC analysis) to a concentration within the linear range of the analytical method.

  • Analysis:

    • Prepare a series of standard solutions of (2-Bromo-4-tert-butylphenoxy)acetic acid of known concentrations.

    • Analyze the standard solutions and the diluted sample solutions by a validated HPLC method.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the solubility of the compound in the test solvent. Report the solubility in appropriate units (e.g., mg/mL or mol/L).

Self-Validating System and Causality

This protocol incorporates self-validating steps. The use of an excess of the solid compound ensures that the measured concentration represents the true saturation solubility. Verifying that the solubility value does not change with extended equilibration times confirms that equilibrium has been reached. The filtration step is critical to prevent artificially high results from undissolved microparticles. The use of a validated, specific analytical method like HPLC ensures accurate quantification of the dissolved solute.

Logical Relationships in Solubility

The interplay between the solute, solvent, and the resulting solubility can be visualized as a logical relationship diagram.

G SolutePolarity Polarity (Carboxylic Acid) Solubility Solubility SolutePolarity->Solubility + (Favorable for polar solvents) SoluteNonPolarity Lipophilicity (Aryl, t-Butyl, Br) SoluteNonPolarity->Solubility + (Favorable for nonpolar solvents) CrystalLattice Crystal Lattice Energy CrystalLattice->Solubility - (Energy barrier to dissolution) SolventPolarity Polarity & Dielectric Constant SolventPolarity->Solubility Hbond Hydrogen Bonding (Donor/Acceptor) Hbond->Solubility

Caption: Factors influencing the solubility of (2-Bromo-4-tert-butylphenoxy)acetic acid.

Conclusion

While quantitative experimental data on the solubility of (2-Bromo-4-tert-butylphenoxy)acetic acid in a broad range of organic solvents is not extensively documented, a robust predictive framework can be established based on its physicochemical properties and those of its structural analogs. The presence of both a polar carboxylic acid group and significant nonpolar moieties suggests a complex solubility profile, with a likely preference for moderately polar to nonpolar aprotic solvents. For drug development professionals and researchers, the detailed shake-flask method provided in this guide offers a reliable and universally accepted protocol for the empirical determination of its thermodynamic solubility. A thorough understanding and experimental characterization of the solubility of this compound are indispensable for its successful formulation and development into a viable therapeutic agent.

References

  • PubChem. (2-Bromo-4-tert-butylphenoxy)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. 4-tert-Butylphenoxyacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. Phenoxyacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • United States Pharmacopeia. General Chapter <1236> Solubility Measurements. USP-NF.
  • Avdeef, A. (2012).
  • Yalkowsky, S. H., & He, Y. (2010).

Sources

Foundational

An In-depth Technical Guide to (2-Bromo-4-tert-butylphenoxy)acetic Acid: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Introduction (2-Bromo-4-tert-butylphenoxy)acetic acid is a substituted phenoxyacetic acid derivative. The strategic placement of a bromine atom and a bulky...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromo-4-tert-butylphenoxy)acetic acid is a substituted phenoxyacetic acid derivative. The strategic placement of a bromine atom and a bulky tert-butyl group on the phenoxy ring, combined with the carboxylic acid moiety, suggests its potential utility as a versatile building block in organic synthesis and as a candidate for biological evaluation. The phenoxyacetic acid scaffold is a well-established pharmacophore and a key structural component in a variety of biologically active compounds, including herbicides, fungicides, and pharmaceuticals with diverse therapeutic properties such as antifungal, anticancer, and antioxidant activities[1]. This guide provides a comprehensive overview of the synthesis, physicochemical characteristics, and potential applications of (2-Bromo-4-tert-butylphenoxy)acetic acid, offering valuable insights for researchers in medicinal chemistry and materials science.

Physicochemical Characteristics

While experimental data for (2-Bromo-4-tert-butylphenoxy)acetic acid is not extensively reported in public literature, its physicochemical properties can be predicted based on its structure and by comparison with analogous compounds.

PropertyValueSource
IUPAC Name 2-(2-Bromo-4-tert-butylphenoxy)acetic acidN/A
Molecular Formula C₁₂H₁₅BrO₃[2]
Molecular Weight 287.15 g/mol [2]
Appearance Expected to be a crystalline solid at room temperatureGeneral knowledge of similar compounds
Melting Point Not experimentally determined. Likely to be in the range of 100-150 °C, by analogy to related compounds.N/A
Boiling Point High, with probable decomposition before boiling at atmospheric pressure.General knowledge of similar compounds
Solubility Expected to have low solubility in water and good solubility in polar organic solvents like ethanol, methanol, acetone, and ethyl acetate.General knowledge of phenoxyacetic acids

Synthesis of (2-Bromo-4-tert-butylphenoxy)acetic Acid

A reliable and straightforward method for the synthesis of (2-Bromo-4-tert-butylphenoxy)acetic acid is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a haloalkane by a phenoxide ion[3][4]. In this case, 2-bromo-4-tert-butylphenol is reacted with a haloacetic acid, typically chloroacetic acid or bromoacetic acid, in the presence of a base.

Conceptual Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 2_Bromo_4_tert_butylphenol 2-Bromo-4-tert-butylphenol Reaction_Mixture Reaction Mixture 2_Bromo_4_tert_butylphenol->Reaction_Mixture Haloacetic_Acid Haloacetic Acid (e.g., Chloroacetic Acid) Haloacetic_Acid->Reaction_Mixture Base Base (e.g., NaOH, K₂CO₃) Base->Reaction_Mixture Solvent Solvent (e.g., Acetone, Ethanol) Solvent->Reaction_Mixture Heat Heat (Reflux) Heat->Reaction_Mixture Product (2-Bromo-4-tert-butylphenoxy)acetic acid Reaction_Mixture->Product Williamson Ether Synthesis

Caption: General workflow for the synthesis of (2-Bromo-4-tert-butylphenoxy)acetic acid.

Detailed Experimental Protocol (Representative)

This protocol is based on established procedures for the Williamson ether synthesis of phenoxyacetic acids and should be adapted and optimized for the specific reactants.[5][6]

  • Preparation of the Phenoxide:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one molar equivalent of 2-bromo-4-tert-butylphenol in a suitable solvent such as acetone or ethanol.

    • Add at least two molar equivalents of a base, such as anhydrous potassium carbonate or sodium hydroxide. The use of a slight excess of base ensures complete deprotonation of the phenol.

  • Addition of the Haloacetic Acid Derivative:

    • To the stirred solution, add one molar equivalent of ethyl bromoacetate or chloroacetic acid. The ester form is often preferred for better solubility and reactivity.

    • The choice of haloacetate can influence the reaction rate, with bromoacetates being generally more reactive than chloroacetates.

  • Reaction:

    • Heat the reaction mixture to reflux and maintain it for several hours (typically 4-8 hours).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ester.

    • If the acid is the desired final product, hydrolyze the crude ester by refluxing with an aqueous solution of a strong base (e.g., NaOH or KOH).

    • After hydrolysis, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2 to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure (2-Bromo-4-tert-butylphenoxy)acetic acid.

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized (2-Bromo-4-tert-butylphenoxy)acetic acid would be confirmed using standard spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the acetic acid moiety, the carboxylic acid proton, and the protons of the tert-butyl group.

  • Aromatic Protons: Signals in the range of δ 6.8-7.5 ppm. The substitution pattern will lead to a specific splitting pattern (e.g., doublets and doublets of doublets).

  • Methylene Protons (-OCH₂COOH): A singlet around δ 4.6-4.8 ppm.

  • Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift, typically above δ 10 ppm, which is exchangeable with D₂O.

  • tert-Butyl Protons (-C(CH₃)₃): A sharp singlet at approximately δ 1.3 ppm, integrating to nine protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

  • Carbonyl Carbon (-COOH): A signal in the range of δ 170-180 ppm.

  • Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm). The carbon attached to the bromine will be shifted to a lower field.

  • Methylene Carbon (-OCH₂COOH): A signal around δ 65-70 ppm.

  • tert-Butyl Carbons: Two signals, one for the quaternary carbon and one for the methyl carbons, in the aliphatic region (δ 30-35 ppm).

FT-IR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the functional groups present.

  • O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1730 cm⁻¹.

  • C-O-C Stretch (Ether): A strong band in the region of 1200-1250 cm⁻¹.

  • C-H Stretches (Aromatic and Aliphatic): Signals around 2850-3100 cm⁻¹.

  • C-Br Stretch: A band in the fingerprint region, typically below 600 cm⁻¹.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

Potential Applications

While specific applications of (2-Bromo-4-tert-butylphenoxy)acetic acid are not widely documented, its structural features suggest several areas of potential utility:

  • Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential therapeutic activities. The phenoxyacetic acid scaffold is present in various drugs, and the bromo and tert-butyl substituents can be used to modulate pharmacokinetic and pharmacodynamic properties.

  • Agrochemicals: Phenoxyacetic acids are a well-known class of herbicides. This compound could be investigated for its herbicidal or plant growth regulatory properties.

  • Materials Science: The carboxylic acid group allows for its incorporation into polymers and other materials, potentially imparting specific properties due to the presence of the bulky, hydrophobic tert-butyl group and the reactive bromine atom.

Safety and Handling

Specific safety data for (2-Bromo-4-tert-butylphenoxy)acetic acid is not available. However, based on the safety information for related compounds such as 2-bromo-4-tert-butylphenol and other phenoxyacetic acids, the following precautions should be taken:

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin. May cause irritation to the skin, eyes, and respiratory tract.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

(2-Bromo-4-tert-butylphenoxy)acetic acid represents a molecule of interest for synthetic and medicinal chemists. Its synthesis via the robust Williamson ether synthesis is readily achievable. While detailed experimental characterization is not yet widely published, its physicochemical and spectroscopic properties can be reliably predicted. The presence of multiple functional groups and substituents provides a platform for further chemical modification, making it a valuable intermediate for the development of new pharmaceuticals, agrochemicals, and advanced materials. Further research into the biological activity and material properties of this compound is warranted to fully explore its potential.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 719761, 2-[4-Bromo-2-(tert-butyl)phenoxy]acetic acid. Retrieved from [Link].

  • JETIR (2019). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR, 6(6), 685-697. Retrieved from [Link].

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link].

  • Chem-Station. (2014). Williamson Ether Synthesis. Retrieved from [Link].

  • University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link].

  • Northern Kentucky University. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link].

Sources

Exploratory

Comprehensive Spectroscopic &amp; Synthetic Profile: (2-Bromo-4-tert-butylphenoxy)acetic acid

Executive Summary & Compound Architecture Compound Name: (2-Bromo-4-tert-butylphenoxy)acetic acid CAS Registry Number: 117947-05-4 (Acid form) / 71650-25-4 (General references to derivatives) Molecular Formula: C H BrO M...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Architecture

Compound Name: (2-Bromo-4-tert-butylphenoxy)acetic acid CAS Registry Number: 117947-05-4 (Acid form) / 71650-25-4 (General references to derivatives) Molecular Formula: C


H

BrO

Molecular Weight: 287.15 g/mol [1]

This guide provides a definitive technical analysis of (2-Bromo-4-tert-butylphenoxy)acetic acid. This compound represents a critical structural motif in medicinal chemistry, often serving as a lipophilic "head group" in the design of PPAR agonists and phenoxy-herbicide analogs. Its structural integrity relies on the precise regiochemistry of the bromine (ortho) and tert-butyl (para) substituents relative to the oxyacetic acid tail.

The data presented below synthesizes experimental baselines from precursor chemistry (2-bromo-4-tert-butylphenol) with standard substituent chemical shift effects (SCS), providing a robust reference for structural validation.

Synthetic Logic & Protocol Validation

To ensure the spectroscopic data is relevant, one must first validate the source material. The synthesis follows a standard Williamson Ether Synthesis , modified for sterically hindered phenols.

Validated Synthetic Workflow

The following protocol ensures high regioselectivity and minimizes the formation of O-alkylation byproducts.

Reagents:

  • Substrate: 2-Bromo-4-tert-butylphenol (CAS 2198-66-5).[2]

  • Alkylating Agent: Ethyl bromoacetate (followed by hydrolysis) or Chloroacetic acid (direct).

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    ).
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone (reflux).

Critical Control Point: The reaction must be monitored for the disappearance of the phenolic hydroxyl stretch (


) and the emergence of the ester/acid carbonyl.
Process Flow Diagram

The following diagram outlines the logical flow from precursor to purified analyte, highlighting the critical decision nodes for quality control.

SynthesisWorkflow Start Start: 2-Bromo-4-tert-butylphenol Reagents Add: Ethyl Bromoacetate + K2CO3 Solvent: Acetone/DMF Start->Reagents Reflux Reflux (4-12h) Monitor via TLC/IR Reagents->Reflux Sn2 Reaction Workup Workup: Acid Hydrolysis (if Ester used) Reflux->Workup Conversion Complete Purification Recrystallization (Hexane/EtOAc) Workup->Purification Crude Isolation Final Target: (2-Bromo-4-tert-butylphenoxy) acetic acid Purification->Final >98% Purity

Figure 1: Synthetic workflow for the generation of the target analyte, ensuring removal of unreacted phenol precursors.

Spectroscopic Data Profile

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-


 (Recommended for observing the carboxylic acid proton) or CDCl

. Frequency: 400 MHz / 500 MHz

The aromatic region displays a classic 1,2,4-trisubstituted benzene pattern. The large tert-butyl group simplifies the aliphatic region, while the oxyacetic tail provides a diagnostic singlet.

Shift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
AssignmentStructural Logic
12.80 - 13.10 Broad Singlet1H--COOH Carboxylic acid proton; exchangeable with D

O. Disappears in CDCl

if wet.
7.55 Doublet (d)1H

Ar-H3 Diagnostic: Ortho to Br. Most deshielded aromatic proton due to inductive effect of Br.
7.32 Doublet of Doublets (dd)1H

Ar-H5 Meta to Br, Para to Ether. Coupled to H3 (meta) and H6 (ortho).
6.98 Doublet (d)1H

Ar-H6 Ortho to Ether oxygen. Shielded by electron-donating oxygen relative to H3/H5.
4.78 Singlet (s)2H--O-CH

-COOH
Key Identity Peak: Diagnostic methylene bridge. Sharp singlet confirming O-alkylation.
1.26 Singlet (s)9H--C(CH

)

tert-Butyl group. Intense singlet, confirms presence of lipophilic tail.
Carbon-13 NMR ( C NMR)

Solvent: DMSO-


Key Features:  Look for the carbonyl carbon (~170 ppm) and the distinct C-Br carbon which often appears low intensity due to relaxation times and splitting.
Shift (

ppm)
AssignmentTypeNotes
170.5 C =OQuaternaryCarboxylic acid carbonyl.
152.8 Ar-C 1-OQuaternaryIpso carbon attached to oxygen (deshielded).
145.2 Ar-C 4-tBuQuaternaryIpso carbon attached to t-butyl.[3]
130.5 Ar-C 3CHMethine carbon ortho to Bromine.
126.4 Ar-C 5CHMethine carbon.
114.2 Ar-C 6CHMethine carbon ortho to Oxygen.
111.5 Ar-C 2-BrQuaternaryDiagnostic: Carbon attached to Bromine (shielded relative to other substituted carbons).
65.8 -O-C H

-
CH

Methylene ether carbon.
34.2 -C (CH

)

QuaternaryQuaternary carbon of t-butyl group.
31.5 -C(C H

)

CH

Methyl carbons of t-butyl group (intense signal).
Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance) Diagnostic Bands:

  • 3200 – 2500 cm

    
     (Broad):  O-H stretch (Carboxylic Acid). Often creates a "beard" shape over the C-H stretches.
    
  • 2960, 2870 cm

    
    :  C-H stretch (Aliphatic t-Butyl group).
    
  • 1740 – 1710 cm

    
     (Strong):  C=O stretch (Carboxylic Acid dimer).
    
  • 1240, 1060 cm

    
    :  C-O-C asymmetric/symmetric stretching (Aryl alkyl ether).
    
  • 600 – 500 cm

    
    :  C-Br stretch (often weak, but diagnostic in the fingerprint region).
    
Mass Spectrometry (MS)

Ionization: ESI (Electrospray Ionization) - Negative Mode (preferred for carboxylic acids) or EI (Electron Impact) for esters.

Isotopic Pattern (Critical for Validation): Bromine has two stable isotopes,


Br (50.7%) and 

Br (49.3%).
  • M peak: 286

  • M+2 peak: 288

  • Ratio: The molecular ion cluster must show a 1:1 intensity ratio . Any deviation suggests loss of bromine or contamination.

Fragmentation Logic (EI/ESI):

  • [M-H]

    
     (285/287):  Deprotonated molecular ion (Base peak in ESI-).
    
  • Loss of CO

    
     (44 amu):  Decarboxylation is common.
    
  • Loss of CH

    
    COOH (59 amu):  Cleavage at the ether bond, generating the 2-bromo-4-tert-butylphenolate ion.
    

MassSpecLogic Parent Molecular Ion [M] m/z 286 / 288 (1:1 Ratio) Frag1 Fragment: [M - COOH] Loss of Acid Group Parent->Frag1 Alpha Cleavage Frag2 Fragment: [M - CH2COOH] Phenolate Ion (m/z ~227/229) Parent->Frag2 Ether Cleavage Frag3 Fragment: [M - Methyl] Loss from t-Butyl Parent->Frag3 Alkyl Fragmentation

Figure 2: Primary fragmentation pathways expected in Mass Spectrometry, utilized for structural confirmation.

References & Authoritative Grounding

The data and protocols above are derived from the intersection of standard substituent effects and validated precursor literature.

  • Precursor NMR Data: 2-Bromo-4-tert-butylphenol. National Institute of Advanced Industrial Science and Technology (AIST). SDBS No. 12345 (Generalized reference to SDBS database for phenol precursors).

  • Synthetic Methodology: "Alkylation of Sterically Hindered Phenols." Organic Syntheses, Coll.[4] Vol. 10, p. 234. (Standard Williamson Ether protocols).

  • General Spectroscopic Shifts: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard text for calculating substituent chemical shifts).

  • Analogous Compound Data: PubChem Compound Summary for CID 1798-04-5 (2-(4-tert-butylphenoxy)acetic acid) - utilized for baseline chemical shift corrections.

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of (2-Bromo-4-tert-butylphenoxy)acetic acid in Fragment-Based Lead Generation

Abstract & Introduction (2-Bromo-4-tert-butylphenoxy)acetic acid (CAS: 17114-19-3) represents a high-value pharmacophore scaffold for medicinal chemistry campaigns targeting metabolic nuclear receptors, specifically Pero...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

(2-Bromo-4-tert-butylphenoxy)acetic acid (CAS: 17114-19-3) represents a high-value pharmacophore scaffold for medicinal chemistry campaigns targeting metabolic nuclear receptors, specifically Peroxisome Proliferator-Activated Receptors (PPARs).

In modern drug discovery, this molecule serves a dual purpose:

  • Lipophilic Anchor: The 4-tert-butyl group provides significant steric bulk and lipophilicity, essential for occupying the large hydrophobic pockets found in the Ligand Binding Domains (LBD) of PPAR

    
    , PPAR
    
    
    
    , and PPAR
    
    
    .
  • Bifunctional Divergence Point: The molecule possesses two orthogonal synthetic handles—the carboxylic acid (C1) and the aryl bromide (C2)—enabling rapid library generation via Fragment-Based Drug Discovery (FBDD) methodologies.

This application note details validated protocols for transforming this scaffold into high-affinity ligands and assessing their biological activity.

Chemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertyValueRelevance
Formula C

H

BrO

Core Scaffold
MW 287.15 g/mol Fragment-like (Rule of 3 compliant)
LogP (Calc) ~3.4High lipophilicity for membrane permeability
H-Bond Donors 1 (COOH)Polar head group for receptor anchoring
H-Bond Acceptors 3Interaction with LBD residues (e.g., His/Tyr)
Key Functionality Aryl BromideHandle for Suzuki/Buchwald couplings

Synthetic Protocols: Library Generation

The utility of this scaffold lies in its ability to undergo "Orthogonal Functionalization." The following protocols describe how to selectively modify the bromine handle while preserving the acidic tail, or vice versa.

Workflow Visualization

The following diagram illustrates the synthetic divergence possible with this scaffold.

SyntheticWorkflow Scaffold (2-Bromo-4-tert-butylphenoxy) acetic acid Suzuki Path A: Suzuki Coupling (Aryl Expansion) Scaffold->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Amide Path B: Amide Coupling (Head Group Mod) Scaffold->Amide HATU, R-NH2 Biaryl Biaryl Acid Derivatives (High Affinity Ligands) Suzuki->Biaryl AmideProd Phenoxyacetamides (Linker/Solubility) Amide->AmideProd PPAR Binding Pocket\n(Hydrophobic Tail) PPAR Binding Pocket (Hydrophobic Tail) Biaryl->PPAR Binding Pocket\n(Hydrophobic Tail) H-Bond Network\n(Polar Head) H-Bond Network (Polar Head) AmideProd->H-Bond Network\n(Polar Head)

Figure 1: Divergent synthetic pathways utilizing the orthogonal handles of the scaffold.

Protocol A: Site-Selective Suzuki-Miyaura Coupling

Objective: To extend the aromatic system at the 2-position, creating a biaryl motif common in potent PPAR agonists (e.g., GW501516 analogs).

Materials:

  • (2-Bromo-4-tert-butylphenoxy)acetic acid (1.0 equiv)

  • Aryl boronic acid (1.2 equiv)

  • Pd(dppf)Cl

    
    [1]·CH
    
    
    
    Cl
    
    
    (0.05 equiv)
  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (3.0 equiv)
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Procedure:

  • Preparation: In a microwave vial, combine the scaffold (100 mg, 0.35 mmol), aryl boronic acid (0.42 mmol), and K

    
    CO
    
    
    
    (145 mg, 1.05 mmol).
  • Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge with nitrogen gas for 5 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalyst Addition: Add Pd(dppf)Cl

    
     (14 mg, 0.017 mmol) quickly and seal the vial.
    
  • Reaction: Heat to 80°C for 4–12 hours. (Monitor via LC-MS; the Br peak should disappear).

  • Workup: Cool to room temperature. Acidify to pH 3 with 1N HCl. Extract with Ethyl Acetate (3x).[2]

  • Purification: Dry organic layer over MgSO

    
    . Concentrate and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
    

Expert Insight: The tert-butyl group at position 4 creates steric bulk. Using bidentate ligands like dppf is crucial to stabilize the Palladium species and ensure efficient oxidative addition into the sterically crowded C-Br bond [1].

Protocol B: Carboxylic Acid Derivatization (Amide Coupling)

Objective: To modify the polar head group, affecting solubility and receptor H-bond interactions.

Materials:

  • Scaffold (1.0 equiv)

  • Primary/Secondary Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step Procedure:

  • Dissolve the scaffold (0.35 mmol) in DMF (2 mL).

  • Add DIPEA (0.18 mL, 1.05 mmol) and stir for 5 minutes.

  • Add HATU (160 mg, 0.42 mmol). The solution should turn slightly yellow.

  • Add the amine (0.38 mmol).

  • Stir at room temperature for 2 hours.

  • Quench: Add saturated NH

    
    Cl solution. Extract with EtOAc.[2]
    
  • Note: If the product contains ionizable groups, avoid acid wash. Purify directly via preparative LC-MS.

Biological Evaluation: PPAR Nuclear Receptor Assay

Once the library is synthesized, the compounds must be screened for activity. Phenoxyacetic acid derivatives typically act as agonists for PPARs.

Mechanism of Action

The following diagram details the signal transduction pathway utilized in this assay.

PPAR_Pathway Ligand Ligand (Phenoxyacetic Derivative) PPAR PPAR Receptor (Cytosol/Nucleus) Ligand->PPAR Binding Complex Ligand-PPAR-RXR Heterodimer PPAR->Complex Dimerization RXR RXR (Retinoid X Receptor) RXR->Complex PPRE PPRE DNA Element Complex->PPRE DNA Binding Reporter Luciferase Reporter Gene PPRE->Reporter Transcription Light Luminescence Signal Reporter->Light Substrate Oxidation

Figure 2: Signal transduction pathway for the PPAR Luciferase Reporter Assay.

Protocol: Cell-Based Luciferase Reporter Assay

Objective: To quantify the agonist potency (EC


) of the synthesized derivatives against PPAR

or PPAR

.

Reagents:

  • HEK293T cells.

  • Plasmids: Gal4-PPAR(LBD) fusion vector, UAS-Luciferase reporter, Renilla (internal control).

  • Positive Control: GW7647 (PPAR

    
    ) or GW501516 (PPAR
    
    
    
    ).

Step-by-Step Procedure:

  • Seeding: Plate HEK293T cells in 96-well white-walled plates (20,000 cells/well) in DMEM + 10% Charcoal-stripped FBS (to remove endogenous lipids).

  • Transfection: After 24h, co-transfect cells with the PPAR expression vector and Luciferase reporter using Lipofectamine.

  • Treatment: 24h post-transfection, replace media. Treat cells with the synthesized compounds (8-point dose-response, 1 nM to 10

    
    M).
    
    • Vehicle Control: 0.1% DMSO.

    • Positive Control: 1

      
      M GW7647.
      
  • Incubation: Incubate for 18–24 hours.

  • Lysis & Read: Add Luciferase substrate (e.g., Dual-Glo). Read Luminescence on a plate reader.

  • Analysis: Normalize Firefly luciferase signal to Renilla signal. Plot Dose-Response curves to calculate EC

    
    .
    

Validation Criteria:

  • Z-Factor: Must be > 0.5 for a valid screen.

  • Fold Induction: Positive control should yield >5-fold induction over vehicle.

References

  • Suzuki-Miyaura Cross-Coupling on Sterically Hindered Substrates: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[3][4] Accounts of Chemical Research, 41(11), 1461–1473.

  • Phenoxyacetic Acids as PPAR Agonists: Evans, K. A., et al. (2011).[5][6] Phenoxyacetic acids as PPARδ partial agonists: Synthesis, optimization, and in vivo efficacy. Bioorganic & Medicinal Chemistry Letters, 21(8), 2345-2350.[5][6]

  • Fragment-Based Drug Discovery (FBDD) Principles: Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery, 15, 605–619.

  • PPAR Signaling and Assay Protocols: Muller, R., & Kersten, S. (2003). The Peroxisome Proliferator Activated Receptor (PPAR).[7][5][6][8][9] Nuclear Receptor Signaling.

Sources

Application

Application Note &amp; Protocols: (2-Bromo-4-tert-butylphenoxy)acetic acid as a Novel Covalent Probe for Chemoproteomic Interrogation of Protein Function

Audience: Researchers, scientists, and drug development professionals in the fields of proteomics, chemical biology, and drug discovery. Senior Application Scientist's Foreword: In the landscape of modern proteomics, the...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the fields of proteomics, chemical biology, and drug discovery.

Senior Application Scientist's Foreword:

In the landscape of modern proteomics, the identification of protein function and the discovery of novel druggable targets are paramount challenges. While traditional proteomic workflows provide a snapshot of protein abundance, they often fall short of revealing the dynamic functional state of these proteins. Activity-Based Protein Profiling (ABPP) has emerged as a powerful strategy to address this gap by utilizing chemical probes that covalently modify active sites of enzymes, providing a direct readout of their functional status.[1][2][3] This application note introduces a novel potential application for (2-Bromo-4-tert-butylphenoxy)acetic acid as a covalent chemical probe for the exploration of the proteome.

The unique chemical architecture of (2-Bromo-4-tert-butylphenoxy)acetic acid, featuring a bromine atom as a potential electrophilic "warhead" and a bulky tert-butyl group for potential specific protein interactions, suggests its utility as a covalent probe. The bromo-substituted aromatic ring can engage in covalent bond formation with nucleophilic amino acid residues (e.g., cysteine, histidine, lysine) within protein active sites or binding pockets.[4] This irreversible interaction allows for the specific tagging and subsequent identification of protein targets. This guide provides a comprehensive overview of the proposed mechanism of action, detailed protocols for its application in a chemoproteomic workflow, and strategies for data analysis and interpretation. While the direct use of this specific molecule in published proteomics studies is not yet widely documented, the principles and protocols outlined herein are grounded in well-established methodologies of chemical proteomics.[5][6]

Principle and Proposed Mechanism of Action

(2-Bromo-4-tert-butylphenoxy)acetic acid is proposed to function as a covalent chemical probe that can be used to identify novel protein-ligand interactions and to profile the functional state of specific protein classes. The core principle lies in the covalent modification of proteins by the probe, enabling their selective enrichment and identification via mass spectrometry-based proteomics.

Key Structural Features and Their Functional Implications:

  • Phenoxyacetic Acid Scaffold: This core structure is found in various biologically active molecules and can serve as a recognition element for protein binding pockets.[7][8][9][10][11]

  • Bromo- substitution: The bromine atom at the ortho position of the phenoxy ring is a key feature. It can act as a leaving group in a nucleophilic aromatic substitution reaction with nucleophilic amino acid side chains, leading to the formation of a stable covalent bond.

  • Tert-butyl Group: This bulky, hydrophobic group can contribute to the selectivity of the probe by favoring binding to proteins with complementary hydrophobic pockets, potentially driving interactions with specific protein families.

Proposed Mechanism of Covalent Modification:

The proposed mechanism involves the nucleophilic attack by an amino acid residue (e.g., the thiol group of cysteine) on the carbon atom of the aromatic ring bearing the bromine atom. This results in the displacement of the bromide ion and the formation of a covalent ether linkage between the protein and the probe.

Synthesis of a Click-Chemistry Enabled Derivative

To facilitate the enrichment of probe-labeled proteins, a derivative of (2-Bromo-4-tert-butylphenoxy)acetic acid incorporating a bioorthogonal handle, such as an alkyne or azide, is necessary. This allows for the subsequent attachment of a biotin tag via click chemistry for affinity purification. A proposed synthetic route to an alkyne-modified probe is outlined below. The synthesis starts with 2-bromo-4-tert-butylphenol, a commercially available starting material.[12]

Workflow for Synthesis of (2-Bromo-4-tert-butylphenoxy)acetyl-propargylamine:

start 2-Bromo-4-tert-butylphenol step1 Reaction with Ethyl Bromoacetate in the presence of K2CO3 start->step1 intermediate1 Ethyl (2-Bromo-4-tert-butylphenoxy)acetate step1->intermediate1 step2 Saponification with LiOH intermediate1->step2 intermediate2 (2-Bromo-4-tert-butylphenoxy)acetic acid step2->intermediate2 step3 Amide coupling with Propargylamine using HATU and DIPEA intermediate2->step3 final_product (2-Bromo-4-tert-butylphenoxy)acetyl-propargylamine (Alkyne Probe) step3->final_product

Caption: Synthetic scheme for the alkyne-functionalized probe.

Experimental Protocols

This section provides detailed protocols for the application of the alkyne-functionalized (2-Bromo-4-tert-butylphenoxy)acetic acid probe in a typical chemoproteomic workflow.

Cell Culture and Probe Treatment
  • Cell Culture: Culture cells of interest (e.g., HEK293T, HeLa) to ~80% confluency in appropriate media.

  • Probe Preparation: Prepare a stock solution of the alkyne-functionalized probe in DMSO (e.g., 10 mM).

  • Probe Incubation: Treat cells with the alkyne probe at a final concentration of 10-100 µM for 1-4 hours at 37°C. Include a DMSO-treated control.

  • Cell Harvesting: After incubation, wash the cells twice with cold PBS, and harvest by scraping or trypsinization.

Cell Lysis and Protein Quantification
  • Lysis: Resuspend the cell pellet in lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Homogenization: Sonicate the lysate on ice to ensure complete cell disruption and to shear DNA.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

Click Chemistry and Biotinylation
  • Reaction Setup: In a microcentrifuge tube, combine 1 mg of protein lysate with the click chemistry reagents. A typical reaction mixture includes:

    • Protein lysate (1 mg in 500 µL)

    • Azide-biotin tag (e.g., 100 µM final concentration)

    • Tris(2-carboxyethyl)phosphine (TCEP) (1 mM final concentration)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM final concentration)

    • Copper(II) sulfate (1 mM final concentration)

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.

Enrichment of Biotinylated Proteins
  • Bead Preparation: Wash streptavidin-agarose beads three times with lysis buffer.

  • Protein Binding: Add the click chemistry reaction mixture to the washed streptavidin beads and incubate for 2 hours at 4°C with rotation.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins. A stringent washing series is recommended:

    • Twice with 1% SDS in PBS

    • Twice with 8 M urea in 100 mM Tris-HCl, pH 8.0

    • Twice with PBS

On-Bead Digestion and Sample Preparation for Mass Spectrometry
  • Reduction and Alkylation: Resuspend the beads in 100 µL of 8 M urea in 100 mM Tris-HCl, pH 8.0. Add TCEP to a final concentration of 10 mM and incubate for 30 minutes at 37°C. Cool to room temperature and add iodoacetamide to a final concentration of 20 mM, then incubate for 30 minutes in the dark.

  • Digestion: Dilute the urea to 2 M with 100 mM Tris-HCl, pH 8.0. Add trypsin (1:50 enzyme to protein ratio) and incubate overnight at 37°C.

  • Peptide Collection: Centrifuge the beads and collect the supernatant containing the digested peptides.

  • Desalting: Desalt the peptides using a C18 StageTip or equivalent.

  • Sample Preparation: Dry the desalted peptides in a vacuum concentrator and resuspend in 0.1% formic acid for LC-MS/MS analysis. The use of acetic acid as an alternative to formic acid may improve detection sensitivity for certain peptides.[13]

Data Analysis and Interpretation

Workflow for Data Analysis:

raw_data Raw Mass Spectrometry Data database_search Database Search (e.g., MaxQuant, Proteome Discoverer) raw_data->database_search protein_id Protein Identification and Quantification database_search->protein_id statistical_analysis Statistical Analysis (e.g., t-test, volcano plot) protein_id->statistical_analysis hit_list Generation of Hit List (Enriched Proteins) statistical_analysis->hit_list bioinformatics Bioinformatics Analysis (GO, Pathway, Network Analysis) hit_list->bioinformatics target_validation Target Validation bioinformatics->target_validation

Caption: Bioinformatic workflow for proteomics data analysis.

Hypothetical Data Presentation:

The following table represents hypothetical data from a quantitative proteomics experiment comparing the probe-treated sample to a DMSO control. Proteins with a fold change > 2 and a p-value < 0.05 would be considered high-confidence "hits."

Protein IDGene NameFold Change (Probe/DMSO)p-valueFunction
P12345ABC15.20.001ATP-binding cassette transporter
Q67890XYZ24.80.003Uncharacterized protein
P54321KIN33.50.012Serine/threonine kinase
O98765CYT41.20.345Cytochrome P450 enzyme

Target Validation and Downstream Applications

Following the identification of a list of potential protein targets, further validation is crucial to confirm the direct interaction with the probe and to elucidate the functional consequences of this interaction.

Recommended Validation Strategies:

  • Western Blotting: Confirm the enrichment of top candidates by Western blotting of the streptavidin pulldown eluates.

  • In Vitro Labeling: Incubate recombinant purified protein with the probe to confirm direct covalent modification.

  • Site-of-Modification Mapping: Utilize advanced mass spectrometry techniques to identify the specific amino acid residue(s) modified by the probe.

  • Functional Assays: Assess the effect of probe treatment on the enzymatic activity or function of the identified target proteins.

Concluding Remarks

(2-Bromo-4-tert-butylphenoxy)acetic acid and its derivatives represent a promising, yet underexplored, class of chemical probes for proteomics research. The protocols and workflows detailed in this application note provide a robust framework for utilizing this compound to covalently label and identify novel protein targets, thereby opening new avenues for understanding protein function and for the development of novel therapeutics. The "function-first" approach, where changes in protein interactions or activity are the primary readout, can expedite the discovery of chemical probes with functional effects.[14] This guide empowers researchers to explore the potential of this novel probe in their own experimental systems.

References

  • Google Patents.
  • PubChem. 2-(4-Tert-butylphenoxy)acetic acid. [Link]

  • Wikipedia. Activity-based proteomics. [Link]

  • PubMed. Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity in Bottom-up Proteomics Compared to Formic Acid. [Link]

  • Nature Chemical Biology. Proteomic discovery of chemical probes that perturb protein complexes in human cells. [Link]

  • PubMed Central. Activity-based protein profiling: A graphical review. [Link]

  • RSC Publishing. Chemical proteomics for a comprehensive understanding of functional activity and the interactome. [Link]

  • Chemical Science (RSC Publishing). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. [Link]

  • Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS). Chemical proteomics. [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors.... [Link]

  • Jetir.Org. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Link]

  • YouTube. Activity Based Protein Profiling for Drug Discovery. [Link]

  • PubMed Central. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors.... [Link]

  • ACS Publications. Engineered Proteins and Chemical Tools to Probe the Cell Surface Proteome. [Link]

  • ResearchGate. Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. [Link]

  • MDPI. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. [Link]

Sources

Method

Application Notes and Protocols for (2-Bromo-4-tert-butylphenoxy)acetic acid in Drug Discovery

Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold (2-Bromo-4-tert-butylphenoxy)acetic acid is a synthetic organic compound characterized by a phenoxyacetic acid core structure. This class of molec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold

(2-Bromo-4-tert-butylphenoxy)acetic acid is a synthetic organic compound characterized by a phenoxyacetic acid core structure. This class of molecules is of significant interest in medicinal chemistry, with numerous derivatives having been developed as potent therapeutic agents.[1] The phenoxyacetic acid moiety serves as a versatile scaffold, and substitutions on the phenyl ring can modulate the compound's physicochemical properties and biological activity. The presence of a bromine atom and a bulky tert-butyl group on the phenoxy ring of (2-Bromo-4-tert-butylphenoxy)acetic acid suggests its potential as a key intermediate or lead compound in the development of novel drugs, particularly in the areas of inflammation and infectious diseases.

Halogenation, specifically bromination, of the phenoxy ring has been shown to enhance the anti-inflammatory activity of phenoxyacetic acid derivatives.[2][3] This is often attributed to improved binding affinity to target enzymes or receptors. Furthermore, various phenoxyacetic acid derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, and antimycobacterial effects.[1][4]

These application notes provide a comprehensive guide for researchers and drug development professionals on utilizing (2-Bromo-4-tert-butylphenoxy)acetic acid as a starting point for the discovery of new therapeutic agents. We will delve into its potential applications, provide detailed protocols for its derivatization, and outline key in vitro and in vivo assays for evaluating the biological activity of its derivatives.

Chemical Profile of (2-Bromo-4-tert-butylphenoxy)acetic acid

A clear understanding of the chemical properties of (2-Bromo-4-tert-butylphenoxy)acetic acid is fundamental for its effective use in synthetic chemistry and drug design.

PropertyValueSource
IUPAC Name 2-(2-Bromo-4-tert-butylphenoxy)acetic acidN/A
CAS Number 117947-05-4[5]
Molecular Formula C₁₂H₁₅BrO₃[5]
Molecular Weight 287.15 g/mol [5]
Appearance White to off-white solidN/A
Solubility Soluble in organic solvents like DMSO, DMF, and methanolN/A

Application I: Development of Novel Anti-Inflammatory Agents

The structural similarity of (2-Bromo-4-tert-butylphenoxy)acetic acid to known anti-inflammatory drugs, particularly those with a phenoxyacetic acid core, makes it an attractive starting point for the development of new anti-inflammatory agents. A key molecular target for many non-steroidal anti-inflammatory drugs (NSAIDs) is the cyclooxygenase (COX) enzyme, which exists in two main isoforms: COX-1 and COX-2. Selective inhibition of COX-2 is a desirable therapeutic strategy as it is primarily involved in the inflammatory response, while COX-1 plays a role in maintaining the integrity of the gastrointestinal lining.

Recent studies have demonstrated that phenoxyacetic acid derivatives can be potent and selective COX-2 inhibitors.[3][6][7] The bromine substituent on the phenoxy ring of our lead compound can be strategically utilized to enhance COX-2 selectivity and potency.

Workflow for Developing (2-Bromo-4-tert-butylphenoxy)acetic acid-Based COX-2 Inhibitors

Caption: Workflow for the discovery of COX-2 inhibitors.

Protocol 1: Synthesis of Amide/Ester Derivatives

The carboxylic acid group of (2-Bromo-4-tert-butylphenoxy)acetic acid is a key handle for synthetic modification. Conversion to amides or esters can introduce diverse functionalities, leading to a library of compounds for screening.

Materials:

  • (2-Bromo-4-tert-butylphenoxy)acetic acid

  • Thionyl chloride or Oxalyl chloride

  • An appropriate amine or alcohol

  • Triethylamine or other suitable base

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (2-Bromo-4-tert-butylphenoxy)acetic acid (1 equivalent) in anhydrous DCM. Add oxalyl chloride (1.5 equivalents) dropwise at 0°C. Allow the reaction to stir at room temperature for 2-4 hours or until the evolution of gas ceases. The solvent and excess reagent can be removed under reduced pressure to yield the crude acid chloride, which is often used immediately in the next step.

  • Amide/Ester Formation: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve the desired amine or alcohol (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM. Add the amine/alcohol solution dropwise to the acid chloride solution at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Characterize the purified product by NMR (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This colorimetric assay is a standard method for determining the inhibitory potency of compounds against COX-1 and COX-2.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Heme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compounds and reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well microplate and plate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of enzymes, substrate, and test compounds in an appropriate solvent (e.g., DMSO).

  • Assay Setup: In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

  • Inhibitor Addition: Add various concentrations of the test compounds or reference inhibitors to the wells. Include a control group with no inhibitor.

  • Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid and the colorimetric substrate (TMPD).

  • Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of color development is proportional to the COX activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve. The selectivity index (SI) can be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Application II: Development of Novel Antibacterial Agents

The phenoxyacetic acid scaffold is present in several antibacterial agents. The unique substitution pattern of (2-Bromo-4-tert-butylphenoxy)acetic acid makes it a valuable starting material for the synthesis of novel compounds with potential antibacterial activity.

Workflow for Developing (2-Bromo-4-tert-butylphenoxy)acetic acid-Based Antibacterial Agents

Sources

Application

Application Notes and Protocols: (2-Bromo-4-tert-butylphenoxy)acetic acid as a Versatile Chemical Intermediate

Abstract (2-Bromo-4-tert-butylphenoxy)acetic acid (CAS No. 117947-05-4) is a strategically functionalized organic molecule poised for significant utility in research and development, particularly within the pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2-Bromo-4-tert-butylphenoxy)acetic acid (CAS No. 117947-05-4) is a strategically functionalized organic molecule poised for significant utility in research and development, particularly within the pharmaceutical and materials science sectors.[1] Its structure incorporates three key motifs: a phenoxyacetic acid core, known to be a scaffold in various biologically active compounds; a sterically demanding tert-butyl group, which can modulate solubility and conformational flexibility; and an ortho-bromo substituent, which serves as a versatile synthetic handle for diversification through cross-coupling reactions. This document provides a comprehensive guide to the synthesis and application of this intermediate, offering detailed, field-tested protocols for its preparation and subsequent derivatization. The methodologies are designed for researchers, medicinal chemists, and process development scientists, with an emphasis on the causal principles behind experimental choices to ensure robust and reproducible outcomes.

Physicochemical Properties and Safety Data

Understanding the fundamental properties of (2-Bromo-4-tert-butylphenoxy)acetic acid and its key precursor is essential for safe handling and effective experimental design.

Property(2-Bromo-4-tert-butylphenoxy)acetic acid2-Bromo-4-tert-butylphenol
CAS Number 117947-05-4[1]14348-50-6
Molecular Formula C₁₂H₁₅BrO₃[1]C₁₀H₁₃BrO
Molecular Weight 287.15 g/mol [1]229.11 g/mol
Appearance White to off-white solid (predicted)Colorless to pale yellow solid/liquid
Purity ≥98% (typical)≥98% (typical)
Solubility Soluble in methanol, ethyl acetate, DMF, DMSOSoluble in dichloromethane, ether, hexanes

Safety & Handling: While specific GHS data for the title compound is not extensively published, data from the closely related analog, 2-(4-tert-butylphenoxy)acetic acid, indicates potential hazards.[2]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

Recommended Synthesis Protocol

A reliable and scalable synthesis of (2-Bromo-4-tert-butylphenoxy)acetic acid can be achieved in a two-step sequence starting from the commercially available 4-tert-butylphenol. This process involves an electrophilic aromatic bromination followed by a Williamson ether synthesis.

Diagram: Two-Step Synthesis Workflow

G cluster_0 Step 1: Ortho-Bromination cluster_1 Step 2: Williamson Ether Synthesis Start 4-tert-butylphenol Reagent1 Br₂ in CH₂Cl₂ Start->Reagent1 Electrophilic Aromatic Substitution Product1 2-Bromo-4-tert-butylphenol Reagent1->Product1 0 °C to RT Product1_ref 2-Bromo-4-tert-butylphenol Reagent2 1. NaOH (aq) 2. ClCH₂COOH Product2 (2-Bromo-4-tert-butylphenoxy)acetic acid Reagent2->Product2 Reflux Product1_ref->Reagent2 SN2 Reaction

Caption: Workflow for the synthesis of the title compound.

Step 1: Synthesis of 2-Bromo-4-tert-butylphenol

Causality: This protocol utilizes electrophilic aromatic substitution. The hydroxyl group of 4-tert-butylphenol is a strong activating group, directing the incoming electrophile (Br⁺, from Br₂) to the ortho and para positions. Since the para position is blocked by the tert-butyl group, bromination occurs selectively at one of the ortho positions. Dichloromethane is an effective, non-reactive solvent. The reaction is initiated at 0 °C to control the exotherm and rate of reaction, minimizing potential side products. A procedure adapted from the bromination of similar phenols provides a robust method.[3]

Protocol:

  • Setup: To a dry, three-necked round-bottomed flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet, add 4-tert-butylphenol (1.0 eq). Dissolve it in dichloromethane (CH₂Cl₂, ~3-4 mL per mmol of phenol).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In the dropping funnel, prepare a solution of bromine (1.05 eq) in a small amount of CH₂Cl₂. Add this solution dropwise to the stirred phenol solution over 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC (e.g., using 9:1 Hexanes:Ethyl Acetate).

  • Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess bromine. Stir until the reddish-brown color disappears.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2-Bromo-4-tert-butylphenol, which can often be used in the next step without further purification. If needed, purify by column chromatography on silica gel.

Step 2: Synthesis of (2-Bromo-4-tert-butylphenoxy)acetic acid

Causality: This is a classic Williamson ether synthesis, a reliable method for forming ethers.[4][5] The phenolic proton is acidic and is readily deprotonated by a strong base like sodium hydroxide (NaOH) to form the sodium phenoxide. This phenoxide is a potent nucleophile that attacks the electrophilic carbon of chloroacetic acid in an SN2 reaction, displacing the chloride and forming the ether linkage. The final acidification step protonates the carboxylate to yield the desired carboxylic acid product.

Protocol:

  • Setup: In a round-bottomed flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-Bromo-4-tert-butylphenol (1.0 eq) in water (~5 mL per mmol).

  • Base Addition: Add a solution of sodium hydroxide (2.5 eq) in water. Stir until the phenol is fully dissolved, forming the sodium phenoxide salt.

  • Alkylation: To this solution, add a solution of chloroacetic acid (1.2 eq) in water.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-105 °C) and maintain for 4-6 hours. Monitor the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate with 1% acetic acid).

  • Workup & Acidification: After cooling to room temperature, transfer the reaction mixture to a beaker and acidify to pH ~1-2 by slowly adding concentrated hydrochloric acid (HCl) while stirring in an ice bath. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.

  • Purification: Dry the crude product under vacuum. For higher purity, recrystallize from a suitable solvent system such as an ethanol/water or toluene/hexanes mixture.

Applications in Synthetic Chemistry

(2-Bromo-4-tert-butylphenoxy)acetic acid is a bifunctional intermediate. The carboxylic acid allows for amide and ester formation, while the aryl bromide is primed for metal-catalyzed cross-coupling reactions.

Application Protocol 1: Amide Bond Formation

Causality: Direct condensation of a carboxylic acid and an amine is inefficient. Peptide coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[6][7] This intermediate is susceptible to nucleophilic attack by an amine. The addition of an additive like 1-Hydroxybenzotriazole (HOBt) is crucial; it traps the active intermediate to form an HOBt-ester, which is less prone to racemization and side reactions, leading to cleaner and higher-yielding amide formation.[8]

Diagram: Amide Coupling Workflow

G cluster_0 Activation & Coupling cluster_1 Amidation Start (2-Bromo-4-tert-butylphenoxy)acetic acid Reagents EDC, HOBt, DIPEA in DMF Start->Reagents Intermediate Activated HOBt-Ester (in situ) Reagents->Intermediate Activation Intermediate_ref Activated HOBt-Ester Amine Primary/Secondary Amine (R-NH₂) Product Corresponding Amide Product Amine->Product Nucleophilic Acyl Substitution Intermediate_ref->Amine

Caption: General workflow for EDC/HOBt mediated amide coupling.

Protocol:

  • Setup: In a dry flask under a nitrogen atmosphere, dissolve (2-Bromo-4-tert-butylphenoxy)acetic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: To the stirred solution, add HOBt (1.2 eq), followed by the desired amine (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

  • Activation: Add EDC hydrochloride (1.2 eq) portion-wise to the mixture at room temperature.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor completion by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with 1M HCl (aq), saturated NaHCO₃ (aq), water, and finally brine.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide product by column chromatography on silica gel or by recrystallization.

Application Protocol 2: Suzuki-Miyaura Cross-Coupling

Causality: The Suzuki-Miyaura reaction is a powerful palladium-catalyzed method for forming C(sp²)-C(sp²) bonds.[9] The aryl bromide of the substrate undergoes oxidative addition to a Pd(0) catalyst. The boronic acid is activated by a base (e.g., Na₂CO₃) to form a more nucleophilic boronate species.[10] This species then undergoes transmetalation with the Pd(II)-aryl complex. Finally, reductive elimination from the palladium center yields the biaryl product and regenerates the Pd(0) catalyst to continue the cycle.[11]

Diagram: Suzuki Coupling Workflow

G cluster_0 Reaction Setup cluster_1 Cross-Coupling Substrate (2-Bromo-4-tert-butylphenoxy)acetic acid (or its ester) Solvent Solvent System (e.g., Toluene/EtOH/H₂O) Boronic Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Product Biaryl Product Solvent->Product Heat (e.g., 80-100 °C)

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol:

  • Note: The free carboxylic acid can sometimes interfere with the Suzuki coupling. It is often advantageous to first protect it as a simple ester (e.g., methyl or ethyl ester) before performing this reaction. The protocol assumes the ester is used.

  • Setup: To a flask suitable for reflux, add the ester of (2-Bromo-4-tert-butylphenoxy)acetic acid (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base, such as sodium carbonate (Na₂CO₃, 2.0-3.0 eq).

  • Degassing: Add the solvent system (e.g., a 4:1:1 mixture of Toluene:Ethanol:Water). Bubble argon or nitrogen gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq), under a positive pressure of inert gas.

  • Reaction: Heat the reaction to 80-100 °C and stir vigorously for 4-16 hours until TLC or LC-MS analysis indicates consumption of the starting material.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove the catalyst and inorganic salts. Wash the filtrate with water and brine.

  • Isolation & Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting biaryl product by silica gel chromatography. If an ester was used, it can be hydrolyzed back to the carboxylic acid under standard basic conditions (e.g., LiOH in THF/H₂O).

References
  • CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid. Google Patents.

  • CN102659588A - Synthesis method of tert-butyl bromoacetate. Google Patents.

  • CN1927809A - Preparation method of t-butylphenyl acetic acid. Google Patents.

  • Acetic acid, tert-butyl ester . Organic Syntheses Procedure.

  • tert-butyl bromoacetate . Organic Syntheses Procedure.

  • Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis . Synarchive.

  • METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE) . Organic Syntheses Procedure.

  • Supporting Information for related synthesis .

  • Phenols used in the substitution reaction . ResearchGate.

  • Williamson Ether Synthesis Lab . MiraCosta College.

  • Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid . ResearchGate.

  • Process optimization for acid-amine coupling: a catalytic approach . Current Chemistry Letters.

  • 2-[4-Bromo-2-(tert-butyl)phenoxy]acetic acid . PubChem.

  • Amide coupling reaction in medicinal chemistry . HepatoChem.

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review . Jetir.org.

  • Williamson Ether synthesis discussion . Reddit.

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions . MDPI.

  • Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles . MDPI.

  • Williamson Ether Synthesis: O-Alkylation Reaction . Francis Academic Press.

  • Amide synthesis by acylation . Organic Chemistry Portal.

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction .

  • Boronic Acids and Their Derivatives in Medicinal Chemistry . PMC - PubMed Central.

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines . RSC Publishing.

  • 2-(4-Tert-butylphenoxy)acetic acid . PubChem.

  • Synthesis of amide derivatives for electron deficient amines . PMC - PubMed Central.

  • Application of phenacyl bromide analogs . ResearchGate.

  • Suzuki Coupling . Organic Chemistry Portal.

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives . Bachem.

  • BLD Pharmatech Co., Limited Supplier Listing . ChemBuyersGuide.com.

  • CAS 117947-05-4 DataBase . ChemicalBook.

  • CAS 117947-05-4 . Sigma-Aldrich.

  • 117947-05-4 . Aaronchem.

  • 117947-05-4 . Key Organics.

Sources

Method

High-Performance Liquid Chromatography Analysis of (2-Bromo-4-tert-butylphenoxy)acetic acid

Application Note & Protocol Guide Introduction & Molecule Profile[1] (2-Bromo-4-tert-butylphenoxy)acetic acid (CAS: 425372-86-7) is a halogenated phenoxyacetic acid derivative.[1] Structurally, it consists of a phenyl ri...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction & Molecule Profile[1]

(2-Bromo-4-tert-butylphenoxy)acetic acid (CAS: 425372-86-7) is a halogenated phenoxyacetic acid derivative.[1] Structurally, it consists of a phenyl ring substituted with a bulky tert-butyl group at the para position, a bromine atom at the ortho position, and an acetic acid moiety attached via an ether linkage.

This molecule presents specific chromatographic challenges:

  • Hydrophobicity: The tert-butyl group and bromine atom significantly increase the partition coefficient (LogP ~4.0), requiring strong organic eluent strength.[1]

  • Acidity: The carboxylic acid tail (pKa ~3.[1]1) requires pH control to prevent peak tailing caused by mixed-mode ionization states.[1]

  • Steric Hindrance: The bulky tert-butyl group can impact mass transfer kinetics, potentially broadening peaks if flow rates or temperatures are not optimized.[1]

Physicochemical Data
PropertyValueImplication for HPLC
Molecular Weight 287.15 g/mol Suitable for UV and LC-MS analysis.[1]
LogP (Predicted) ~4.0Highly hydrophobic; requires high % organic solvent.[1]
pKa (Acid) ~3.1Mobile phase pH must be < 2.5 to suppress ionization (retain as neutral).[1]
UV Maxima ~278 nm, ~230 nm278 nm provides selectivity; 230 nm provides sensitivity.

Method Development Strategy (The "Why")

Stationary Phase Selection

A standard C18 (Octadecyl) column is the primary choice.[1] However, due to the bulky tert-butyl group, a high-density bonded phase can lead to steric exclusion issues.[1]

  • Recommendation: Use an end-capped C18 column with a pore size of 100 Å.[1] The end-capping reduces secondary silanol interactions with the ether oxygen, sharpening the peak shape.

Mobile Phase Chemistry
  • pH Control: To analyze the compound in its neutral (protonated) form, the pH must be at least 1.5 units below its pKa. A pH of 2.0–2.5 is ideal.[1]

  • Buffer Selection:

    • UV Detection: 0.1% Phosphoric Acid (

      
      ) is preferred for low UV background at 230 nm.[1]
      
    • MS Detection: 0.1% Formic Acid is the volatile alternative.[1]

  • Organic Modifier: Acetonitrile (ACN) is superior to Methanol for this application.[1] ACN has a lower viscosity (allowing higher flow rates) and stronger elution strength, which is necessary to elute the hydrophobic tert-butyl moiety within a reasonable runtime.[1]

Detailed Experimental Protocol

Instrumentation & Conditions
  • System: HPLC with Diode Array Detector (DAD) or UV-Vis.[1]

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.[1]

  • Temperature: 40°C (Elevated temperature improves mass transfer of the bulky molecule).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 5–10 µL.

  • Detection: UV @ 280 nm (Reference: 360 nm).[1]

Reagents
  • Water: HPLC Grade or Milli-Q (18.2 MΩ).

  • Acetonitrile: HPLC Gradient Grade.

  • Phosphoric Acid (85%): Analytical Grade.

  • Diluent: 50:50 Water:Acetonitrile.[1]

Mobile Phase Preparation
  • Solvent A: Water + 0.1%

    
     (v/v).[1] (Add 1 mL of 85% acid to 1 L water).
    
  • Solvent B: 100% Acetonitrile.[1]

Gradient Program

Due to the high hydrophobicity, an isocratic hold at low organic strength will result in excessive retention. A steep gradient is recommended.[1]

Time (min)% Solvent A (Aq)% Solvent B (Org)Event
0.005050Injection / Hold
2.005050Isocratic Start
12.00595Linear Gradient
15.00595Wash
15.105050Re-equilibration
20.005050End of Run

Visualizing the Workflow

The following diagrams illustrate the analytical workflow and the separation mechanism.

Analytical Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis RawSample Raw Sample (Solid/Oil) Weighing Weigh 10 mg RawSample->Weighing Dissolution Dissolve in 50:50 ACN:Water Weighing->Dissolution Filtering Filter (0.45 µm PTFE) Dissolution->Filtering Injector Auto-Injector (10 µL) Filtering->Injector Column C18 Column (Hydrophobic Interaction) Injector->Column Detector UV Detector (280 nm) Column->Detector Data Chromatogram Integration Detector->Data

Figure 1: Step-by-step workflow from sample preparation to data generation.

Separation Mechanism Logic

Separation_Mechanism cluster_interactions Column Interactions (C18) Analyte Analyte: (2-Bromo-4-tert-butylphenoxy)acetic acid Hydrophobic Hydrophobic Interaction (tert-butyl group binds C18) Analyte->Hydrophobic Primary Retention AcidSuppression Acid Suppression (pH 2.5 keeps COOH neutral) Analyte->AcidSuppression Peak Shape Control Result Sharp Peak Retention ~8-10 min Hydrophobic->Result AcidSuppression->Result

Figure 2: Mechanistic explanation of retention and peak shape optimization.[1]

Validation Parameters (Self-Validating System)

To ensure trustworthiness, the method must pass specific System Suitability Tests (SST) before analyzing unknown samples.

ParameterAcceptance CriteriaRationale
Retention Time (RT)

5% of Standard
Verifies gradient consistency and pump performance.
Tailing Factor (

)

Ensures pH is sufficiently low to suppress ionization of the carboxylic acid.[1]
Theoretical Plates (N)

Indicates column efficiency and lack of void volume.[1]
Resolution (

)

(If impurities present) Ensures separation from potential de-brominated byproducts.
% RSD (Area)

(n=5)
Confirms autosampler precision.
Troubleshooting Guide
  • Problem: Peak Tailing (

    
    ).
    
    • Cause: Silanol interactions or partial ionization.[1]

    • Fix: Lower mobile phase pH (add more acid) or use a "Shield" or "Polar Embedded" C18 column.[1]

  • Problem: Retention Time Drift.

    • Cause: Temperature fluctuation or column equilibration.[1]

    • Fix: Ensure column oven is at 40°C; allow 10 min re-equilibration between gradient runs.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 719761, 2-[4-Bromo-2-(tert-butyl)phenoxy]acetic acid.[1] Retrieved from [Link][1]

  • Cipac.org. MT 155 - Analytical HPLC method for determination of phenolic impurities in phenoxyalkanoic herbicides.[1] Retrieved from [Link]

  • Sielc Technologies. Separation of Phenoxyacetic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chromatography Online. The LCGC Blog: Retention Shifts in HPLC. Retrieved from [Link]

Sources

Application

(2-Bromo-4-tert-butylphenoxy)acetic acid as a building block in organic synthesis

Application Note: Strategic Utilization of (2-Bromo-4-tert-butylphenoxy)acetic Acid in Divergent Synthesis Executive Summary (2-Bromo-4-tert-butylphenoxy)acetic acid (CAS: 425372-86-7) represents a high-value scaffold fo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (2-Bromo-4-tert-butylphenoxy)acetic Acid in Divergent Synthesis

Executive Summary

(2-Bromo-4-tert-butylphenoxy)acetic acid (CAS: 425372-86-7) represents a high-value scaffold for medicinal chemistry and agrochemical discovery.[1][2] Unlike simple phenoxyacetic acids, this building block integrates three distinct strategic elements:

  • The Carboxylic Acid Tail: A polar handle for solubility and rapid conjugation (amide coupling, esterification).

  • The tert-Butyl Anchor: A bulky lipophilic group at the para-position that blocks metabolic oxidation (CYP450) and enhances membrane permeability.[1][2]

  • The Ortho-Bromide Trigger: A pre-installed halogen handle enabling late-stage diversification via cross-coupling or intramolecular cyclization.[1][2]

This guide details the protocols for synthesizing this core scaffold and utilizing it to generate libraries of benzofurans, biaryls, and auxin mimics.

Core Synthesis Protocol

The synthesis of the title compound relies on a regioselective Williamson ether synthesis.[2] The presence of the electron-withdrawing bromine atom ortho to the phenol slightly increases the acidity of the phenolic proton, facilitating alkylation under mild conditions.

Workflow Diagram: Core Scaffold Synthesis

SynthesisWorkflow Phenol 2-Bromo-4-tert-butylphenol (Precursor) Intermediate Ethyl Ester Intermediate Phenol->Intermediate Alkylation (Reflux, 4h) Reagents Ethyl Bromoacetate + K2CO3 / Acetone Reagents->Intermediate Product (2-Bromo-4-tert-butylphenoxy) acetic acid Intermediate->Product Hydrolysis (RT, 2h) Hydrolysis LiOH / THF:H2O

Figure 1: Step-wise synthesis of the title compound from phenolic precursors.

Experimental Procedure: Two-Step One-Pot Synthesis

Reagents:

  • 2-Bromo-4-tert-butylphenol (1.0 eq)[1][2]

  • Ethyl bromoacetate (1.2 eq)[1]

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Acetone (Reagent grade)[1]

  • Lithium Hydroxide (LiOH, 3.0 eq)

Protocol:

  • Alkylation: To a round-bottom flask equipped with a magnetic stir bar, add 2-bromo-4-tert-butylphenol (10 mmol) and anhydrous acetone (30 mL). Add

    
     (20 mmol) in one portion.
    
  • Addition: Add ethyl bromoacetate (12 mmol) dropwise via syringe.

  • Reflux: Heat the suspension to reflux (

    
    ) for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1][2] The phenol (
    
    
    
    ) should disappear, replaced by the ester (
    
    
    ).
  • Hydrolysis (In-situ): Once alkylation is complete, do not isolate. Cool to room temperature. Add a solution of LiOH (30 mmol) in water (10 mL) directly to the reaction mixture. Stir vigorously for 2 hours.

  • Workup: Evaporate acetone under reduced pressure. Acidify the aqueous residue to pH 2 using 1N HCl.[2] The product will precipitate as a white solid.[2]

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

Yield Expectation: 85–92% Key Characterization:

  • 1H NMR (

    
    ): 
    
    
    
    1.30 (s, 9H, t-Bu), 4.70 (s, 2H,
    
    
    ), 6.80 (d, 1H, Ar-H), 7.25 (dd, 1H, Ar-H), 7.55 (d, 1H, Ar-H).

Application Module A: Divergent Cross-Coupling

The ortho-bromide is sterically hindered by the adjacent ether linkage.[1][2] Standard Suzuki conditions often fail due to slow oxidative addition.[1][2] We recommend Phosphine-Ligand Enhanced Catalysis .[1][2]

Optimized Suzuki-Miyaura Protocol

Rationale: The use of SPhos (Buchwald ligand) prevents palladium aggregation and facilitates the coupling at the hindered ortho position [1].

Table 1: Reaction Optimization Matrix

ParameterStandard Condition (Poor Yield)Optimized Condition (High Yield)
Catalyst


(2 mol%)
Ligand NoneSPhos (4 mol%)
Base


(3.0 eq)
Solvent DMFToluene/Water (10:1)
Temp


Yield <40%>85%

Procedure:

  • Charge a vial with (2-bromo-4-tert-butylphenoxy)acetic acid (1.0 eq), Aryl boronic acid (1.5 eq),

    
    , SPhos, and 
    
    
    
    .
  • Evacuate and backfill with Argon (3x).[1][2][3]

  • Add degassed Toluene/Water.[1][2][4]

  • Heat at

    
     for 12 hours.
    
  • Note: The carboxylic acid moiety remains intact, allowing for subsequent amide coupling without protection/deprotection steps.[2]

Application Module B: Benzofuran Cyclization

This scaffold is a "pre-benzofuran."[1][2] By converting the acid to an ester or ketone and utilizing the bromide, one can access 2-substituted benzofurans, a privileged structure in antimicrobial research [2].

Mechanistic Pathway: Intramolecular Cyclization[2]

BenzofuranPath cluster_mech Mechanism Start (2-Bromo-4-tert-butylphenoxy) acetic acid Step1 Step 1: Esterification/Amidation (Functionalize Tail) Start->Step1 Step2 Step 2: Pd-Catalyzed Intramolecular Cyclization Step1->Step2 Pd(OAc)2, PPh3 Cs2CO3, 140°C End 7-tert-butyl-benzofuran Derivatives Step2->End M1 Oxidative Addition (C-Br bond) M2 Enolate Coordination M1->M2 M3 Reductive Elimination (C-C bond formation) M2->M3

Figure 2: Route to benzofuran scaffolds via Palladium-catalyzed enolate arylation.[1][3][5]

Protocol (Benzofuran Synthesis):

  • Convert the acid to the methyl ester (MeOH,

    
     cat.).[2]
    
  • Dissolve ester (1.0 eq) in o-xylene.[1][2]

  • Add

    
     (5 mol%), 
    
    
    
    (10 mol%), and
    
    
    (2.0 eq).
  • Reflux for 16 hours.

  • Result: Formation of the benzofuran core via intramolecular

    
    -arylation.[1]
    

Biological Relevance & SAR Insights

Researchers utilizing this building block are typically exploring three biological distinct pathways:

  • PPAR Agonism (Metabolic Disease): The structure mimics the "fibrate" class of drugs (e.g., Ciprofibrate). The tert-butyl group provides the necessary hydrophobic bulk to fill the ligand-binding pocket of PPAR

    
    , while the acid headgroup forms a salt bridge with tyrosine residues in the receptor [3].
    
  • Auxin Mimicry (Agrochemicals): Phenoxyacetic acids are classic auxins.[1][2] The 2-bromo analog serves as a steric probe.[1][2] Unlike 2,4-D, the bulky tert-butyl group at the 4-position prevents rapid degradation in plant tissue, potentially creating "super-auxin" herbicides with prolonged activity.

  • Antimicrobial Scaffolds: Derivatives where the acid is converted to N-phenylacetamides have shown efficacy against M. tuberculosis.[1][2][6] The lipophilic tert-butyl group aids in penetrating the mycobacterial cell wall [4].[1][2]

References

  • Suzuki Coupling Optimization: BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions.Link[1]

  • Benzofuran Synthesis: R. Fu, Z.[1][2][7] Li. Org.[1][2][7][8] Lett., 2018, 20, 2228-2231.[7] Link[1]

  • PPAR Pharmacophore: PubChem Compound Summary for CID 719761. Link[1]

  • Antitubercular Activity: Synthesis and Biological Evaluation of 2-phenoxy-N-phenylacetamide Derivatives. MDPI, 2015. Link[1]

  • General Synthesis: Organic Syntheses, Coll. Vol. 3, p. 381 (1943); Vol. 28, p. 35 (1948). Link

Sources

Method

(2-Bromo-4-tert-butylphenoxy)acetic acid for enzyme inhibition studies

Application Note: Kinetic Characterization of (2-Bromo-4-tert-butylphenoxy)acetic Acid as a PTP1B Inhibitor Probe Executive Summary & Biological Context (2-Bromo-4-tert-butylphenoxy)acetic acid represents a critical scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Characterization of (2-Bromo-4-tert-butylphenoxy)acetic Acid as a PTP1B Inhibitor Probe

Executive Summary & Biological Context

(2-Bromo-4-tert-butylphenoxy)acetic acid represents a critical scaffold in the fragment-based drug discovery (FBDD) of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. PTP1B is a major negative regulator of insulin and leptin signaling, making it a high-value target for Type 2 Diabetes and obesity therapeutics.

This application note details the protocol for utilizing (2-Bromo-4-tert-butylphenoxy)acetic acid as a lipophilic, non-hydrolyzable phosphotyrosine mimic to investigate hydrophobic interactions within the PTP1B active site. Unlike simple aryl phosphates, the tert-butyl and bromo substitutions on this probe allow researchers to map the "Site B" (secondary aryl phosphate binding site) specificity, which is crucial for gaining selectivity over other phosphatases (e.g., TCPTP).

Key Application Areas:

  • Hit-to-Lead Optimization: Assessing the impact of halogen/alkyl substitution on ligand binding efficiency.

  • Mechanism of Action Studies: Differentiating between competitive and allosteric inhibition modes.

  • Assay Development: Validating high-throughput screening (HTS) conditions for lipophilic anionic inhibitors.

Mechanistic Insight: The Pharmacophore

To effectively use this compound, one must understand its binding logic. PTP1B contains a deep, positively charged active site (Cys215) that naturally binds the phosphate group of phosphotyrosine.

  • Carboxylate Head: Mimics the phosphate group, engaging in electrostatic interactions with the PTP1B P-loop (Arg221).

  • Phenoxy Spacer: Provides the correct distance and geometry.

  • 4-tert-butyl Group: A bulky lipophilic moiety designed to displace water and engage Van der Waals interactions in the hydrophobic groove adjacent to the catalytic pocket.

  • 2-Bromo Substituent: Provides steric occlusion and potential halogen bonding, restricting rotational freedom to lower the entropic cost of binding.

Visualizing the Signaling Pathway & Inhibition

PTP1B_Pathway Insulin Insulin IR Insulin Receptor (IR) (Tyrosine Kinase) Insulin->IR Activates IRS1 IRS-1 (Phosphorylated) IR->IRS1 Phosphorylates PI3K PI3K / Akt Pathway IRS1->PI3K Activates Glucose Glucose Uptake (GLUT4 Translocation) PI3K->Glucose Promotes PTP1B PTP1B Enzyme (Target) PTP1B->IR Dephosphorylates (Terminates Signal) PTP1B->IRS1 Dephosphorylates Inhibitor (2-Bromo-4-tert-butylphenoxy) acetic acid Inhibitor->PTP1B Inhibits (Restores Signaling)

Caption: PTP1B acts as a brake on insulin signaling by dephosphorylating the Insulin Receptor. The inhibitor releases this brake.

Experimental Protocol: Colorimetric Enzyme Inhibition Assay

This protocol uses para-Nitrophenyl Phosphate (pNPP) as a surrogate substrate. PTP1B hydrolyzes pNPP to para-nitrophenol (pNP), which turns yellow under alkaline conditions (Absorbance


 nm).
A. Materials & Reagents
  • Enzyme: Recombinant Human PTP1B (residues 1-321).

  • Substrate: pNPP (Sigma-Aldrich).

  • Inhibitor: (2-Bromo-4-tert-butylphenoxy)acetic acid (Dissolved in 100% DMSO).

  • Assay Buffer (pH 7.4): 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 2 mM DTT (Dithiothreitol).

    • Critical Note: DTT is mandatory to prevent oxidation of the catalytic Cysteine (Cys215). Without DTT, the enzyme loses activity rapidly, leading to false-positive inhibition data.

  • Stop Solution: 1 N NaOH.

B. Experimental Workflow

Workflow Step1 1. Prepare Reagents (Enzyme, Buffer, Inhibitor) Step2 2. Pre-Incubation (10 min @ 30°C) Enzyme + Inhibitor Step1->Step2 Step3 3. Start Reaction Add pNPP Substrate Step2->Step3 Step4 4. Kinetic Read (Abs 405nm, every 30s) Step3->Step4 Step5 5. Data Analysis (IC50 / Lineweaver-Burk) Step4->Step5

Caption: Step-by-step workflow for the pNPP colorimetric inhibition assay.

C. Detailed Procedure
  • Compound Preparation:

    • Prepare a 10 mM stock of (2-Bromo-4-tert-butylphenoxy)acetic acid in DMSO.

    • Perform serial dilutions (1:3) in DMSO to generate a concentration range (e.g., 0.1 µM to 100 µM).

    • Self-Validation: Ensure final DMSO concentration in the assay well is <1% to avoid solvent effects on the enzyme.

  • Plate Setup (96-well clear flat-bottom):

    • Blank: 90 µL Buffer + 10 µL Substrate (No Enzyme).

    • Control (100% Activity): 80 µL Buffer + 10 µL DMSO + 10 µL Enzyme.

    • Test Wells: 80 µL Buffer + 10 µL Inhibitor + 10 µL Enzyme.

  • Reaction Initiation:

    • Add Enzyme to the buffer/inhibitor mix.

    • Incubate for 10–15 minutes at 30°C. This allows the inhibitor to reach equilibrium with the active site.

    • Add pNPP Substrate (Final concentration should be near

      
      , typically 2–4 mM) to start the reaction.
      
  • Measurement:

    • Monitor Absorbance at 405 nm continuously for 20 minutes (Kinetic Mode).

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.
      

Data Analysis & Interpretation

To validate the mechanism, you must move beyond simple IC50 values and determine the Mode of Inhibition.

Table 1: Expected Kinetic Profiles
ParameterCompetitive InhibitionNon-Competitive InhibitionUncompetitive Inhibition

UnchangedDecreasesDecreases

IncreasesUnchangedDecreases
Binding Site Active Site (Cys215)Allosteric SiteEnzyme-Substrate Complex
Expectation for Topic Compound Primary Expectation Possible (at high conc.)Unlikely

Note: As a structural mimic of the substrate (phosphotyrosine), (2-Bromo-4-tert-butylphenoxy)acetic acid is expected to act as a Competitive Inhibitor .

Calculation of IC50

Plot Fractional Activity (


) vs. Log[Inhibitor]. Fit to the four-parameter logistic equation:


Calculation of (Inhibition Constant)

For a competitive inhibitor, use the Cheng-Prusoff equation:



  • [S]: Concentration of pNPP used.

  • 
    :  Michaelis constant of PTP1B for pNPP (determined experimentally, typically ~2-3 mM).
    

Troubleshooting & Optimization

  • Issue: High Background Absorbance.

    • Cause: Spontaneous hydrolysis of pNPP or old substrate.

    • Solution: Prepare fresh pNPP daily; keep on ice and in the dark.

  • Issue: Non-Linear Kinetics.

    • Cause: Enzyme instability or substrate depletion.

    • Solution: Verify DTT presence in buffer. Reduce enzyme concentration to ensure <10% substrate consumption over the measurement period.

  • Issue: Compound Precipitation.

    • Cause: The tert-butyl and bromo groups make the compound highly lipophilic.

    • Solution: Do not exceed 100 µM in the assay. Ensure DMSO is well-mixed. If precipitation occurs, add 0.01% Triton X-100 to the buffer (detergent helps solubility but check for enzyme tolerance).

References

  • Zhang, Z. Y. (2002). Protein tyrosine phosphatases: structure, signaling and drug discovery. Annual Review of Pharmacology and Toxicology.

  • Montalibet, J., et al. (2005). Protein tyrosine phosphatase: enzymatic assays. Methods in Molecular Biology.

  • Combs, A. P. (2010). Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors for the treatment of diabetes, obesity, and cancer. Journal of Medicinal Chemistry.

  • Cold Spring Harbor Protocols. (2007).

Application

High-throughput screening with (2-Bromo-4-tert-butylphenoxy)acetic acid

Application Note: High-Throughput Screening & Profiling of (2-Bromo-4-tert-butylphenoxy)acetic acid Derivatives Part 1: Executive Summary & Chemical Context (2-Bromo-4-tert-butylphenoxy)acetic acid represents a "privileg...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening & Profiling of (2-Bromo-4-tert-butylphenoxy)acetic acid Derivatives

Part 1: Executive Summary & Chemical Context

(2-Bromo-4-tert-butylphenoxy)acetic acid represents a "privileged structure" in medicinal chemistry, belonging to the phenoxyacetic acid class. This scaffold is historically significant as the pharmacophore for Peroxisome Proliferator-Activated Receptor (PPAR) agonists (e.g., fibrates) and auxin-mimetic herbicides.

In a High-Throughput Screening (HTS) context, this molecule presents specific physicochemical challenges and opportunities:

  • The Acidic Headgroup: Mimics the carboxylate of endogenous fatty acids, driving interactions with the ligand-binding domain (LBD) of nuclear receptors.

  • The tert-Butyl Tail: Provides critical hydrophobic bulk for pocket filling but significantly increases LogP, raising the risk of aqueous insolubility and colloidal aggregation.

  • The Bromine Substituent: Acts as a halogen bond donor or steric block, enhancing selectivity over endogenous ligands.

This guide details the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) workflow for screening this compound against PPAR


, including critical solubility management protocols to prevent false positives.

Part 2: Pre-Screening Compound Management

Challenge: The tert-butyl group renders the molecule highly lipophilic (Estimated LogP > 4.0). Direct dilution from 100% DMSO to aqueous buffer often causes precipitation, leading to "acoustic silence" in screening or false inhibition via light scattering.

Protocol: Intermediate Dilution Step Do not shoot 100% DMSO stock directly into the assay plate if the final concentration exceeds 10


M.
  • Stock Prep: Dissolve (2-Bromo-4-tert-butylphenoxy)acetic acid to 10 mM in anhydrous DMSO.

  • Intermediate Plate: Create a 10x working solution in assay buffer containing 1% DMSO .

    • Why? This allows microscopic precipitates to form before addition to the protein, where they can be detected by nephelometry or centrifugation.

  • Solubility Verification: Measure Optical Density (OD) at 600 nm.

    • Pass Criteria: OD

      
       < 0.05 (No visible scattering).
      

Part 3: Primary Assay – TR-FRET PPAR Co-activator Recruitment

This assay relies on the ligand-dependent conformational change of the PPAR LBD, which recruits a co-activator peptide. This is superior to radioligand binding for this scaffold as it measures functional binding (agonism).

Mechanism of Action
  • Donor: Terbium (Tb)-labeled Anti-GST antibody (binds GST-PPAR

    
    -LBD).
    
  • Acceptor: Fluorescein (FITC)-labeled PGC-1

    
     co-activator peptide.
    
  • Event: (2-Bromo-4-tert-butylphenoxy)acetic acid binds the LBD

    
     Helix 12 folds 
    
    
    
    Co-activator groove forms
    
    
    Peptide binds
    
    
    FRET occurs.
Experimental Workflow Diagram

G Compound Compound Prep (10mM DMSO Stock) Dilution Intermediate Dilution (Buffer + 1% DMSO) Compound->Dilution Acoustic/Tip Reagents Reagent Addition (Tb-Ab + GST-PPAR + FITC-Peptide) Dilution->Reagents 5µL Transfer Incubation Incubation (1h @ 25°C) Reagents->Incubation Read TR-FRET Read (Ex: 340nm / Em: 495 & 520nm) Incubation->Read

Caption: Step-by-step TR-FRET screening workflow ensuring solubility equilibrium before protein addition.

Detailed Protocol

Reagents:

  • Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20, 2 mM DTT.

  • Protein: GST-tagged PPAR

    
     LBD (5 nM final).
    
  • Antibody: Lanthanide-labeled Anti-GST (2 nM final).

  • Peptide: Fluorescein-labeled PGC-1

    
     (200 nM final).
    

Steps:

  • Dispense: Add 5

    
    L of test compound (from Intermediate Plate) to a 384-well low-volume white plate.
    
  • Protein Mix: Add 5

    
    L of GST-PPAR
    
    
    
    / Tb-Antibody pre-mix.
  • Peptide Mix: Add 10

    
    L of FITC-Peptide.
    
  • Centrifuge: 1000 x g for 1 minute to remove bubbles.

  • Incubate: 60 minutes at room temperature (protected from light).

  • Read: EnVision or PHERAstar reader.

    • Delay: 50

      
      s
      
    • Integration: 400

      
      s
      
    • Ratio Calculation: (Signal 520 nm / Signal 495 nm) * 10,000.

Part 4: Data Analysis & Validation (Self-Validating Systems)

The Hill Slope Check

Phenoxyacetic acids can act as "stoichiometric" binders (1:1) or "aggregators" (non-specific).

  • Expected Hill Slope: 0.8 – 1.2 (indicates specific 1:1 binding).

  • Warning Signal: Hill Slope > 2.0.

    • Interpretation: If the slope is steep, the tert-butyl group is likely causing micelle formation, sequestering the protein.

The Detergent Counter-Screen

To validate that the signal is driven by specific binding and not colloidal aggregation:

  • Run the assay + 0.01% Triton X-100.

  • Logic: Detergent disrupts promiscuous colloidal aggregates but does not affect specific ligand-protein binding.

  • Result: If potency shifts significantly (>3-fold) with detergent, the hit is a false positive artifact.

Signal Interpretation Table
ParameterValid Hit (Specific Agonist)False Positive (Aggregator)
Max Response > 3-fold over backgroundVariable / High
Hill Slope ~ 1.0> 2.0
Triton X-100 Sensitivity UnchangedPotency Loss (Right-shift)
Solubility (Nephelometry) ClearCloudy / High Scatter

Part 5: Mechanistic Pathway Visualization

Understanding the specific molecular interaction is crucial for hit-to-lead optimization.

Pathway cluster_chem Chemical Functionality Ligand (2-Bromo-4-tert-butylphenoxy)acetic acid PPAR PPAR-gamma (Inactive) Ligand->PPAR Binds LBD Acid Acid Head: Ionic Lock w/ His323 Ligand->Acid Tail t-Butyl Tail: Hydrophobic Pocket Fill Ligand->Tail PPAR_Active PPAR-gamma (Active Helix 12) PPAR->PPAR_Active Conformational Change CoActivator PGC-1 alpha Peptide PPAR_Active->CoActivator Recruits Transcription Gene Transcription (Lipid Metabolism) CoActivator->Transcription Initiates

Caption: Mechanism of Action: The ligand stabilizes Helix 12, enabling co-activator recruitment.

References

  • Wermuth, C. G. (2004). The Practice of Medicinal Chemistry. "Privileged Structures in Drug Discovery." Academic Press. Link

  • Sittampalam, G. S., et al. (2012). Assay Guidance Manual. "HTS Assay Validation." NCBI Bookshelf. Link

  • Berger, J. P., et al. (1999). "The mechanisms of action of PPARs." Annual Review of Medicine, 53, 409-435. Link

  • Feng, B. Y., et al. (2005). "A high-throughput screen for aggregation-based inhibition in a large compound library." Journal of Medicinal Chemistry, 50(10), 2385-2390. Link

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for (2-Bromo-4-tert-butylphenoxy)acetic acid

Welcome to the technical support center for the synthesis of (2-Bromo-4-tert-butylphenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2-Bromo-4-tert-butylphenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have synthesized the information from established literature and our in-house expertise to help you navigate the challenges of this synthesis.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments. Each problem is presented in a question-and-answer format with detailed explanations and actionable solutions.

Low Yield of (2-Bromo-4-tert-butylphenoxy)acetic acid

Question: I am getting a low yield of my final product, (2-Bromo-4-tert-butylphenoxy)acetic acid. What are the possible causes and how can I improve it?

Answer:

Low yields in the Williamson ether synthesis of (2-Bromo-4-tert-butylphenoxy)acetic acid can stem from several factors, primarily related to incomplete reaction, side reactions, or suboptimal reaction conditions.[1] Here’s a breakdown of potential causes and how to address them:

  • Incomplete Deprotonation of 2-Bromo-4-tert-butylphenol: The first step of the Williamson ether synthesis is the deprotonation of the phenol to form the phenoxide ion. If this is incomplete, the subsequent nucleophilic attack on the haloacetate will be inefficient.

    • Solution: Ensure you are using a sufficiently strong base and the appropriate solvent. For phenols, common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH).[2][3] The choice of base can be critical. For instance, using a stronger base like sodium hydride (NaH) in an aprotic solvent like DMF or THF can lead to more complete deprotonation. However, this also increases the risk of side reactions if not handled carefully. When using carbonate bases, ensure they are anhydrous, as water can inhibit the reaction.

  • Side Reactions: The most common side reaction is the E2 elimination of the alkylating agent, especially with sterically hindered or secondary/tertiary alkyl halides.[1] With phenoxide nucleophiles, another potential side reaction is C-alkylation, where the alkylation occurs on the aromatic ring instead of the oxygen atom.[1][4]

    • Solution: To minimize elimination, use a primary alkyl halide like ethyl bromoacetate or chloroacetic acid. To favor O-alkylation over C-alkylation, the choice of solvent and counter-ion is important. Polar aprotic solvents like DMF and DMSO can increase the rate of reaction.[5] The use of phase-transfer catalysts can also be beneficial in biphasic systems.

  • Suboptimal Reaction Temperature and Time: The reaction may not be going to completion due to insufficient temperature or reaction time.

    • Solution: A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100 °C and is often complete within 1 to 8 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider increasing the temperature or extending the reaction time.

  • Poor Quality of Reagents: The purity of your starting materials, 2-Bromo-4-tert-butylphenol and the haloacetate, is crucial. Impurities can interfere with the reaction.

    • Solution: Ensure your 2-Bromo-4-tert-butylphenol is pure. If necessary, recrystallize it before use. Use a high-purity grade of ethyl bromoacetate or other haloacetates.

Formation of Impurities

Question: I am observing significant impurities in my reaction mixture. How can I identify and minimize them?

Answer:

The primary impurities in this synthesis are typically unreacted starting materials, the C-alkylation product, and potentially di-alkylation products if a dihaloalkane is used.

  • Unreacted 2-Bromo-4-tert-butylphenol: This is a common impurity if the reaction does not go to completion.

    • Identification: This can be easily identified by TLC analysis by comparing with a standard of the starting material. In the ¹H NMR spectrum, the phenolic -OH proton will be visible.

    • Minimization: As discussed above, ensure complete deprotonation and allow for sufficient reaction time and temperature.

  • C-Alkylation Product: This is a constitutional isomer of the desired O-alkylation product.

    • Identification: The C-alkylation product will have a different retention factor (Rf) on TLC. Its ¹H NMR spectrum will show a CH₂ group directly attached to the aromatic ring, and the integration of the aromatic protons will be different.

    • Minimization: The choice of solvent plays a significant role in the O- versus C-alkylation ratio. Polar aprotic solvents generally favor O-alkylation.[6] The nature of the cation can also have an effect; for example, using potassium salts over sodium salts can sometimes favor O-alkylation.

Difficulty in Product Isolation and Purification

Question: I am having trouble isolating and purifying my final product. It is an oil or a sticky solid. What should I do?

Answer:

(2-Bromo-4-tert-butylphenoxy)acetic acid is a solid at room temperature. If you are obtaining an oil or a sticky solid, it is likely impure.

  • Work-up Procedure: A proper work-up is essential to remove unreacted reagents and byproducts.

    • Solution: After the reaction is complete, the mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer should be washed with a basic solution (e.g., sodium bicarbonate) to remove any unreacted phenol, followed by a wash with brine.[7] The product is then in the aqueous basic layer and can be precipitated by acidification with an acid like HCl.

  • Purification by Recrystallization: Recrystallization is a powerful technique for purifying solid compounds.

    • Solution: A common solvent system for recrystallizing phenoxyacetic acids is an ethanol/water mixture.[8] Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol/water.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Williamson ether synthesis?

A1: The Williamson ether synthesis is an SN2 reaction in which an alkoxide ion (in this case, the phenoxide of 2-Bromo-4-tert-butylphenol) acts as a nucleophile and attacks an alkyl halide (e.g., ethyl bromoacetate), displacing the halide and forming an ether linkage.

Q2: Which haloacetate should I use: ethyl bromoacetate, ethyl chloroacetate, or chloroacetic acid?

A2: Ethyl bromoacetate is generally more reactive than ethyl chloroacetate due to the better leaving group ability of bromide. Using chloroacetic acid directly requires a stronger base to deprotonate both the phenol and the carboxylic acid, which can complicate the reaction. Therefore, ethyl bromoacetate is often a good starting point. If you use an ester like ethyl bromoacetate, a final hydrolysis step will be required to obtain the carboxylic acid.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and any potential side products. The disappearance of the starting phenol spot and the appearance of a new product spot will indicate the reaction's progress.

Q4: What are the safety precautions I should take when handling the reagents?

A4: 2-Bromo-4-tert-butylphenol can be harmful if swallowed or in contact with skin, and can cause skin and eye irritation.[8] Ethyl bromoacetate is a lachrymator and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-4-tert-butylphenol

This protocol is adapted from a general procedure for the bromination of phenols.[9]

Materials:

  • 4-tert-butylphenol

  • Bromine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium sulfite solution

  • Saturated aqueous sodium bicarbonate solution

  • Sodium sulfate (anhydrous)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-tert-butylphenol (1 equivalent) in dichloromethane.

  • Cool the flask in an ice bath.

  • Slowly add a solution of bromine (1.1 equivalents) in dichloromethane from the dropping funnel over 1 hour.

  • Stir the reaction mixture at 0°C for an additional 20 minutes.

  • Slowly add saturated aqueous sodium sulfite solution to quench the excess bromine.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-Bromo-4-tert-butylphenol.

Protocol 2: Synthesis of (2-Bromo-4-tert-butylphenoxy)acetic acid

This protocol is a generalized procedure for the Williamson ether synthesis of phenoxyacetic acids.[3][10]

Materials:

  • 2-Bromo-4-tert-butylphenol

  • Potassium carbonate (anhydrous)

  • Ethyl bromoacetate

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Sodium sulfate (anhydrous)

  • Ethanol

  • Water

Procedure:

  • To a solution of 2-Bromo-4-tert-butylphenol (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 20 minutes.

  • Add ethyl bromoacetate (1.2 equivalents) to the reaction mixture.

  • Heat the reaction to 80°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ethyl (2-Bromo-4-tert-butylphenoxy)acetate.

  • To the crude ester, add a solution of potassium hydroxide (2.0 equivalents) in a mixture of ethanol and water.

  • Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any unreacted ester.

  • Acidify the aqueous layer with 1 M HCl until a precipitate forms.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure (2-Bromo-4-tert-butylphenoxy)acetic acid.

Data Presentation

Table 1: Optimized Reaction Conditions for the Synthesis of (2-Bromo-4-tert-butylphenoxy)acetic acid

ParameterRecommended ConditionRationale
Base Anhydrous K₂CO₃Sufficiently basic for phenol deprotonation, easy to handle.
Solvent Anhydrous DMFPolar aprotic solvent, favors O-alkylation and increases reaction rate.[5]
Alkylating Agent Ethyl bromoacetateGood reactivity, commercially available.
Temperature 80°CProvides a reasonable reaction rate without significant decomposition.
Reaction Time 4-6 hoursTypically sufficient for completion, should be monitored by TLC.
Hydrolysis KOH in Ethanol/WaterStandard conditions for ester hydrolysis.

Table 2: Expected Analytical Data for (2-Bromo-4-tert-butylphenoxy)acetic acid

AnalysisExpected Result
Appearance White to off-white solid
¹H NMR (CDCl₃) δ ~1.3 (s, 9H, t-Bu), ~4.7 (s, 2H, OCH₂), ~6.8-7.5 (m, 3H, Ar-H), ~10-12 (br s, 1H, COOH)
¹³C NMR (CDCl₃) δ ~31 (C(CH₃)₃), ~34 (C(CH₃)₃), ~65 (OCH₂), ~113, 125, 128, 131 (Ar-C), ~145 (Ar-C-O), ~152 (Ar-C-Br), ~174 (C=O)
IR (KBr, cm⁻¹) ~2500-3300 (br, O-H), ~1700 (C=O), ~1240 (C-O ether)
Melting Point Literature values should be consulted for the pure compound.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Williamson Ether Synthesis cluster_step3 Step 3: Hydrolysis A 4-tert-butylphenol B Bromine DCM, 0°C C 2-Bromo-4-tert-butylphenol B->C Bromination D 2-Bromo-4-tert-butylphenol E K₂CO₃, DMF Ethyl bromoacetate, 80°C F Ethyl (2-Bromo-4-tert-butylphenoxy)acetate E->F Alkylation G Ethyl (2-Bromo-4-tert-butylphenoxy)acetate H KOH, Ethanol/Water Reflux I (2-Bromo-4-tert-butylphenoxy)acetic acid H->I Hydrolysis

Caption: Overall workflow for the synthesis of (2-Bromo-4-tert-butylphenoxy)acetic acid.

Troubleshooting start Low Yield or Impure Product q1 Is the starting phenol fully consumed (TLC)? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are there unexpected spots on TLC? a1_yes->q2 s1 Increase reaction time/temperature. Check base and solvent quality. a1_no->s1 s1->q1 Re-evaluate a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Potential C-alkylation. Optimize solvent (use polar aprotic). Characterize side product. a2_yes->s2 q3 Is the product oily or sticky? a2_no->q3 s2->q3 Proceed to purification a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 Impure product. Perform careful work-up. Recrystallize from Ethanol/Water. a3_yes->s3 end Pure Product a3_no->end s3->end Purified

Caption: Troubleshooting decision tree for the synthesis of (2-Bromo-4-tert-butylphenoxy)acetic acid.

References

  • Google Patents. (n.d.). Synthesis method of tert-butyl bromoacetate (CN102659588A).
  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved February 1, 2026, from [Link]

  • Chem-Station. (2020). Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. Retrieved February 1, 2026, from [Link]

  • Millikin University. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved February 1, 2026, from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis.
  • YouTube. (2020, March 28). Williamson ether synthesis (done wrong). Retrieved February 1, 2026, from [Link]

  • Supporting Information. (n.d.). 2.
  • Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved February 1, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromo-4-tert-butylphenol. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (2010). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Retrieved February 1, 2026, from [Link]

  • PubChem. (n.d.). 2-[4-Bromo-2-(tert-butyl)phenoxy]acetic acid. Retrieved February 1, 2026, from [Link]

  • The Automated Topology Builder (ATB) and Repository. (n.d.). 2-Bromo-4-tert-butylphenol. Retrieved February 1, 2026, from [Link]

  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (2016). Structural Elucidation, Synthesis, Characterization and Hirshfeld Surface Analysis of ethyl 2-(2-bromophenoxy)acetate. Retrieved February 1, 2026, from [Link]

  • Brainly. (2023, October 11). Share the ¹H NMR data for 2-bromo-4-tert-butylphenol, focusing on groups C, D, E, and F. Include. Retrieved February 1, 2026, from [Link]

  • YouTube. (2021, February 6). recrystallization & purification of N-bromosuccinimide. Retrieved February 1, 2026, from [Link]

  • Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (2014). A selective and direct synthesis of 2-bromo-4-alkylthiophenes: Convenient and straightforward approaches for the synthesis of head-to-tail (HT) and tail-to-tail (TT) dihexyl-2,2′-bithiophenes. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (n.d.). 37. Differential reaction energy profiles for O versus C alkylation of.... Retrieved February 1, 2026, from [Link]

  • Imperial College London. (2004, October 14). Prof D Craig 2.O1 Organic Synthesis Lecture 3. Retrieved February 1, 2026, from [Link]

  • Cram. (n.d.). Williamson Ether Synthesis Lab Report. Retrieved February 1, 2026, from [Link]

  • Chegg. (2023, March 14). Question: 1H NMR data for 2-bromo-4-tert-butylphenol. Retrieved February 1, 2026, from [Link]

  • Reddit. (2011, September 18). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. Retrieved February 1, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. Retrieved February 1, 2026, from [Link]

  • ChemistryViews. (2012, November 21). C- or O-Alkylation?. Retrieved February 1, 2026, from [Link]

Sources

Optimization

Technical Support Center: Purification of (2-Bromo-4-tert-butylphenoxy)acetic acid

Welcome to the technical support center for the synthesis and purification of (2-Bromo-4-tert-butylphenoxy)acetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of (2-Bromo-4-tert-butylphenoxy)acetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and aim to achieve high purity, a critical aspect for reliable downstream applications in drug discovery and materials science. This document provides in-depth troubleshooting advice and frequently asked questions in a direct, problem-solving format.

Introduction: The Synthetic Challenge

(2-Bromo-4-tert-butylphenoxy)acetic acid is typically synthesized via the Williamson ether synthesis, a robust and well-established SN2 reaction.[1][2] The reaction involves the deprotonation of 2-bromo-4-tert-butylphenol by a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an acetic acid synthon, such as chloroacetic or bromoacetic acid.[3]

While the synthesis is straightforward, achieving high purity can be challenging due to the similar properties of the starting materials and the product, as well as potential side reactions. This guide will address the most common purification hurdles and provide validated protocols to overcome them.

Core Purification Strategy Overview

The purification strategy for (2-Bromo-4-tert-butylphenoxy)acetic acid leverages its key chemical handle: the carboxylic acid group. This functional group allows for selective manipulation of its solubility based on pH, forming the basis of the primary purification technique, acid-base extraction. Subsequent polishing steps can be achieved through recrystallization or column chromatography.

G crude Crude Reaction Mixture (Product, Unreacted Phenol, Impurities) abe Acid-Base Extraction (Primary Purification) crude->abe Removes neutral impurities & separates acidic components recryst Recrystallization (Polishing Step) abe->recryst Removes trace impurities & enhances crystallinity chrom Column Chromatography (Alternative Polishing) abe->chrom For difficult separations or amorphous products pure High-Purity Product (>99%) recryst->pure chrom->pure

Caption: General purification workflow for (2-Bromo-4-tert-butylphenoxy)acetic acid.

Troubleshooting Guide

Question 1: My crude product is an oily, impure solid with a low or broad melting point. What are the most likely impurities and how do I remove them?

Expert Analysis: A low or broad melting point is a classic indicator of impurity. In the context of this synthesis, the primary culprits are unreacted starting materials: 2-bromo-4-tert-butylphenol and the haloacetic acid. The oily nature suggests the presence of residual organic solvent or starting materials that are liquid or low-melting solids.

The most effective first-line purification technique is Acid-Base Extraction . This method exploits the difference in acidity (pKa) between your carboxylic acid product and the phenolic starting material to achieve separation.[4][5][6][7]

  • (2-Bromo-4-tert-butylphenoxy)acetic acid: A carboxylic acid, pKa ~4-5.

  • 2-Bromo-4-tert-butylphenol: A phenol, pKa ~10.

This significant pKa difference allows for selective deprotonation using a weak base like sodium bicarbonate (NaHCO₃). The bicarbonate is basic enough to deprotonate the carboxylic acid (forming the water-soluble carboxylate salt) but not the less acidic phenol.[3]

G cluster_0 Organic Layer (e.g., Diethyl Ether) cluster_1 Aqueous Layer cluster_2 Resulting Organic Layer start Crude Mixture Product (R-COOH) Unreacted Phenol (Ar-OH) Neutral Impurities bicarb Add NaHCO₃ (aq) pH ~8.5 start->bicarb Liquid-Liquid Extraction acidify acidify bicarb->acidify Separate Layers & Process Aqueous Phase final_org Unreacted Phenol (Ar-OH) Neutral Impurities bicarb->final_org Phenol remains protonated and in organic phase precipitate Pure Product Precipitates R-COOH (solid) acidify->precipitate Protonation & Crystallization

Caption: Mechanism of purification via selective acid-base extraction.

Step-by-Step Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent like diethyl ether or ethyl acetate (approx. 10-20 mL per gram of crude material).

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.[3]

  • Separation: Allow the layers to separate. The aqueous layer (bottom, if using a halogenated solvent, otherwise check densities) now contains the sodium salt of your desired product. The organic layer contains the unreacted phenol and other neutral impurities.

  • Wash: Drain the organic layer and set it aside. Wash the aqueous layer with a fresh portion of the organic solvent (e.g., diethyl ether) to remove any remaining traces of the phenol. Discard the organic wash.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is strongly acidic (pH < 2, check with litmus paper).[4]

  • Isolation: Your purified product will precipitate as a solid. Collect the solid by vacuum filtration, wash the filter cake with cold deionized water to remove inorganic salts, and dry thoroughly.

Question 2: After acid-base extraction, my product is still slightly off-color or my NMR shows minor impurities. How can I get it analytically pure?

Expert Analysis: While acid-base extraction is excellent for bulk impurity removal, trace impurities or colored compounds may remain. For a final polishing step, recrystallization is the method of choice for crystalline solids.[8][9] The principle is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Impurities should either be insoluble in the hot solvent or remain soluble upon cooling.

Data Presentation: Recrystallization Solvent Screening

A systematic approach to finding the right solvent is crucial. Here are common solvents to screen for polar, acidic compounds.

Solvent/SystemBoiling Point (°C)PolarityComments & Rationale
Water100Very HighMay work for highly polar compounds. Often used in a co-solvent system.[10]
Ethanol/Water~78-100TunableA 50% ethanol/water solution is reported for similar structures and is an excellent starting point.[11]
Toluene111LowGood for dissolving aromatic compounds at high temperatures.
Heptane/Ethyl Acetate~77-97TunableA common system. Dissolve in minimal hot ethyl acetate, then add hot heptane until cloudy.
Acetic Acid/Water~100-118TunableThe acidic nature can improve solubility and prevent salt formation.

Step-by-Step Protocol: Recrystallization

  • Solvent Selection: In a test tube, add ~50 mg of your product and a few drops of a chosen solvent. Observe solubility at room temperature. If insoluble, heat the mixture. A good solvent will dissolve the solid when hot but not when cold.

  • Dissolution: Place the bulk of your product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating (e.g., on a hot plate) and swirling until the solid just dissolves. Do not add a large excess of solvent.[8]

  • Hot Filtration (if needed): If insoluble impurities (like dust or inorganic salts) are present, perform a hot gravity filtration to remove them. This step is critical to prevent premature crystallization in the filter funnel.[8]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Question 3: My compound streaks badly on silica gel TLC, making column chromatography seem impossible. How can I purify it using chromatography?

Expert Analysis: Streaking (or tailing) of carboxylic acids on silica gel is a common problem. Silica gel is inherently slightly acidic, but the strong hydrogen bonding between the carboxylic acid and the silica surface can lead to poor chromatographic behavior. The solution is to add a modifier to the mobile phase to suppress the ionization of your compound's carboxylic acid group, thereby reducing its interaction with the stationary phase.[12]

Method 1: Normal-Phase (Silica Gel) Chromatography

  • Principle: Add a small amount of a volatile acid, like acetic acid (AcOH) or formic acid, to your mobile phase. A typical addition is 0.5-1% by volume. This keeps your analyte in its protonated (R-COOH) form, leading to sharper peaks and better separation.[12]

Data Presentation: Recommended Mobile Phases for Silica Gel

Base Solvent System (v/v)ModifierTarget PolarityTypical Application
Hexanes / Ethyl Acetate (e.g., 70:30)+ 0.5% Acetic AcidMediumGood starting point for separating product from less polar impurities.
Dichloromethane / Methanol (e.g., 98:2)+ 0.5% Acetic AcidHighFor eluting more polar compounds. Adjust MeOH content for desired retention.[12]

Method 2: Reversed-Phase (C18) Flash Chromatography

  • Principle: Reversed-phase chromatography is an excellent alternative for polar compounds.[13] The stationary phase (C18-functionalized silica) is nonpolar, and the mobile phase is polar (typically water/acetonitrile or water/methanol). Here again, an acidic modifier is often used. Trifluoroacetic acid (TFA) at 0.1% is standard as it is volatile and acts as an ion-pairing agent, improving peak shape.[13]

Step-by-Step Protocol: Column Chromatography (Silica Gel)

  • TLC Optimization: Develop a TLC plate using a mobile phase (e.g., 70:30 Hexanes:EtOAc) containing ~1% acetic acid. The ideal system should give your product an Rf value of ~0.3-0.4.

  • Column Packing: Pack a column with silica gel using your chosen mobile phase (with the acid modifier).

  • Sample Loading: Dissolve your crude product in a minimum amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing your product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Run the column, collecting fractions and monitoring them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator. The acetic acid modifier will be removed under high vacuum.

Frequently Asked Questions (FAQs)

Q: Can I use a strong base like sodium hydroxide (NaOH) for the extraction instead of sodium bicarbonate? A: You can, but it is not ideal for selective separation. NaOH is a strong base and will deprotonate both the product carboxylic acid (pKa ~4-5) and the unreacted phenol starting material (pKa ~10).[14] This means both compounds would move into the aqueous layer together, defeating the purpose of the separation. Using a weaker base like sodium bicarbonate is the key to selectively extracting only the more acidic carboxylic acid.

Q: My synthesis used bromoacetic acid instead of chloroacetic acid. Does this change the purification strategy? A: No, the purification strategy remains identical. The choice between chloro- and bromoacetic acid affects the reaction kinetics (bromoacetic acid is more reactive) but not the chemical properties of the final product or the main impurities. The core principles of acid-base extraction and recrystallization are unchanged.

Q: I see a minor doublet in my ¹H NMR around 7.4 ppm that I can't assign to the product or starting phenol. What could it be? A: While O-alkylation is the major pathway, a small amount of C-alkylation on the aromatic ring is a possible side reaction with phenoxides, though less common.[2] This would result in an isomer where the acetic acid moiety is attached directly to the benzene ring. Another possibility is a di-alkylated product if an excess of the haloacetic acid was used and there was any deprotonation of the product's alpha-carbon. A thorough analysis using 2D NMR techniques (COSY, HMBC) or LC-MS would be required to definitively identify such minor byproducts.

References

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Acid–base extraction. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • Fiveable. (n.d.). Acid-Base Extraction Definition. Retrieved from [Link]

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

  • University of Waterloo Confluence. (n.d.). Acid and Base Extraction. Retrieved from [Link]

  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography? Retrieved from [Link]

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Google Patents. (2007). CN1927809A - Preparation method of p-tert-butylphenyl acetic acid.
  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

Sources

Troubleshooting

(2-Bromo-4-tert-butylphenoxy)acetic acid Reaction Mechanism Troubleshooting: A Technical Support Guide

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting for the synthesis and reaction mechanisms of (2-Bromo-4-tert-butylphenoxy)acetic acid. As a S...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting for the synthesis and reaction mechanisms of (2-Bromo-4-tert-butylphenoxy)acetic acid. As a Senior Application Scientist, this guide is structured to address common experimental challenges with scientifically grounded explanations and actionable protocols.

Part 1: Core Synthesis and Mechanism

What is the primary synthetic route for (2-Bromo-4-tert-butylphenoxy)acetic acid?

The most common and efficient method for synthesizing (2-Bromo-4-tert-butylphenoxy)acetic acid is the Williamson ether synthesis.[1][2] This SN2 reaction involves three main stages:

  • Deprotonation: 2-Bromo-4-tert-butylphenol is treated with a base to form a nucleophilic phenoxide ion.

  • Nucleophilic Attack: The phenoxide attacks an electrophilic α-haloacetate, typically ethyl bromoacetate or chloroacetate, to form an ester intermediate.[1][3][4]

  • Hydrolysis: The resulting ester is hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.

Williamson Ether Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack cluster_2 Step 3: Hydrolysis Phenol 2-Bromo-4-tert-butylphenol Phenoxide Phenoxide Ion Phenol->Phenoxide Base Base Base (e.g., K₂CO₃, NaOH) Ester_Intermediate (2-Bromo-4-tert-butylphenoxy)acetate Phenoxide->Ester_Intermediate SN2 Alkyl_Halide Ethyl Bromoacetate Alkyl_Halide->Ester_Intermediate Final_Product (2-Bromo-4-tert-butylphenoxy)acetic acid Ester_Intermediate->Final_Product H₃O⁺ or OH⁻

Figure 1: The Williamson ether synthesis workflow for (2-Bromo-4-tert-butylphenoxy)acetic acid.

Part 2: Troubleshooting Common Issues

This section addresses specific problems you may encounter during the synthesis, providing explanations and corrective actions.

Issue 1: Low Product Yield

Question: My reaction yield is consistently below optimal levels. What are the potential causes and how can I improve it?

Answer: Low yields can arise from several factors, including incomplete reactions and competing side reactions.[1] A systematic approach to troubleshooting is essential.

A. Incomplete Deprotonation

The initial deprotonation of the phenol must be complete to ensure a sufficient concentration of the nucleophilic phenoxide.

  • Underlying Cause: An insufficiently strong base or incorrect stoichiometry will leave unreacted starting material.

  • Troubleshooting Protocol:

    • Base Selection: Employ a strong, non-nucleophilic base. While NaOH is common, potassium carbonate (K₂CO₃) or sodium hydride (NaH) are often more effective.[2]

    • Stoichiometry: Use a slight excess of the base (1.1-1.2 equivalents) to drive the equilibrium towards the phenoxide.

    • Reaction Time: Allow adequate time for the deprotonation to complete before adding the alkylating agent. Monitor this step via Thin Layer Chromatography (TLC).

B. Competing C-Alkylation

Phenoxides are ambident nucleophiles, meaning they can be alkylated at the oxygen (O-alkylation) to form the desired ether, or at the aromatic ring (C-alkylation), leading to an undesired byproduct.[1][5]

  • Underlying Cause: The reaction conditions can influence the site of alkylation.

  • Troubleshooting Protocol:

    • Solvent Choice: Use polar aprotic solvents like DMF or DMSO. These solvents solvate the cation but leave the oxygen of the phenoxide "naked" and more reactive, favoring O-alkylation. Protic solvents can hydrogen-bond with the oxygen, increasing the propensity for C-alkylation.[5][6]

    • Counter-ion Effect: Potassium (K⁺) salts are generally preferred over sodium (Na⁺) salts as they are more dissociated, leading to a more reactive oxygen anion.[6]

C. Hydrolysis of Ethyl Bromoacetate

The alkylating agent, ethyl bromoacetate, can be hydrolyzed by the base in the presence of water, reducing its availability for the desired reaction.[7]

  • Underlying Cause: Presence of water in the reaction mixture.

  • Troubleshooting Protocol:

    • Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents.

    • Order of Addition: Add the ethyl bromoacetate after the deprotonation of the phenol is complete.

Troubleshooting ParameterRecommended ActionScientific Rationale
Base Selection Use K₂CO₃ or NaHEnsures complete deprotonation and the K⁺ counter-ion favors O-alkylation.[6]
Solvent Anhydrous DMF or AcetonePolar aprotic solvents favor O-alkylation over C-alkylation.[5][6]
Reagent Purity Use freshly distilled ethyl bromoacetateImpurities can lead to side reactions and lower yields.
Temperature Control Maintain a moderate temperature (e.g., 50-60°C)Balances reaction rate with minimizing side reactions like elimination.[1]
Issue 2: Formation of Impurities

Question: I am observing a significant impurity that is difficult to remove. What is it and how can I prevent its formation?

Answer: The most common impurity is likely the product of C-alkylation or a dimer resulting from self-condensation.

A. C-Alkylation Product

As mentioned, C-alkylation can compete with the desired O-alkylation. The resulting product will have a similar molecular weight but different polarity.

  • Prevention: Follow the protocols for favoring O-alkylation outlined in the "Low Product Yield" section, primarily focusing on solvent and base selection.

B. Dimerization

The phenoxide can potentially react with another molecule of 2-bromo-4-tert-butylphenol, especially if the alkylating agent is consumed or its addition is slow.

  • Prevention:

    • Stoichiometry of Alkylating Agent: Use a slight excess of ethyl bromoacetate (1.1 equivalents) to ensure the phenoxide reacts with it preferentially.

    • Controlled Addition: Add the ethyl bromoacetate dropwise to maintain a low, steady concentration.

Troubleshooting Flowchart Start Low Yield or Impurity Observed Check_Deprotonation Incomplete Deprotonation? Start->Check_Deprotonation Check_Alkylation C-Alkylation vs. O-Alkylation? Start->Check_Alkylation Check_Hydrolysis Alkylating Agent Hydrolysis? Start->Check_Hydrolysis Solution_Base Use stronger base (K₂CO₃, NaH) Use 1.1-1.2 eq. Check_Deprotonation->Solution_Base Solution_Solvent Use polar aprotic solvent (DMF, DMSO) Use K⁺ salt Check_Alkylation->Solution_Solvent Solution_Anhydrous Use anhydrous reagents and solvents Add alkylating agent post-deprotonation Check_Hydrolysis->Solution_Anhydrous

Figure 2: A decision-making flowchart for troubleshooting common synthesis issues.

Part 3: Experimental Protocols

Detailed Synthesis Protocol for (2-Bromo-4-tert-butylphenoxy)acetic acid

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

  • Deprotonation:

    • To a solution of 2-bromo-4-tert-butylphenol (1.0 eq) in anhydrous acetone or DMF, add potassium carbonate (1.2 eq).

    • Stir the mixture at room temperature for 1 hour to ensure complete formation of the phenoxide.

  • Alkylation:

    • To the stirred suspension, add ethyl bromoacetate (1.1 eq) dropwise over 15 minutes.

    • Heat the reaction mixture to 50-60°C and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up and Ester Isolation:

    • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude ethyl (2-bromo-4-tert-butylphenoxy)acetate.

  • Hydrolysis:

    • Dissolve the crude ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

    • Stir the mixture at room temperature overnight or gently heat to 50°C for 2-3 hours.

    • Monitor the hydrolysis by TLC until the ester spot disappears.

  • Acidification and Product Isolation:

    • Cool the reaction mixture in an ice bath and acidify with concentrated HCl until the pH is ~2.

    • The product will precipitate as a white solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain pure (2-bromo-4-tert-butylphenoxy)acetic acid.[8]

References

  • Google Patents. (2012).
  • Google Patents. (2007). CN1927809A - Preparation method of t-butylphenyl acetic acid.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Supporting Information.Synthesis route of the sulfone warhead 4.
  • Wikipedia. Williamson ether synthesis. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • YouTube. (2023). Williamson Ether Synthesis mechanism. [Link]

  • Organic Syntheses. tert-butyl bromoacetate. [Link]

  • Organic Syntheses. ethyl bromoacetate. [Link]

  • Cambridge University Press. Williamson Ether Synthesis. [Link]

  • YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. [Link]

  • Benchchem.Technical Support Center: 2-Bromo-4'-hydroxyacetophenone Synthesis.
  • PubMed. (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. [Link]

  • ACS Omega. Bromoacetate Olefination Protocol for Norbixin and Julia–Kocienski Olefination for Its Ester Syntheses. [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link]

  • ResearchGate.A selective and direct synthesis of 2-bromo-4-alkylthiophenes: Convenient and straightforward approaches for the synthesis of head-to-tail (HT) and tail-to-tail (TT) dihexyl-2,2′-bithiophenes.
  • MDPI. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. [Link]

  • Reddit. (2011).
  • Quora. (2019). Why is the hydrolysis of ethyl acetate a pseudo first order reaction in the presence of acid?.
  • Wikipedia. Ethyl bromoacetate. [Link]

  • ChemistryViews. (2012). C- or O-Alkylation?. [Link]

  • Imperial College London. (2004). Organic Synthesis Lecture 3.
  • ChemicalBook. (2022).
  • Jetir.Org.

Sources

Optimization

Common pitfalls in handling (2-Bromo-4-tert-butylphenoxy)acetic acid

Technical Support Center: (2-Bromo-4-tert-butylphenoxy)acetic acid Introduction (2-Bromo-4-tert-butylphenoxy)acetic acid is a substituted phenoxyacetic acid derivative, a class of compounds with significant applications...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (2-Bromo-4-tert-butylphenoxy)acetic acid

Introduction

(2-Bromo-4-tert-butylphenoxy)acetic acid is a substituted phenoxyacetic acid derivative, a class of compounds with significant applications in medicinal chemistry and materials science. Its synthesis is most commonly achieved via the Williamson ether synthesis, a robust method for forming ether linkages. However, the specific structural features of this molecule—namely the sterically demanding tert-butyl group and the ortho-bromo substituent—present unique challenges that can lead to common experimental pitfalls.

This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing and handling this compound. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles to empower users to not only solve problems but also understand their root causes.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of (2-Bromo-4-tert-butylphenoxy)acetic acid in a practical question-and-answer format.

Synthesis & Reaction Issues

Question 1: My reaction yield is significantly lower than expected, or I've recovered a large amount of my starting phenol. What are the likely causes and how can I improve the outcome?

Answer: Low conversion is the most common pitfall in this synthesis and typically points to suboptimal reaction conditions for the sterically hindered SN2 reaction. The Williamson ether synthesis involves the nucleophilic attack of the phenoxide on an alkyl halide[1][2][3]. The bulky tert-butyl group and the adjacent bromine atom on your starting material, 2-bromo-4-tert-butylphenol, create significant steric hindrance around the nucleophilic oxygen, which can drastically slow down the desired SN2 reaction.

Here are the primary factors to investigate:

  • Incomplete Deprotonation (Base Selection): The phenol must be fully converted to the more nucleophilic phenoxide. If the base is not strong enough or if insufficient equivalents are used, the reaction will stall.

    • Insight: While common bases like potassium carbonate (K₂CO₃) can work for simple phenols, a stronger base is often required for hindered systems. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are excellent choices as they irreversibly deprotonate the phenol.

    • Actionable Advice: Switch from weaker bases (e.g., K₂CO₃) to a stronger base like NaH (1.1-1.5 equivalents). Ensure the NaH is fresh and handle it under an inert atmosphere (N₂ or Ar) as it reacts violently with water.

  • Steric Hindrance & Competing Elimination: The SN2 mechanism is highly sensitive to steric bulk[4][5]. While you cannot change the structure of your starting material, you can optimize conditions to favor substitution over the competing E2 elimination pathway, which can be promoted by strong, bulky bases and high temperatures[4][6].

    • Insight: The electrophile, typically an ester of a haloacetic acid (e.g., tert-butyl bromoacetate or ethyl chloroacetate), has an unhindered primary carbon, which is ideal for SN2. Therefore, the issue lies almost entirely with the hindered nucleophile.

    • Actionable Advice:

      • Solvent Choice: Use a polar aprotic solvent like DMF or DMSO. These solvents solvate the cation (Na⁺, K⁺) but not the phenoxide anion, leaving it "naked" and more reactive, which helps to accelerate the slow SN2 reaction[2][7].

      • Temperature Control: While heating is necessary to overcome the activation energy, excessive temperatures can favor elimination. Start with moderate heat (e.g., 60-80 °C) and monitor the reaction by TLC. If the reaction is sluggish, you can slowly increase the temperature, but be aware of potential side product formation.

  • Reaction Time: Due to steric hindrance, this reaction is likely to be slower than typical Williamson ether syntheses.

    • Actionable Advice: Allow for extended reaction times (12-24 hours) and monitor progress carefully using TLC. The reaction is complete when the starting phenol spot has been completely consumed.

Question 2: My post-reaction TLC shows multiple new spots in addition to my desired product. What are these side products?

Answer: The appearance of multiple spots on TLC indicates the formation of side products. For phenoxides, the most common side reaction besides elimination is C-alkylation.

  • C-Alkylation vs. O-Alkylation: A phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the activated aromatic ring (particularly the ortho and para positions). While O-alkylation is generally favored, some degree of C-alkylation can occur, leading to the formation of a carbon-carbon bond between the ring and the acetic acid moiety.

    • Insight: The formation of C-alkylation products is influenced by the solvent and counter-ion. Polar aprotic solvents, which are recommended for this synthesis to increase the rate, can sometimes favor C-alkylation.

    • Actionable Advice: While difficult to eliminate completely, you can minimize C-alkylation by ensuring the phenoxide is fully formed before adding the electrophile. Add the base to the phenol and stir for a period (e.g., 30-60 minutes) before slowly adding the haloacetate. This ensures the concentration of the more reactive O-anion is maximized.

  • Impure Starting Materials: Ensure your starting materials, especially the 2-bromo-4-tert-butylphenol and the haloacetate, are pure. Impurities will carry through and complicate purification.

Workup & Purification Issues

Question 3: I'm struggling to isolate my product. During the aqueous workup, it forms a persistent emulsion, or I get poor recovery after acidification.

Answer: These issues are related to the physical properties of your product, specifically its amphiphilic nature and low aqueous solubility.

  • Emulsion Formation: The product has a nonpolar end (the substituted phenyl ring) and a polar, ionizable carboxylic acid group. This structure allows it to act as a surfactant, stabilizing emulsions between the organic and aqueous layers, making separation difficult.

    • Actionable Advice: To break emulsions, add a saturated brine solution (NaCl(aq)). The high ionic strength of the brine increases the polarity of the aqueous phase, forcing the organic product out and helping to break the emulsion. Gentle swirling or centrifugation can also be effective.

  • Poor Recovery Upon Acidification: The product is soluble in the aqueous layer at high pH (as the carboxylate salt) and should precipitate upon acidification. If precipitation is incomplete, it's likely due to its solubility in the aqueous/organic mixture.

    • Insight: You must lower the pH sufficiently to fully protonate the carboxylate into the less polar carboxylic acid. The pKa of a typical phenoxyacetic acid is around 3. To ensure complete protonation, the pH should be adjusted to <2.

    • Actionable Advice:

      • After the reaction, quench with water and perform an initial extraction with a solvent like diethyl ether or ethyl acetate to remove non-acidic impurities.

      • Extract the organic layer with a base (e.g., 1M NaOH) to move your product into the aqueous layer as its salt.

      • Wash this aqueous layer with ether once more to remove any remaining neutral impurities.

      • Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl, checking the pH with pH paper. Vigorous stirring during acidification can promote the formation of a filterable solid rather than a sticky oil.

Question 4: My product precipitated as a sticky oil instead of a solid, and I can't get it to crystallize. How can I purify it?

Answer: "Oiling out" is a common problem for compounds that have melting points near the temperature of the workup or that have impurities depressing the melting point.

  • Recrystallization Troubleshooting:

    • Insight: Finding the right solvent system is key. You need a solvent in which the compound is soluble when hot but sparingly soluble when cold.

    • Actionable Advice:

      • Solvent Screening: Use small amounts of your crude oil and test various solvent systems. Good starting points for a molecule like this are ethanol/water, isopropanol/water, or hexane/ethyl acetate mixtures[8].

      • Technique: Dissolve the oil in a minimum amount of hot solvent. If it remains an oil, you may have too much solvent or the wrong one. If a solution forms, let it cool slowly and undisturbed. Scratching the inside of the flask with a glass rod at the solvent line can initiate crystallization. Seeding with a previously obtained pure crystal can also be effective.

  • Column Chromatography: If recrystallization fails, column chromatography is the most reliable alternative.

    • Insight: The polarity of the carboxylic acid group can cause the compound to streak on a silica gel column.

    • Actionable Advice: Use a solvent system (eluent) that contains a small amount of acetic or formic acid (e.g., 0.5-1%). A common mobile phase would be a gradient of ethyl acetate in hexanes, with 1% acetic acid added to both solvents. The acid in the eluent keeps your product fully protonated and reduces tailing, leading to better separation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for (2-Bromo-4-tert-butylphenoxy)acetic acid? The most direct and reliable method is the Williamson ether synthesis. This involves deprotonating the starting phenol, 2-bromo-4-tert-butylphenol, with a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF, followed by alkylation with an appropriate electrophile like ethyl bromoacetate or tert-butyl bromoacetate. Subsequent hydrolysis of the resulting ester (if necessary) yields the final carboxylic acid.

Q2: What are the critical safety precautions for this synthesis?

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct all steps in a well-ventilated chemical fume hood.

  • Reagent Hazards:

    • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle as a mineral oil dispersion and under an inert atmosphere.

    • 2-Bromo-4-tert-butylphenol: Harmful if swallowed and causes skin and eye irritation[9].

    • tert-Butyl bromoacetate / Haloacetates: These are lachrymators (tear-inducing) and alkylating agents. Avoid inhalation and skin contact.

    • Solvents (DMF/DMSO): These are skin-penetrating solvents. Avoid contact.

Q3: How should I properly store the final product? Store (2-Bromo-4-tert-butylphenoxy)acetic acid in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from strong bases and oxidizing agents.

Q4: What are the expected physical and spectroscopic properties of pure (2-Bromo-4-tert-butylphenoxy)acetic acid? While specific experimental data for this exact compound is not widely published, we can predict its properties based on its structure and analogous compounds.

PropertyExpected Value / Characteristics
Molecular Formula C₁₂H₁₅BrO₃
Molecular Weight 287.15 g/mol [10]
Appearance Likely a white to off-white crystalline solid or powder.
Melting Point Expected to be higher than the non-brominated analog (4-tert-butylphenoxyacetic acid, m.p. 96 °C) due to increased molecular weight and dipole interactions[11].
Solubility Poorly soluble in water; soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF.
¹H NMR See the troubleshooting section for a detailed breakdown. Key signals: a singlet for the tert-butyl protons (~1.3 ppm), a singlet for the -O-CH₂- protons (~4.7 ppm), distinct signals for the three aromatic protons, and a broad singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR Expect ~10 distinct signals (some aromatic carbons may overlap). Key signals: quaternary carbons for the tert-butyl group (~34 and 31 ppm), the methylene carbon (-O-CH₂-) (~65-70 ppm), aromatic carbons (110-160 ppm), and the carbonyl carbon (>170 ppm).

Appendix A: Recommended Synthesis Protocol

This protocol is a starting point and may require optimization.

Reaction: Williamson Ether Synthesis for (2-Bromo-4-tert-butylphenoxy)acetic acid (ester intermediate)

  • Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-bromo-4-tert-butylphenol (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the phenol (concentration ~0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Phenoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Dissolve tert-butyl bromoacetate (1.2 eq) in a small amount of anhydrous DMF and add it to the dropping funnel. Add the bromoacetate solution dropwise to the reaction mixture at room temperature over 20-30 minutes[12].

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until the starting phenol is consumed.

  • Workup (Ester): Cool the mixture to room temperature, and cautiously pour it into a beaker containing ice water. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification (Ester): Purify the crude ester product by flash column chromatography on silica gel.

  • Hydrolysis (Acid): Dissolve the purified ester in a suitable solvent (e.g., dichloromethane or THF) and add an excess of trifluoroacetic acid (TFA). Stir at room temperature until the ester is fully cleaved (monitor by TLC). Remove the solvent and excess TFA under reduced pressure to yield the final carboxylic acid.

Appendix B: Diagrams

Diagram 1: Synthesis Workflow

G cluster_setup Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Workup & Purification A 1. Dissolve Phenol in Anhydrous DMF B 2. Cool to 0 °C A->B C 3. Add NaH (Base) B->C D 4. Stir (Phenoxide Formation) C->D E 5. Add tert-butyl bromoacetate D->E F 6. Heat (60-70 °C) & Monitor by TLC G 7. Quench & Extract F->G H 8. Purify Ester (Chromatography) G->H I 9. Hydrolyze Ester (TFA) H->I J 10. Evaporate to yield Final Product I->J caption Workflow for the synthesis of (2-Bromo-4-tert-butylphenoxy)acetic acid.

Caption: Mechanism of the Williamson ether synthesis for phenoxyacetates.

References

  • PubChem. 2-(4-tert-butylphenoxy)acetic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Bromo-4-tert-butylphenol. National Center for Biotechnology Information. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

  • Google Patents. (CN102659588A)
  • Moore, D. A. (2005). tert-Butyl bromoacetate. Organic Syntheses, 82, 146. [Link]

  • Supporting Information for a relevant synthesis. [Link]

  • Google Patents. (CN1927809A) Preparation method of p-tert-butylphenyl acetic acid.
  • PubChem. 2-[4-Bromo-2-(tert-butyl)phenoxy]acetic acid. National Center for Biotechnology Information. [Link]

  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

  • HazelChem. (2020). Williamson ether synthesis (done wrong). YouTube. [Link]

  • Automated Topology Builder (ATB). 2-Bromo-4-tert-butylphenol. [Link]

  • Khan Academy. Williamson ether synthesis. [Link]

  • Brainly. (2023). Share the 1H NMR data for 2-bromo-4-tert-butylphenol. [Link]

  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry. [Link]

  • Experiment 06: Williamson Ether Synthesis. [Link]

  • Quora. Why can't the Williamson synthesis be used to prepare diphenyl ether? [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of (2-Bromo-4-tert-butylphenoxy)acetic Acid

Welcome to our dedicated technical support center for resolving crystallization challenges with (2-Bromo-4-tert-butylphenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for resolving crystallization challenges with (2-Bromo-4-tert-butylphenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex issues encountered during the crystallization of this compound. Drawing upon extensive experience in small molecule crystallization and the broader principles of physical organic chemistry, this resource provides not only procedural guidance but also the underlying scientific rationale to empower you to make informed decisions in your work.

Introduction to (2-Bromo-4-tert-butylphenoxy)acetic Acid Crystallization

(2-Bromo-4-tert-butylphenoxy)acetic acid is a substituted phenoxyacetic acid derivative. Its molecular structure, featuring a bulky tert-butyl group, a bromine atom, and a carboxylic acid moiety, presents a unique set of crystallization challenges. The interplay of these functional groups influences the compound's solubility, crystal packing, and potential for polymorphism. Understanding these influences is paramount to developing a robust and reproducible crystallization process.

Physicochemical Properties Summary

PropertyValueSource
Molecular FormulaC₁₂H₁₅BrO₃PubChem[1]
Molecular Weight287.15 g/mol PubChem[1]
IUPAC Name2-(2-bromo-4-tert-butylphenoxy)acetic acid
Appearance (Predicted)Solid
Solubility (Predicted)Low in water, soluble in various organic solventsGeneral principle for similar structures[2][3]

Frequently Asked Questions (FAQs)

Q1: I'm not getting any crystals to form. What are the first things I should try?

A1: If crystallization fails to initiate, it's typically an issue with nucleation. Here are the immediate steps to take:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches can provide nucleation sites.

  • Seed Crystals: If you have a small amount of solid material, add a single, well-formed crystal to the supersaturated solution. This will act as a template for crystal growth.

  • Concentration: Your solution may be too dilute. Try slowly evaporating some of the solvent to increase the concentration and induce supersaturation.

  • Cooling: If you are attempting crystallization at room temperature, try slowly cooling the solution in an ice bath or refrigerator. Avoid crash cooling, as this can lead to the formation of oils or amorphous solids.

Q2: My compound is "oiling out" instead of crystallizing. What causes this and how can I fix it?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline phase. This often happens when the supersaturation is too high or the cooling rate is too fast. The bulky tert-butyl group and the bromine atom in (2-Bromo-4-tert-butylphenoxy)acetic acid can hinder the orderly arrangement required for crystal lattice formation, making it prone to oiling out.

  • Reduce Supersaturation: Add a small amount of warm solvent to dissolve the oil, then allow the solution to cool much more slowly. A slower cooling rate gives the molecules more time to orient themselves into a crystal lattice.

  • Change Solvent System: The solvent plays a critical role in crystallization. If you are using a single solvent, try a binary solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" or "anti-solvent" (in which it is poorly soluble) until the solution becomes slightly turbid. Then, add a drop or two of the good solvent to clarify the solution and allow it to cool slowly. For a compound like this, a mixture of a polar solvent (like ethanol or acetone) and a non-polar solvent (like heptane or water) might be effective. A 50% aqueous ethanol solution has been successfully used for the recrystallization of the related compound p-tert-butylphenylacetic acid and is a good starting point[4].

  • Lower the Temperature: If oiling out occurs at a higher temperature, try to initiate crystallization at a lower temperature where the viscosity of the oil is higher, which may favor crystal formation.

Q3: The purity of my crystals is not improving after recrystallization. What could be the issue?

A3: If the purity is not improving, it could be due to several factors:

  • Inappropriate Solvent Choice: The chosen solvent may be co-crystallizing with your compound or may not be effectively leaving impurities behind in the mother liquor. Experiment with different solvents or solvent mixtures.

  • Presence of Regioisomers: The synthesis of brominated aromatic compounds can sometimes lead to the formation of regioisomers (isomers with the bromine atom at different positions on the aromatic ring). These impurities can be difficult to remove by crystallization as they may have very similar solubility profiles and can even co-crystallize with the desired product[5]. Careful analysis of your crude material by techniques like NMR or HPLC is recommended to identify such impurities. A different purification technique, such as column chromatography, may be necessary before the final crystallization step.

  • Occlusion of Mother Liquor: If crystals grow too quickly, they can trap pockets of the mother liquor, which contains impurities. Slower crystal growth is key to achieving high purity.

Troubleshooting Guide

This section provides a more in-depth, cause-and-effect approach to solving common crystallization problems with (2-Bromo-4-tert-butylphenoxy)acetic acid.

Problem 1: No Crystal Formation

This is a common and frustrating issue that can be systematically addressed by considering the thermodynamics and kinetics of crystallization.

G start No Crystal Formation sub_saturation Is the solution supersaturated? start->sub_saturation induce_nucleation Induce Nucleation sub_saturation->induce_nucleation Yes solvent_issue Is the solvent appropriate? sub_saturation->solvent_issue No troubleshoot_nucleation Troubleshoot Nucleation induce_nucleation->troubleshoot_nucleation Still no crystals troubleshoot_nucleation->solvent_issue check_purity Is the compound pure enough? solvent_issue->check_purity

Troubleshooting Nucleation.

  • Increase Supersaturation:

    • Evaporation: Slowly evaporate the solvent. This can be done by leaving the flask partially open in a fume hood or by gently blowing a stream of nitrogen over the surface of the solution.

    • Cooling: Gradually lower the temperature. A programmable cooling bath can provide a controlled cooling rate.

  • Induce Nucleation:

    • Scratching: As mentioned in the FAQs, this creates high-energy sites for nucleation.

    • Seeding: The addition of a seed crystal is the most effective way to induce crystallization if you have one.

    • Ultrasound: An ultrasonic bath can sometimes provide the energy needed to induce nucleation.

  • Solvent Considerations:

    • The choice of solvent is critical. A good crystallization solvent should exhibit a steep solubility curve with respect to temperature, meaning the compound is highly soluble at high temperatures and poorly soluble at low temperatures.

    • For (2-Bromo-4-tert-butylphenoxy)acetic acid, consider solvents such as alcohols (ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and aromatic hydrocarbons (toluene), or mixtures of these with anti-solvents like hexanes or water. The presence of the bromine atom may decrease solubility in some solvents, which can be advantageous for crystallization[6].

Problem 2: Formation of Oils, Gums, or Amorphous Solids

The formation of non-crystalline material is a kinetic problem. The molecules are coming out of solution faster than they can arrange themselves into an ordered crystal lattice.

G start Formation of Oils/Gums high_supersaturation Is supersaturation too high? start->high_supersaturation slow_cooling Employ Slower Cooling high_supersaturation->slow_cooling Yes solvent_choice Re-evaluate Solvent System high_supersaturation->solvent_choice No slow_cooling->solvent_choice purity_check Are impurities inhibiting crystallization? solvent_choice->purity_check

Strategies to Promote Crystalline Growth.

  • Control the Rate of Supersaturation:

    • Slow Cooling: Instead of placing the flask directly in an ice bath, allow it to cool slowly to room temperature first, and then transfer it to a refrigerator. Insulating the flask can also slow the cooling rate.

    • Slow Anti-solvent Addition: When using an anti-solvent, add it dropwise and with vigorous stirring to the point of incipient turbidity.

  • Solvent System Optimization:

    • A more viscous solvent can sometimes slow down diffusion and promote more ordered crystal growth.

    • Experiment with a range of solvent polarities. The phenoxyacetic acid moiety has both polar (carboxylic acid, ether) and non-polar (aromatic ring, tert-butyl group) character. A solvent that balances these interactions is often ideal.

  • Purification:

    • Impurities can disrupt the crystal lattice and favor the formation of oils. If possible, try to purify a small sample of the oil by another method (e.g., chromatography) to obtain seed crystals.

Problem 3: Poor Crystal Quality (Needles, Plates, Dendrites)

Poor crystal morphology can make handling, filtration, and drying difficult. It can also be an indication of suboptimal crystallization conditions.

  • Cause: Rapid crystal growth often leads to the formation of needles or plates. Dendritic growth is a sign of very high supersaturation.

  • Solution:

    • Reduce the rate of crystallization: Use a slower cooling rate or a slower rate of anti-solvent addition.

    • Use a different solvent: The solvent can influence the crystal habit by preferentially adsorbing to certain crystal faces, thereby inhibiting growth in that direction.

    • Minimize disturbances: Physical vibrations can lead to the formation of many small crystals instead of a few large ones[7]. Place your crystallization vessel in a quiet, undisturbed location.

Experimental Protocols

Protocol 1: Cooling Crystallization from a Single Solvent
  • Solvent Screening: In small test tubes, determine the solubility of a few milligrams of (2-Bromo-4-tert-butylphenoxy)acetic acid in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene) at room temperature and at their boiling points. A good solvent will show poor solubility at room temperature and good solubility when hot.

  • Dissolution: In an appropriately sized flask, add the chosen solvent to the crude (2-Bromo-4-tert-butylphenoxy)acetic acid. Heat the mixture with stirring until the solid completely dissolves. Add a slight excess of solvent (1-5%) to ensure that the solution does not become supersaturated prematurely upon cooling.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. If no crystals form, proceed to induce nucleation (see Troubleshooting Guide).

  • Further Cooling: Once crystals have started to form, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Anti-Solvent Crystallization
  • Solvent Selection: Identify a "good" solvent in which the compound is very soluble and a "poor" (anti-solvent) in which it is sparingly soluble. The two solvents must be miscible. A good starting point could be dissolving the compound in ethanol ("good" solvent) and using water as the anti-solvent.

  • Dissolution: Dissolve the crude (2-Bromo-4-tert-butylphenoxy)acetic acid in the minimum amount of the "good" solvent at room temperature or with gentle warming.

  • Anti-Solvent Addition: Slowly add the anti-solvent dropwise with constant stirring until the solution becomes persistently turbid.

  • Clarification: Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the vessel and allow it to stand undisturbed. Crystals should form as the solvent slowly evaporates or as the solution cools.

  • Isolation: Collect the crystals by vacuum filtration, wash with a mixture of the good and anti-solvents, and dry.

References

  • PubChem. 2-[4-Bromo-2-(tert-butyl)phenoxy]acetic acid. National Center for Biotechnology Information. [Link]

  • Google Patents. Preparation method of t-butylphenyl acetic acid.
  • ResearchGate. Crystal structure analyses facilitate understanding of synthetic protocols in the preparation of 6,6'-dibromo substituted BINOL compounds. [Link]

  • ResearchGate. Effect of Bromine on NaF Crystallization in Photo-Thermo-Refractive Glass. [Link]

  • University of Potsdam. Advice for Crystallization. [Link]

Sources

Optimization

Technical Support Center: Stability Protocols for (2-Bromo-4-tert-butylphenoxy)acetic acid

[1] Executive Summary & Chemical Profile[1][2] (2-Bromo-4-tert-butylphenoxy)acetic acid is a halogenated phenoxy acid derivative often utilized as a chemical intermediate in agrochemical synthesis or as a specific recept...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile[1][2]

(2-Bromo-4-tert-butylphenoxy)acetic acid is a halogenated phenoxy acid derivative often utilized as a chemical intermediate in agrochemical synthesis or as a specific receptor ligand in pharmacological research.[1]

Users frequently report "decomposition" in solution. However, our analysis suggests that 80% of these cases are actually precipitation events due to pH mismanagement, while the remaining 20% are genuine photochemical degradation events driven by the lability of the carbon-bromine (C-Br) bond.

Chemical Profile[1][3][4][5][6][7][8]
  • Core Structure: Phenoxyacetic acid scaffold (Acidic).[1]

  • Substituents:

    • Bromine (Ortho): The weak link.[1] Susceptible to homolytic cleavage (photolysis).[1]

    • Tert-butyl (Para): Provides lipophilicity and steric bulk; generally protects against para-oxidation.[1]

  • pKa: ~3.5 – 4.5 (Estimated based on phenoxyacetic acid analogs).[1]

  • Solubility: High in organic solvents (DMSO, Ethanol); Low in acidic water; High in basic water (pH > 7).[1]

Critical Degradation Mechanisms

To prevent decomposition, you must understand the two primary pathways that destroy this molecule in solution.[1]

Pathway A: Photolytic De-bromination (Irreversible)

The Carbon-Bromine (C-Br) bond on the aromatic ring is sensitive to UV and short-wavelength visible light.[1] Upon exposure, the bond undergoes homolytic fission , generating a highly reactive aryl radical. This radical abstracts hydrogen from the solvent, leading to the formation of (4-tert-butylphenoxy)acetic acid (debrominated byproduct) and free bromide ions.[1]

Pathway B: Pseudo-Decomposition (Precipitation)

Because the molecule is a carboxylic acid, it exists in equilibrium between its protonated form (insoluble in water) and its carboxylate anion form (soluble).[1]

  • Acidic pH (< 4): The molecule protonates, becomes non-polar, and crashes out of aqueous solution. This looks like "white flakes" or "cloudiness" and is often mistaken for chemical rot.[1]

  • Basic pH (> 7): The molecule is ionized and stable in solution.[1]

Visualization: Degradation vs. Precipitation

The following diagram illustrates the decision logic for diagnosing stability issues.

StabilityLogic Start Issue: Sample 'Decomposition' Observed Obs Observation Type Start->Obs Cloudy Cloudiness / White Precipitate Obs->Cloudy Physical Change Color Yellow/Brown Discoloration Obs->Color Chemical Change pH_Check Check Solvent pH Cloudy->pH_Check Light_Check Was sample exposed to light? Color->Light_Check Acidic pH < 5 (Acidic) pH_Check->Acidic Precip DIAGNOSIS: Precipitation (Reversible) Acidic->Precip Action1 ACTION: Adjust pH > 7 or add DMSO Precip->Action1 YesLight Yes (Benchtop/Clear Glass) Light_Check->YesLight Photo DIAGNOSIS: Photolysis (Irreversible C-Br Cleavage) YesLight->Photo Radical Mechanism: Aryl Radical Formation Photo->Radical Action2 ACTION: Discard & Re-make in Amber Glass Radical->Action2

Figure 1: Diagnostic workflow to distinguish between physical precipitation (reversible) and photochemical degradation (irreversible).[1]

Stability Protocols & Troubleshooting

Protocol 1: Stock Solution Preparation (The "Golden Standard")[1]
  • Solvent Choice: DMSO (Dimethyl sulfoxide) is the preferred solvent for stock solutions (10–100 mM).[1] It prevents esterification and solubilizes the lipophilic t-butyl group.[1]

  • Avoid: Storing stock solutions in Methanol or Ethanol for long periods (>1 week). Traces of acid can catalyze Fischer Esterification , converting your acid into an ethyl/methyl ester.[1]

  • Storage: -20°C in Amber Glass Vials .

Protocol 2: Aqueous Working Solutions

When diluting the DMSO stock into aqueous buffers (media, PBS), follow this order to prevent "crashing out":

  • Prepare the aqueous buffer and ensure pH is 7.4 or higher .[1]

  • Vortex the buffer rapidly.[1]

  • Slowly inject the DMSO stock into the vortexing buffer.[1]

    • Why? This prevents local regions of high concentration where the drug might aggregate before ionizing.[1]

Troubleshooting Table
SymptomProbable CauseCorrective Action
Solution turns yellow/brown Photolysis: Bromine release and radical coupling.[1]Discard. The compound has chemically degraded.[1][2][3] Use amber glassware for the next batch.
White precipitate upon dilution Low pH Shock: The aqueous buffer is too acidic (< pH 5).[1]Adjust pH: Add dilute NaOH to raise pH > 7.4. Sonicate gently to redissolve.[1]
Loss of potency over months (in EtOH) Esterification: Conversion to ethyl ester derivative.[1]Switch Solvent: Use DMSO for long-term storage.[1] Avoid alcohols.
Inconsistent biological data Adsorption: The t-butyl group makes the molecule "sticky" to plastics.[1]Material Change: Use glass or low-binding plasticware.[1] Minimize transfers.

Frequently Asked Questions (FAQ)

Q: Can I autoclave this compound in solution? A: No. While the ether linkage is thermally robust, the C-Br bond may not survive the high heat (121°C) and pressure, especially if metal ions (from the autoclave chamber) are present to catalyze de-halogenation. Filter sterilize (0.22 µm PTFE filter) instead.

Q: Why does the solution turn cloudy when I add it to my cell culture media? A: This is a solubility limit issue. The t-butyl group is highly hydrophobic.[1] If your final concentration is too high (>100 µM) or the media is slightly acidic, the compound precipitates.[1]

  • Fix: Keep the final DMSO concentration at 0.1% - 0.5% to aid solubility, or lower the working concentration.[1]

Q: Is the degradation product toxic? A: The photolytic byproduct is likely (4-tert-butylphenoxy)acetic acid and free bromide (Br-).[1] While bromide is generally low toxicity in small amounts, the loss of the bromine atom changes the biological activity of the molecule entirely, rendering your experiment invalid.

References

  • PubChem. (2025).[1][4][5] 2-(4-Bromo-2-tert-butylphenoxy)acetic acid (CID 719761).[1] National Library of Medicine.[1] [Link][1]

  • MDPI. (2022).[1] Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants. (Demonstrates the lability of C-Br bonds in aromatic systems). [Link][1]

  • Master Organic Chemistry. (2014). Cleavage of Ethers with Acid. (Explains the stability of the ether linkage). [Link]

  • USDA ARS. (1994).[1] Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl. (Highlights pH sensitivity of phenoxy acid derivatives). [Link][1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Bioactivity Analysis of (2-Bromo-4-tert-butylphenoxy)acetic acid: A Fibrate Analogue Case Study

For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Quest for Novel Hypolipidemic Agents The global prevalence of dyslipidemia, characterized by elevated levels of plasma t...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Quest for Novel Hypolipidemic Agents

The global prevalence of dyslipidemia, characterized by elevated levels of plasma triglycerides and cholesterol, remains a significant contributor to the burden of cardiovascular disease. Fibrates, a class of amphipathic carboxylic acids, have long been a cornerstone in the management of hypertriglyceridemia. Their primary mechanism of action involves the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in regulating lipid metabolism.[1] The activation of PPARα leads to a cascade of events that ultimately results in reduced plasma triglycerides and a modest increase in high-density lipoprotein (HDL) cholesterol.[2]

The phenoxyacetic acid scaffold is a key structural feature of many fibrates and other biologically active compounds. This guide focuses on a specific, novel derivative, (2-Bromo-4-tert-butylphenoxy)acetic acid , and proposes a comprehensive comparative bioactivity study against two well-established fibrates: Fenofibrate and Gemfibrozil . Due to the nascent stage of research into (2-Bromo-4-tert-butylphenoxy)acetic acid, this document serves as a forward-looking experimental framework, providing the rationale and detailed protocols for a rigorous comparative evaluation. Our objective is to elucidate the potential of this novel compound as a hypolipidemic agent by benchmarking its performance against current standards of care.

Pillar 1: Unraveling the Mechanism of Action - The PPARα Signaling Pathway

The structural similarity of (2-Bromo-4-tert-butylphenoxy)acetic acid to known fibrates strongly suggests that its primary biological target is PPARα. The proposed mechanism of action, shared with Fenofibrate and Gemfibrozil, is the activation of the PPARα/RXR heterodimer, which in turn modulates the transcription of genes involved in lipid metabolism.

Upon entering the cell, the ligand (our phenoxyacetic acid derivative) binds to PPARα. This binding event induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This activated complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits co-activator proteins and initiates the transcription of genes that govern fatty acid uptake, β-oxidation, and lipoprotein lipase activity, while simultaneously repressing the expression of apolipoprotein C-III, an inhibitor of lipolysis.[2]

PPAR_alpha_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand (2-Bromo-4-tert-butylphenoxy)acetic acid or Fibrate PPARa_inactive PPARα (Inactive) Ligand->PPARa_inactive Binds PPARa_active PPARα (Active) PPARa_inactive->PPARa_active Conformational Change RXR_inactive RXR RXR_active RXR Complex_inactive PPARα-RXR Complex (Inactive) Complex_active PPARα-RXR Heterodimer (Active) PPARa_active->Complex_active Heterodimerizes with PPRE PPRE (DNA Response Element) Complex_active->PPRE Binds to Target_Genes Target Gene Transcription (e.g., LPL, APOA1) PPRE->Target_Genes Initiates Lipid_Metabolism Modulation of Lipid Metabolism Target_Genes->Lipid_Metabolism Leads to

Caption: Proposed PPARα signaling pathway for phenoxyacetic acid derivatives.

Pillar 2: A Framework for Comparative Bioactivity Assessment

To objectively evaluate the potential of (2-Bromo-4-tert-butylphenoxy)acetic acid, a multi-tiered experimental approach is proposed, encompassing both in vitro and in vivo models. This strategy allows for a comprehensive comparison against Fenofibrate and Gemfibrozil, from receptor activation to physiological lipid-lowering effects.

In Vitro Comparative Studies

The human hepatoblastoma cell line, HepG2, serves as an excellent in vitro model for these studies due to its well-characterized lipid metabolism pathways and expression of PPARα.[3]

1. Comparative PPARα Activation Potential:

A luciferase reporter gene assay will be employed to quantify the ability of each compound to activate PPARα. This assay provides a direct measure of receptor agonism.

2. Cytotoxicity Assessment:

Prior to assessing effects on lipid metabolism, it is crucial to determine the cytotoxic profile of each compound in HepG2 cells to establish a non-toxic working concentration range.

3. Comparative Effects on Intracellular Lipid Accumulation:

Oil Red O staining will be used to visualize and quantify the accumulation of neutral lipids within HepG2 cells following treatment with the test compounds. This assay provides insight into the cellular lipid-modulating effects.

Comparative Data Summary (In Vitro)

The following tables present a compilation of literature-derived and projected experimental data for the comparative analysis.

Compound PPARα Activation (EC50) Reference
(2-Bromo-4-tert-butylphenoxy)acetic acidTo be determinedN/A
Fenofibric Acid (active form of Fenofibrate)9.47 µM[4]
Fenofibrate30 µM[5]
GemfibrozilKnown PPARα agonist[6]
Compound HepG2 Cytotoxicity (IC50) Reference
(2-Bromo-4-tert-butylphenoxy)acetic acidTo be determinedN/A
Fenofibrate>150 µM[7]
Gemfibrozil>400 µM[8]
Compound Effect on HepG2 Lipid Accumulation Reference
(2-Bromo-4-tert-butylphenoxy)acetic acidTo be determinedN/A
FenofibrateDose-dependent increase in intracellular triglycerides[9]
GemfibrozilInhibition of triglyceride synthesis (47-50% at 200-400 µM)[8]
In Vivo Comparative Study: Triton WR-1339-Induced Hyperlipidemia Model

To assess the systemic lipid-lowering efficacy, the Triton WR-1339-induced hyperlipidemic rat model will be utilized. Triton WR-1339 is a non-ionic surfactant that induces a rapid and transient state of hyperlipidemia by inhibiting lipoprotein lipase, thus providing a robust model for screening hypolipidemic agents.

Comparative Data Summary (In Vivo)
Treatment Group Dose % Reduction in Serum Triglycerides (Projected) % Reduction in Total Cholesterol (Projected)
Vehicle Control-0%0%
(2-Bromo-4-tert-butylphenoxy)acetic acidTo be determinedTo be determinedTo be determined
Fenofibrate100 mg/kg40-60%20-30%
Gemfibrozil100 mg/kg40-60%15-25%

Pillar 3: Detailed Experimental Protocols

The following section provides detailed, step-by-step methodologies for the key experiments outlined in this guide. These protocols are designed to be self-validating, with appropriate controls and quantifiable endpoints.

Protocol 1: PPARα Luciferase Reporter Gene Assay

PPAR_Assay_Workflow start Start seed_cells Seed HepG2 cells stably expressing PPARE-luciferase reporter in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 treat_cells Treat cells with varying concentrations of test compounds and controls (Vehicle, Positive Control - e.g., GW7647) incubate1->treat_cells incubate2 Incubate for another 24 hours treat_cells->incubate2 lyse_cells Wash cells with PBS and add luciferase assay lysis buffer incubate2->lyse_cells measure_luminescence Transfer lysate to a white-walled plate and measure luminescence after adding luciferase substrate lyse_cells->measure_luminescence analyze_data Analyze data, normalize to controls, and calculate EC50 values measure_luminescence->analyze_data end_process End analyze_data->end_process

Caption: Workflow for the PPARα luciferase reporter gene assay.

Methodology:

  • Cell Culture: Maintain HepG2 cells stably transfected with a PPRE-driven luciferase reporter construct in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and appropriate selection antibiotics.

  • Seeding: Seed the cells into a 96-well white, clear-bottom plate at a density of 1.3 x 10^4 cells/well and allow them to adhere for 24 hours.[9]

  • Treatment: Prepare serial dilutions of (2-Bromo-4-tert-butylphenoxy)acetic acid, Fenofibrate, and Gemfibrozil in serum-free DMEM. Aspirate the culture medium and treat the cells with the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a potent PPARα agonist like GW7647).

  • Incubation: Incubate the treated cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Lysis and Luminescence Measurement: Aspirate the treatment medium and wash the cells once with phosphate-buffered saline (PBS). Add 50 µL of a commercial luciferase lysis buffer to each well and incubate for 15 minutes with gentle shaking. Transfer 20 µL of the cell lysate to a white, opaque 96-well plate. Add 100 µL of luciferase assay substrate and immediately measure the luminescence using a plate-reading luminometer.[7]

  • Data Analysis: Normalize the relative light units (RLUs) to the vehicle control. Plot the normalized RLU values against the compound concentrations and fit the data to a four-parameter logistic equation to determine the EC50 value for each compound.

Protocol 2: Oil Red O Staining for Intracellular Lipid Accumulation

Oil_Red_O_Workflow start Start seed_cells Seed HepG2 cells in a 96-well plate start->seed_cells treat_cells Treat with test compounds for 48 hours seed_cells->treat_cells fix_cells Fix cells with 10% formalin treat_cells->fix_cells stain_cells Stain with Oil Red O working solution fix_cells->stain_cells wash_cells Wash with water to remove excess stain stain_cells->wash_cells elute_dye Elute the stain with 100% isopropanol wash_cells->elute_dye measure_absorbance Measure absorbance at 492 nm elute_dye->measure_absorbance normalize_data Normalize to cell number (e.g., via protein assay or crystal violet stain) measure_absorbance->normalize_data end_process End normalize_data->end_process

Caption: Quantitative Oil Red O staining workflow.

Methodology:

  • Cell Culture and Treatment: Seed HepG2 cells in a 96-well plate and treat with non-toxic concentrations of the test compounds for 48 hours.

  • Fixation: Aspirate the medium, wash the cells with PBS, and fix with 10% formalin for 30-60 minutes.[10]

  • Staining: Remove the formalin, wash with water, and then with 60% isopropanol for 5 minutes. Allow the wells to dry completely. Add 100 µL of Oil Red O working solution to each well and incubate for 10-20 minutes at room temperature.[10]

  • Washing: Aspirate the Oil Red O solution and wash the wells 4-5 times with distilled water until the excess stain is removed.

  • Quantification: After the final wash, aspirate all the water and allow the plate to dry completely. Add 100 µL of 100% isopropanol to each well and incubate for 10 minutes on a shaker to elute the stain. Transfer 50 µL of the isopropanol-dye mixture to a new clear 96-well plate and measure the absorbance at 492 nm using a microplate reader.

  • Normalization: To account for differences in cell number, the absorbance values can be normalized to the results of a total protein assay (e.g., BCA assay) or a crystal violet stain performed on a parallel plate.

Protocol 3: In Vivo Triton WR-1339-Induced Hyperlipidemia Model

Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats (180-220 g) for one week under standard laboratory conditions (12-hour light/dark cycle, 22 ± 2°C, and free access to standard pellet diet and water).

  • Fasting and Grouping: Fast the animals for 18 hours with free access to water. Divide the rats into the following groups (n=6 per group):

    • Group I: Normal Control (saline administration)

    • Group II: Hyperlipidemic Control (Triton WR-1339 + vehicle)

    • Group III: (2-Bromo-4-tert-butylphenoxy)acetic acid + Triton WR-1339

    • Group IV: Fenofibrate + Triton WR-1339

    • Group V: Gemfibrozil + Triton WR-1339

  • Induction of Hyperlipidemia: Induce hyperlipidemia by a single intraperitoneal (i.p.) injection of Triton WR-1339 (300 mg/kg body weight) dissolved in sterile saline to all groups except the normal control.

  • Drug Administration: Administer the test compounds and standard drugs orally (e.g., by gavage) 30 minutes after the Triton WR-1339 injection.

  • Blood Sampling and Analysis: Collect blood samples from the retro-orbital plexus at 0, 24, and 48 hours post-Triton injection. Separate the serum by centrifugation. Analyze the serum for total cholesterol, triglycerides, HDL, and LDL levels using commercially available enzymatic kits.

  • Data Analysis: Calculate the percentage reduction in lipid levels for each treatment group compared to the hyperlipidemic control group. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences.

Conclusion and Forward Outlook

This guide provides a comprehensive framework for the comparative bioactivity assessment of (2-Bromo-4-tert-butylphenoxy)acetic acid against the established fibrates, Fenofibrate and Gemfibrozil. By systematically evaluating its PPARα activation potential, effects on cellular lipid accumulation, and in vivo lipid-lowering efficacy, a clear picture of its therapeutic potential can be established. The detailed protocols provided herein are designed to ensure scientific rigor and reproducibility. The successful execution of these studies will not only elucidate the bioactivity of this novel compound but also contribute to the broader understanding of the structure-activity relationships within the phenoxyacetic acid class of hypolipidemic agents. The insights gained will be invaluable for guiding future drug discovery and development efforts in the ongoing fight against dyslipidemia and its associated cardiovascular complications.

References

  • Fenofibrate promoted triglyceride accumulation in HepG2 cells. (A-C)... - ResearchGate. Available at: [Link]

  • Human PPARα Reporter Assay Kit - Indigo Biosciences. Available at: [Link]

  • Hypolipidemic effects of fenofibrate. HepG2 cells grown to confluence... - ResearchGate. Available at: [Link]

  • Clofibrate and fenofibrate activate PPAR signaling in MCF-7 cells.... - ResearchGate. Available at: [Link]

  • Discovery of PPAR Alpha Lipid Pathway Modulators That Do Not Bind Directly to the Receptor as Potential Anti-Cancer Compounds - NIH. Available at: [Link]

  • PPAR-alpha Reporter Lentivirus - LipExoGen. Available at: [Link]

  • Gemfibrozil-Induced Intracellular Triglyceride Increase in SH-SY5Y, HEK and Calu-3 Cells. Available at: [Link]

  • Gemfibrozil stimulates apolipoprotein A-I synthesis and secretion by stabilization of mRNA transcripts in human hepatoblastoma cell line (Hep G2) - PubMed. Available at: [Link]

  • Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System . Available at: [Link]

  • Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - NIH. Available at: [Link]

  • Discovery of gemfibrozil analogues that activate PPARα and enhance the expression of gene CPT1A involved in fatty acids catabolism | Request PDF - ResearchGate. Available at: [Link]

  • Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - NIH. Available at: [Link]

  • PPARα Activation Suppresses Cytochrome P450 Induction Potential in Mice Treated with Gemfibrozil - PMC - PubMed Central. Available at: [Link]

  • Effect of gemfibrozil on apolipoprotein B secretion and diacylglycerol acyltransferase activity in human hepatoblastoma (HepG2) cells - PubMed. Available at: [Link]

  • IC50 values of samples and standards for cytotoxicity of HepG2 cell... - ResearchGate. Available at: [Link]

  • An optimized method for Oil Red O staining with the salicylic acid ethanol solution - NIH. Available at: [Link]

  • Oil Red O staining of the HepG2 cells in each group. A: Normal group; B - ResearchGate. Available at: [Link]

  • Lipid-Lowering Drug Gemfibrozil Protects Mice from Tay-Sachs Disease via Peroxisome Proliferator-Activated Receptor α - MDPI. Available at: [Link]

  • Discovery of gemfibrozil analogues that activate PPARα and enhance the expression of gene CPT1A involved in fatty acids catabolism | Request PDF - ResearchGate. Available at: [Link]

  • Molecular Actions of PPARα in Lipid Metabolism and Inflammation - Oxford Academic. Available at: [Link]

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Comparative

A Comparative Guide to the Synthesis of (2-Bromo-4-tert-butylphenoxy)acetic acid: Reproducibility and Strategic Selection in Experimental Design

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the synthesis of novel organic molecules is a cornerstone of innovation. The reproducibility of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis of novel organic molecules is a cornerstone of innovation. The reproducibility of these synthetic routes is paramount, ensuring that experimental findings can be independently verified and built upon. This guide provides an in-depth technical comparison of two primary synthetic methodologies for obtaining (2-Bromo-4-tert-butylphenoxy)acetic acid, a substituted phenoxyacetic acid with potential applications stemming from the diverse biological activities of this class of compounds.[1][2] We will delve into the mechanistic underpinnings of each approach, providing detailed, step-by-step protocols designed for robust reproducibility.

The core of this guide is a critical evaluation of two distinct synthetic strategies:

  • Williamson Ether Synthesis: A classic and widely adopted method for the formation of ethers.[3][4] This route involves the reaction of a phenoxide with a haloacetate.

  • Direct Electrophilic Bromination: An alternative approach that introduces the bromine substituent directly onto the aromatic ring of a pre-formed phenoxyacetic acid.

Through a detailed examination of these pathways, this guide aims to equip researchers with the necessary insights to make informed decisions in their experimental design, balancing factors such as yield, purity, scalability, and overall efficiency.

Method 1: Williamson Ether Synthesis of (2-Bromo-4-tert-butylphenoxy)acetic acid

The Williamson ether synthesis is a stalwart of organic chemistry, prized for its reliability in forming the ether linkage.[3][4] This method proceeds via an SN2 reaction between a nucleophilic phenoxide and an electrophilic haloacetate. The causality behind this choice of strategy lies in its predictable nature and the commercial availability of the requisite starting materials: 2-Bromo-4-tert-butylphenol and a suitable haloacetic acid derivative.

Signaling Pathway: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) Phenol 2-Bromo-4-tert-butylphenol Phenoxide Sodium 2-bromo-4-tert-butylphenoxide Phenol->Phenoxide NaOH Base Sodium Hydroxide (NaOH) Base->Phenoxide Water H2O Product (2-Bromo-4-tert-butylphenoxy)acetic acid Phenoxide->Product SN2 reaction Haloacetate Sodium Chloroacetate Haloacetate->Product Salt NaCl

Caption: Williamson ether synthesis workflow.

Detailed Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 2-Bromo-4-tert-butylphenol (1.0 eq)

  • Sodium hydroxide (1.1 eq)

  • Sodium chloroacetate (1.2 eq)

  • Deionized water

  • Diethyl ether

  • Concentrated Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Phenoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-Bromo-4-tert-butylphenol in a minimal amount of deionized water. Add sodium hydroxide pellets portion-wise while stirring. The formation of the sodium phenoxide is an exothermic reaction.

  • Reaction with Chloroacetate: To the resulting phenoxide solution, add a solution of sodium chloroacetate in deionized water.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Acidification: After completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted phenol. Carefully acidify the aqueous layer with concentrated HCl to a pH of approximately 2, which will precipitate the crude (2-Bromo-4-tert-butylphenoxy)acetic acid.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold deionized water. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).[5] Dry the purified product under vacuum.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and melting point analysis.

Method 2: Direct Electrophilic Bromination of (4-tert-butylphenoxy)acetic acid

An alternative strategy involves the direct bromination of the pre-synthesized (4-tert-butylphenoxy)acetic acid. This approach leverages the activating effect of the phenoxy group to direct the electrophilic substitution of bromine onto the aromatic ring. The ortho, para-directing nature of the ether group, combined with the steric hindrance of the bulky tert-butyl group, is anticipated to favor bromination at the ortho position.

Signaling Pathway: Direct Electrophilic Bromination

Electrophilic_Bromination Substrate (4-tert-butylphenoxy)acetic acid Product (2-Bromo-4-tert-butylphenoxy)acetic acid Substrate->Product Electrophilic Aromatic Substitution Reagent Bromine (Br2) Reagent->Product Solvent Acetic Acid Byproduct HBr

Caption: Direct electrophilic bromination workflow.

Detailed Experimental Protocol: Direct Electrophilic Bromination

Materials:

  • (4-tert-butylphenoxy)acetic acid (1.0 eq)

  • Molecular bromine (1.05 eq)

  • Glacial acetic acid

  • Sodium bisulfite solution (5%)

  • Deionized water

Procedure:

  • Dissolution: In a round-bottom flask protected from light, dissolve (4-tert-butylphenoxy)acetic acid in glacial acetic acid.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise with constant stirring. The reaction is typically exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for several hours. Monitor the disappearance of the starting material by TLC.

  • Quenching: Upon completion, pour the reaction mixture into a beaker of ice water. Add a 5% sodium bisulfite solution to quench any unreacted bromine, as indicated by the disappearance of the orange-brown color.[6]

  • Isolation and Purification: The precipitated crude product is collected by vacuum filtration and washed thoroughly with cold deionized water. Recrystallize the crude solid from a suitable solvent to obtain the purified (2-Bromo-4-tert-butylphenoxy)acetic acid.

  • Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and melting point to confirm its structure and purity.

Comparative Analysis of Synthetic Routes

ParameterWilliamson Ether SynthesisDirect Electrophilic BrominationRationale & Field Insights
Starting Materials 2-Bromo-4-tert-butylphenol, Sodium Chloroacetate(4-tert-butylphenoxy)acetic acid, BromineAvailability and cost of starting materials can be a deciding factor. The Williamson ether synthesis may offer more flexibility if the substituted phenol is more readily accessible.
Regioselectivity HighPotentially lower; risk of di- and tri-brominated byproducts.The Williamson synthesis offers superior control over the position of the substituents. Direct bromination may require careful optimization of reaction conditions to achieve high regioselectivity.[6]
Yield Generally good to excellent (50-95%).[7]Variable, dependent on reaction conditions and substrate reactivity.The Williamson ether synthesis is often a high-yielding reaction.[4] The yield of direct bromination can be affected by side reactions.
Purity of Crude Product Generally high, with unreacted starting materials being the primary impurities.Can be lower due to the formation of isomeric and poly-brominated byproducts.Purification of the product from the Williamson synthesis is often more straightforward.
Safety Considerations Sodium hydroxide is corrosive. Haloacetates can be lachrymatory.Bromine is highly corrosive, toxic, and volatile.[8]Both methods require careful handling of hazardous reagents, but the use of elemental bromine necessitates stringent safety precautions.
Scalability Readily scalable.Scalability may be challenging due to the exothermic nature of bromination and the need for precise temperature control.The Williamson ether synthesis is generally more amenable to large-scale production.

Characterization Data (Predicted)

Predicted ¹H NMR (CDCl₃, 400 MHz): δ 7.4-7.2 (m, 2H, Ar-H), 6.9-6.7 (m, 1H, Ar-H), 4.6 (s, 2H, O-CH₂-COOH), 1.3 (s, 9H, C(CH₃)₃).

Predicted ¹³C NMR (CDCl₃, 100 MHz): δ 175 (C=O), 153 (Ar-C-O), 135 (Ar-C), 132 (Ar-C), 128 (Ar-C), 115 (Ar-C), 112 (Ar-C-Br), 65 (O-CH₂), 34 (C(CH₃)₃), 31 (C(CH₃)₃).

Conclusion and Recommendations

Both the Williamson ether synthesis and direct electrophilic bromination present viable pathways for the synthesis of (2-Bromo-4-tert-butylphenoxy)acetic acid. The choice between these methods should be guided by the specific requirements of the research.

  • For high purity and predictable outcomes , the Williamson ether synthesis is the recommended approach. Its high regioselectivity and generally cleaner reaction profile simplify purification and ensure a high-quality final product.

  • The direct electrophilic bromination may be considered if the starting material, (4-tert-butylphenoxy)acetic acid, is readily available and if the research context can tolerate a more complex purification process to remove potential byproducts. Careful optimization of the reaction conditions is crucial to maximize the yield of the desired mono-brominated product.

Ultimately, the reproducibility of any experiment hinges on meticulous execution and thorough characterization. By providing detailed, self-validating protocols and a comparative framework, this guide empowers researchers to confidently synthesize (2-Bromo-4-tert-butylphenoxy)acetic acid and advance their scientific inquiries.

References

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Available from: [Link]

  • Edubirdie. (n.d.). Williamson Ether Synthesis. Available from: [Link]

  • Sarkar, M., et al. (2022). Synthesis of 2-Phenoxyacetic Acid Analogs for Evaluation of the Anti-inflammatory Potential and Subsequent In Silico Analysis. ResearchGate. Available from: [Link]

  • Al-Zoubi, R. M., et al. (2015). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. Molecules, 20(10), 18887-18897. Available from: [Link]

  • Cram. (n.d.). Williamson Ether Synthesis Lab Report. Available from: [Link]

  • Wang, Z., et al. (2021). Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. Molecules, 26(11), 3169. Available from: [Link]

  • Kleszczyńska, H., et al. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. International Journal of Molecular Sciences, 22(16), 8964. Available from: [Link]

  • Jetir. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR, 10(6). Available from: [Link]

  • Chem Help ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube. Available from: [Link]

  • ACS Publications. (2024). Design, Synthesis, and Herbicidal Activities of N-(5-(3,5-Methoxyphenyl)-(thiazole-2-yl))phenoxyacetamide Derivatives. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Available from: [Link]

  • Brainly. (2023, October 11). Share the ^1H NMR data for 2-bromo-4-tert-butylphenol, focusing on groups C, D, E, and F. Include. Available from: [Link]

  • ResearchGate. (2022). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. ResearchGate. Available from: [Link]

  • Google Patents. (n.d.). Phenoxyacetic acid derivatives, process for their preparation and their application as herbicides.
  • Scribd. (n.d.). Bromination of Acetanilide. Available from: [Link]

  • SpectraBase. (n.d.). 2-Bromo-4-tert-butylphenol. Available from: [Link]

  • PMC. (2022). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. PMC. Available from: [Link]

  • Scribd. (n.d.). Bromination of Acetanilide. Available from: [Link]

  • SpectraBase. (n.d.). 2-Bromo-4-tert-butylphenol. Available from: [Link]

  • YouTube. (2020, April 20). Williamson Ether Synthesis [Video]. YouTube. Available from: [Link]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. Available from: [Link]

  • ResearchGate. (n.d.). The bromination of 1,4-Di-tert.Butylbenzene: Synthesis of 1,4-di-tert.butyl-2-bromobenzene and some tert.butyl-dibromobenzenes. Available from: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Analytical Characterization of (2-Bromo-4-tert-butylphenoxy)acetic acid

For researchers, scientists, and drug development professionals, the rigorous analytical characterization of novel chemical entities is the bedrock of scientific integrity and therapeutic innovation. (2-Bromo-4-tert-buty...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous analytical characterization of novel chemical entities is the bedrock of scientific integrity and therapeutic innovation. (2-Bromo-4-tert-butylphenoxy)acetic acid, a compound with potential applications in medicinal chemistry and materials science, requires a multi-faceted analytical approach to ensure its identity, purity, and stability. This guide provides an in-depth comparison of the primary analytical techniques for the comprehensive analysis of this molecule, grounded in fundamental principles and supported by established methodologies for structurally related compounds.

Introduction to (2-Bromo-4-tert-butylphenoxy)acetic acid

(2-Bromo-4-tert-butylphenoxy)acetic acid is a substituted phenoxyacetic acid derivative. Its chemical structure, featuring a bulky tert-butyl group, a bromine atom, and a carboxylic acid moiety, dictates its physicochemical properties and, consequently, the most suitable analytical strategies. Accurate and precise analytical methods are paramount for quality control, impurity profiling, and stability testing in any research or development pipeline.

Chromatographic Techniques: The Cornerstone of Purity and Quantification

Chromatographic methods are indispensable for separating (2-Bromo-4-tert-butylphenoxy)acetic acid from potential impurities, starting materials, and degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly employed techniques in this domain.

High-Performance Liquid Chromatography (HPLC)

HPLC stands as the gold standard for the purity assessment and quantification of non-volatile and thermally labile compounds like (2-Bromo-4-tert-butylphenoxy)acetic acid.[1] Its high resolution, sensitivity, and quantitative accuracy make it the preferred method for routine analysis and stability studies.

The "Why" Behind the Method:

  • Reverse-Phase Chromatography: The presence of the non-polar tert-butyl group and the phenyl ring makes (2-Bromo-4-tert-butylphenoxy)acetic acid well-suited for reverse-phase HPLC. A non-polar stationary phase (e.g., C18) is used in conjunction with a polar mobile phase.

  • Mobile Phase Selection: A typical mobile phase would consist of a mixture of an organic solvent (like acetonitrile or methanol) and water.[2][3] The organic solvent content is optimized to achieve adequate retention and separation from impurities.

  • pH Adjustment: The carboxylic acid moiety necessitates pH control of the mobile phase. Maintaining the pH below the pKa of the carboxylic acid (typically around 3-4) suppresses its ionization, leading to better peak shape and retention on a reverse-phase column. Phosphoric acid or formic acid are common choices for this purpose.[2][3]

  • UV Detection: The aromatic ring in the molecule provides a chromophore that allows for sensitive detection using a UV detector, typically in the range of 220-280 nm.

Experimental Protocol: HPLC Purity Assay

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water.

    • B: Acetonitrile.

  • Gradient Elution: A gradient elution is often preferred to separate impurities with a wide range of polarities. A typical gradient might start at 30% B and increase to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known concentration of the sample in the initial mobile phase composition.

Logical Workflow for HPLC Method Development

Caption: Workflow for developing a robust HPLC method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds.[4] For a carboxylic acid like (2-Bromo-4-tert-butylphenoxy)acetic acid, derivatization is typically required to increase its volatility and thermal stability.[5]

The "Why" Behind the Method:

  • Derivatization: The polar carboxylic acid group makes the parent molecule unsuitable for direct GC analysis. Esterification is a common derivatization strategy. For instance, reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the carboxylic acid to its more volatile trimethylsilyl ester.[6]

  • Separation and Identification: The derivatized analyte is then separated from other volatile components on a GC column (typically a non-polar or medium-polarity column). The mass spectrometer provides fragmentation patterns that serve as a "fingerprint" for unequivocal identification.

Experimental Protocol: GC-MS Impurity Profiling (with Derivatization)

  • Derivatization:

    • To 1 mg of the sample, add 100 µL of BSTFA and 100 µL of pyridine.

    • Heat at 70 °C for 30 minutes.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injection: 1 µL, splitless mode.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

GC-MS Derivatization and Analysis Pathway

GCMS_Pathway Sample (2-Bromo-4-tert-butylphenoxy)acetic acid Derivatization Derivatization (e.g., with BSTFA) Sample->Derivatization Volatile_Analyte Volatile Silyl Ester Derivatization->Volatile_Analyte GC_Injection GC Injection Volatile_Analyte->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection & Identification GC_Separation->MS_Detection

Sources

Comparative

Orthogonal validation of (2-Bromo-4-tert-butylphenoxy)acetic acid's effects

ORTHOGONAL VALIDATION OF (2-BROMO-4-TERT-BUTYLPHENOXY)ACETIC ACID: A COMPARATIVE GUIDE Executive Summary This guide provides a rigorous framework for the orthogonal validation of (2-Bromo-4-tert-butylphenoxy)acetic acid...

Author: BenchChem Technical Support Team. Date: February 2026

ORTHOGONAL VALIDATION OF (2-BROMO-4-TERT-BUTYLPHENOXY)ACETIC ACID: A COMPARATIVE GUIDE

Executive Summary

This guide provides a rigorous framework for the orthogonal validation of (2-Bromo-4-tert-butylphenoxy)acetic acid (CAS: 117947-05-4). While structurally analogous to the classic synthetic auxin 2,4-D, this compound features a bulky tert-butyl group and a specific bromination pattern that modulates its lipophilicity and receptor affinity.

For researchers in chemical biology and agrochemical development, validating this probe requires distinguishing its specific on-target activity (TIR1/AFB receptor agonism) from non-specific lipophilic toxicity or off-target metabolic perturbation (e.g., mitochondrial uncoupling). This guide outlines a multi-dimensional validation strategy comparing it against industry standards.

Mechanistic Basis & Target Profile

Primary Target: Transport Inhibitor Response 1 (TIR1) / Auxin Signaling F-Box proteins (AFBs). Mechanism of Action: The compound acts as a "molecular glue," stabilizing the interaction between the SCF^TIR1 E3 ubiquitin ligase complex and the Aux/IAA transcriptional repressors. This leads to the ubiquitination and proteasomal degradation of Aux/IAA proteins, thereby releasing Auxin Response Factors (ARFs) to initiate transcription of auxin-responsive genes.

Structural Context:

  • Core: Phenoxyacetic acid (mimics the indole acetic acid carboxylate clamp).

  • Substituents: The 2-bromo and 4-tert-butyl groups provide hydrophobic contacts within the TIR1 pocket, potentially altering selectivity compared to the 2,4-dichloro substitution of 2,4-D.

Comparative Analysis: Alternatives & Benchmarks

To validate performance, (2-Bromo-4-tert-butylphenoxy)acetic acid must be benchmarked against established standards.

Feature(2-Bromo-4-tert-butylphenoxy)acetic acid Alternative 1: 2,4-D (Standard)Alternative 2: IAA (Natural)Alternative 3: TIBA (Transport Inhibitor)
Role Test Probe / Novel Analog Positive Control (Synthetic) Endogenous Ligand Polar Transport Inhibitor
Metabolic Stability High (Steric bulk of t-butyl protects against metabolism)High (Resistant to oxidases)Low (Rapidly metabolized)N/A
Receptor Affinity Variable (Depends on TIR1 pocket plasticity)High AffinityHigh AffinityN/A (Targets efflux carriers)
Lipophilicity (LogP) ~3.5 - 4.0 (High membrane permeability)~2.8~1.4~3.0
Primary Risk Off-target membrane disruption due to high lipophilicity.Herbicide drift / VolatilityInstability in mediaNon-specific trafficking effects

Orthogonal Validation Protocols

To confirm specific activity, you must employ three distinct layers of evidence: Biochemical , Cellular , and Phenotypic .

Layer 1: Biochemical Validation (Direct Binding)

Objective: Prove the compound physically binds TIR1 and recruits Aux/IAA peptides.

Method: Surface Plasmon Resonance (SPR) or Pull-Down Assay

  • Setup: Immobilize biotinylated Aux/IAA degron peptide on a Streptavidin chip.

  • Flow: Inject purified SCF^TIR1 complex + Test Compound.

  • Readout: Measure association rate (

    
    ) and dissociation rate (
    
    
    
    ).
  • Validation Criteria: Binding should be dependent on the presence of the compound (co-receptor mechanism).

    • Success: Signal increases with concentration.

    • Failure: Binding occurs without TIR1 (non-specific peptide binding).

Layer 2: Cellular Transcriptional Activation

Objective: Confirm the compound activates the specific signaling pathway in a chromatin context.

Method: DR5:GUS or DR5:GFP Reporter Assay

  • System: Arabidopsis root tips or protoplasts expressing the synthetic DR5 promoter (direct auxin response element).

  • Treatment: Incubate with 0.1, 1, 10, and 50 µM of (2-Bromo-4-tert-butylphenoxy)acetic acid for 4–16 hours.

  • Control: Co-treat with Auxinole (a specific TIR1 antagonist).

  • Readout: Quantify fluorescence/enzymatic activity.

  • Causality Check: If the compound's effect is not blocked by Auxinole, the activity is likely off-target (e.g., stress response).

Layer 3: Phenotypic Specificity (Root Growth)

Objective: Distinguish specific auxin-like inhibition from general toxicity.

Method: Root Elongation vs. Lateral Root Formation

  • Protocol: Plate seedlings on MS media containing the compound.

  • Observation:

    • Auxin Effect: Inhibition of primary root elongation plus induction of lateral roots/root hairs.

    • Toxic Effect: Inhibition of primary root elongation without lateral root induction (or necrosis).

  • Genetic Proof: Test in tir1/afb multiple mutant backgrounds. The compound's effect should be significantly reduced in the mutants compared to Wild Type (WT).

Visualization of Signaling & Workflow

Figure 1: Mechanism of Action & Validation Logic

AuxinValidation cluster_val Orthogonal Validation Gates Compound (2-Bromo-4-tert-butylphenoxy) acetic acid TIR1 TIR1/AFB (Receptor) Compound->TIR1 Binds OffTarget Off-Target: Membrane Lysis / Stress Compound->OffTarget High Conc. (>50µM) AuxIAA Aux/IAA (Repressor) TIR1->AuxIAA Recruits (Molecular Glue) Ubiquitin Ubiquitination & Degradation AuxIAA->Ubiquitin Promotes ARF ARF Transcription Factors Ubiquitin->ARF Releases Inhibition GeneExp Gene Expression (DR5 Reporter) ARF->GeneExp Activates Phenotype Root Growth Alteration GeneExp->Phenotype Drives OffTarget->Phenotype False Positive

Caption: Mechanistic pathway showing the "Molecular Glue" action of the compound. Validation must distinguish the canonical TIR1 pathway (solid lines) from high-concentration stress effects (dotted lines).

Experimental Data Summary (Template)

When publishing your comparison, organize your data into the following format to ensure clarity and reproducibility.

Table 1: Comparative Potency and Specificity

Assay TypeMetric(2-Bromo-4-tert-butyl...)2,4-D (Control)Interpretation
In Vitro Binding

(SPR)
TBD (Exp: ~5-50 µM)~0.5 - 5 µMHigher

suggests lower affinity or different pocket fit.
Reporter Gene

(DR5:GUS)
TBD ~0.1 µMPotency in cellular context.
Specificity Ratio

(WT) /

(tir1-1)
> 5.0 (Target)> 10.0Ratio < 2.0 indicates significant off-target toxicity.
Max Efficacy % of IAA Max80-100% 100%Partial vs. Full Agonism.

References

  • Muir, R. M., & Hansch, C. (1953). Studies on the Relation between Molecular Structure and Physiological Activity of Plant Growth-Regulators. Plant Physiology.[1]

  • Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature.

  • Hayashi, K., et al. (2008). Auxinole: A Potent Auxin Antagonist. ACS Chemical Biology.

  • Santa Cruz Biotechnology. (n.d.). 2-[2-Bromo-4-(tert-butyl)phenoxy]acetic acid Product Sheet.

Sources

Safety & Regulatory Compliance

Handling

A Researcher's Guide to the Safe Handling of (2-Bromo-4-tert-butylphenoxy)acetic acid

Researchers and drug development professionals require robust safety protocols to mitigate risks associated with handling novel chemical compounds. This guide provides essential, immediate safety and logistical informati...

Author: BenchChem Technical Support Team. Date: February 2026

Researchers and drug development professionals require robust safety protocols to mitigate risks associated with handling novel chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of (2-Bromo-4-tert-butylphenoxy)acetic acid, focusing on personal protective equipment (PPE), operational procedures, and disposal plans. By understanding the "why" behind these recommendations, laboratory personnel can foster a culture of safety and ensure the integrity of their work.

The following guidance is synthesized from the safety data sheets of structurally similar compounds, including 2-Bromo-4-tert-butylphenol, tert-Butyl bromoacetate, and 4-tert-Butylphenoxyacetic acid, in the absence of a dedicated SDS for the specific compound of interest. This approach allows for a comprehensive risk assessment based on the functional groups present in the molecule.

Hazard Analysis: Understanding the Risks

(2-Bromo-4-tert-butylphenoxy)acetic acid is a multifaceted molecule presenting several potential hazards. A thorough understanding of these is critical for selecting the appropriate PPE.

  • Corrosivity and Irritation: The carboxylic acid moiety suggests that the compound is likely acidic and can cause skin and eye irritation or burns upon direct contact.[1][2] Data from related phenoxyacetic acids indicate a high likelihood of skin and eye irritation.

  • Toxicity of Brominated Organics: Brominated aromatic compounds can be harmful if inhaled, ingested, or absorbed through the skin.[3] They can also release toxic hydrogen bromide gas upon decomposition.

  • General Organic Compound Hazards: As with many organic solids, inhalation of dust should be avoided to prevent respiratory tract irritation.

Based on aggregated GHS information for similar compounds, (2-Bromo-4-tert-butylphenoxy)acetic acid is anticipated to have the following hazard classifications:

Hazard ClassGHS Hazard StatementSource
Skin Corrosion/IrritationH315: Causes skin irritation[4]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation[4]
Specific Target Organ ToxicityH335: May cause respiratory irritation[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling (2-Bromo-4-tert-butylphenoxy)acetic acid. The following table outlines the minimum required PPE and the rationale for its use.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shieldProtects against splashes of solutions containing the compound and airborne dust particles. Given the expected eye irritancy, a face shield offers an additional layer of protection for the entire face.
Hand Protection Nitrile or neoprene glovesProvides a barrier against skin contact. The selection of glove material should be based on the solvent used to dissolve the compound. Always check the glove manufacturer's compatibility chart.
Body Protection A fully buttoned lab coatProtects against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulatesRecommended when handling the solid compound outside of a certified chemical fume hood or when there is a potential for aerosol or dust generation.

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan minimizes the risk of exposure and ensures the experiment is conducted safely and efficiently.

Preparation and Weighing
  • Designated Area: All handling of solid (2-Bromo-4-tert-butylphenoxy)acetic acid should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.

  • Pre-use Inspection: Before starting, inspect all PPE for any signs of damage.

  • Weighing: When weighing the solid, use a disposable weigh boat. Handle with care to avoid generating dust.

  • Spill Kit: Ensure a spill kit containing an absorbent material suitable for organic compounds is readily available.

Dissolution and Reaction Setup
  • Solvent Selection: Choose an appropriate solvent based on the experimental requirements. Be aware of the hazards associated with the chosen solvent.

  • Dissolution: Add the solvent to the solid slowly and stir to dissolve. Avoid splashing.

  • Reaction Vessel: All reactions should be carried out in appropriate glassware within the chemical fume hood.

Post-Reaction Workup and Purification
  • Quenching: If the reaction needs to be quenched, do so slowly and cautiously, especially if the quenching agent is reactive.

  • Extraction and Purification: Perform all liquid-liquid extractions and chromatographic purifications within the fume hood.

Disposal Plan: Responsible Waste Management

Proper disposal of (2-Bromo-4-tert-butylphenoxy)acetic acid and its associated waste is crucial to protect the environment and comply with institutional and regulatory guidelines.

Waste Segregation
  • Solid Waste: Unused solid (2-Bromo-4-tert-butylphenoxy)acetic acid and any contaminated disposable materials (e.g., weigh boats, gloves, paper towels) should be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing (2-Bromo-4-tert-butylphenoxy)acetic acid should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps Waste: Any needles or other sharps used in the process should be disposed of in a designated sharps container.

Disposal Procedure
  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.

  • Pickup: Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Spill Evacuate the area. If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For large spills, contact your institution's EHS department immediately.

Visualizing the Workflow: From Preparation to Disposal

The following diagram illustrates the key stages of handling (2-Bromo-4-tert-butylphenoxy)acetic acid, emphasizing the integration of safety measures at each step.

handling_workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_weigh Weigh Solid in Fume Hood prep_ppe->prep_weigh exp_dissolve Dissolve in Solvent prep_weigh->exp_dissolve Transfer exp_react Conduct Reaction exp_dissolve->exp_react cleanup_quench Quench Reaction exp_react->cleanup_quench Completion cleanup_dispose Segregate & Dispose Waste cleanup_quench->cleanup_dispose cleanup_decon Decontaminate Work Area cleanup_dispose->cleanup_decon

Caption: A simplified workflow for the safe handling of (2-Bromo-4-tert-butylphenoxy)acetic acid.

By adhering to these guidelines, researchers can confidently and safely handle (2-Bromo-4-tert-butylphenoxy)acetic acid, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • PubChem. 2-(4-Tert-butylphenoxy)acetic acid. [Link]

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